molecular formula C16H26N4O4 B6288444 12-Azido-dodecanoyl-OSu

12-Azido-dodecanoyl-OSu

Número de catálogo: B6288444
Peso molecular: 338.40 g/mol
Clave InChI: BIBMATIFFFRTDK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

12-Azido-dodecanoyl-OSu is a useful research compound. Its molecular formula is C16H26N4O4 and its molecular weight is 338.40 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.19540532 g/mol and the complexity rating of the compound is 459. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 12-azidododecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O4/c17-19-18-13-9-7-5-3-1-2-4-6-8-10-16(23)24-20-14(21)11-12-15(20)22/h1-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIBMATIFFFRTDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.40 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 12-Azido-dodecanoyl-OSu: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of 12-Azido-dodecanoyl-OSu, a bifunctional crosslinker integral to advancements in bioconjugation, proteomics, and drug delivery systems.

Core Chemical Properties

This compound is a versatile molecule featuring two key functional groups: an N-hydroxysuccinimide (NHS) ester and a terminal azide (B81097) group, separated by a 12-carbon aliphatic chain. This structure allows for a two-step conjugation strategy, making it a valuable tool in chemical biology. The NHS ester provides reactivity towards primary amines, such as the N-terminus of proteins or the side chain of lysine (B10760008) residues, forming a stable amide bond. The azide group enables covalent linkage to alkyne-containing molecules via "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] The hydrophobic 12-carbon spacer can be advantageous in applications requiring interaction with lipid bilayers or hydrophobic pockets of proteins.

Table 1: General Properties of this compound

PropertyValue
Molecular Formula C₁₆H₂₆N₄O₄
Molecular Weight 338.41 g/mol [3]
CAS Number 2489524-00-5[3]
Appearance White to off-white solid
Purity Typically >96%

Table 2: Solubility and Stability of this compound

ParameterDescription
Solubility While specific quantitative data is not readily available, NHS esters are generally soluble in anhydrous organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[4]
Stability The NHS ester is moisture-sensitive and should be stored in a desiccated environment at -20°C. In aqueous solutions, the NHS ester hydrolyzes, with the rate of hydrolysis increasing with pH. Optimal reactivity with primary amines is achieved at a pH of 8.3-8.5.[4][5][6] Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for 1-2 months.[4]

Experimental Protocols

Detailed methodologies for the use of this compound in protein labeling and subsequent click chemistry are provided below. These protocols are general guidelines and may require optimization for specific applications.

Protocol 1: Labeling of Proteins with this compound via NHS Ester Reaction

This procedure outlines the covalent attachment of the azide moiety to a protein of interest.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Protein Preparation: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange. The optimal protein concentration is typically 1-10 mg/mL.[4]

  • Reagent Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL).

  • Labeling Reaction:

    • Adjust the pH of the protein solution to 8.3-8.5 using the reaction buffer.

    • Add the desired molar excess of the this compound stock solution to the protein solution. A starting point is a 15-fold molar excess.[7] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

    • Incubate the reaction at room temperature for at least 4 hours or overnight on ice.[5][6]

  • Purification: Remove unreacted this compound and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

  • Characterization: Confirm the successful incorporation of the azide group through methods such as mass spectrometry.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an alkyne-containing molecule (e.g., a fluorescent probe or biotin) onto the azide-labeled protein.

Materials:

  • Azide-labeled protein

  • Alkyne-containing molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper-chelating ligand (e.g., THPTA)

  • Purification equipment

Procedure:

  • Reaction Setup:

    • In a reaction tube, combine the azide-labeled protein with a 2-5 fold molar excess of the alkyne-containing molecule.

    • Add a copper-chelating ligand to a final concentration of 1 mM.

  • Catalyst Preparation: In a separate tube, prepare a fresh solution of the copper catalyst by mixing CuSO₄ (final concentration 1 mM) and sodium ascorbate (B8700270) (final concentration 5 mM).

  • Click Reaction: Add the catalyst solution to the protein mixture to initiate the reaction. Incubate for 1-2 hours at room temperature, protected from light if using a fluorescent probe.

  • Purification: Purify the conjugated protein from excess reagents using a desalting column or dialysis.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry method is ideal for applications in living cells or where copper toxicity is a concern.

Materials:

  • Azide-labeled protein

  • Strained alkyne (e.g., DBCO or BCN-containing molecule)

  • Purification equipment

Procedure:

  • Reaction Setup: Combine the azide-labeled protein with a molar excess of the strained alkyne-containing molecule in a suitable buffer.

  • Incubation: Incubate the reaction mixture. The reaction time will depend on the specific strained alkyne used and the reaction conditions.

  • Purification: Purify the conjugated protein to remove unreacted reagents.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental processes described above.

experimental_workflow_labeling cluster_prep Preparation cluster_reaction NHS Ester Reaction cluster_purification Purification & Product Protein Protein in Amine-Free Buffer Reaction Combine and Incubate (pH 8.3-8.5) Protein->Reaction Linker This compound in DMSO/DMF Linker->Reaction Purify Purify (Desalting/ Dialysis) Reaction->Purify Azide_Protein Azide-Labeled Protein Purify->Azide_Protein

Caption: Workflow for labeling a protein with this compound.

click_chemistry_workflows cluster_cuaac CuAAC Pathway cluster_spaac SPAAC Pathway Azide_Protein Azide-Labeled Protein CuAAC_Reaction CuAAC Reaction Azide_Protein->CuAAC_Reaction SPAAC_Reaction SPAAC Reaction Azide_Protein->SPAAC_Reaction Alkyne_Probe Alkyne-Containing Probe Alkyne_Probe->CuAAC_Reaction Cu_Catalyst Cu(I) Catalyst (CuSO4 + Ascorbate) Cu_Catalyst->CuAAC_Reaction CuAAC_Product Conjugated Protein CuAAC_Reaction->CuAAC_Product Strained_Alkyne Strained Alkyne (e.g., DBCO) Strained_Alkyne->SPAAC_Reaction SPAAC_Product Conjugated Protein SPAAC_Reaction->SPAAC_Product

Caption: Pathways for bioconjugation via Click Chemistry.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable reagent in several research areas:

  • Proteomics: It can be used for activity-based protein profiling (ABPP) and for the identification of protein-protein interactions.

  • Drug Delivery: The linker can be used to conjugate drugs to antibodies or other targeting moieties to create antibody-drug conjugates (ADCs).

  • Cell Biology: It facilitates the labeling of cell surface proteins for imaging and tracking studies. The hydrophobic chain may also allow for the study of protein acylation.[8][9]

  • Materials Science: It can be used to functionalize surfaces with proteins or other biomolecules.

This guide provides a foundational understanding of this compound. For specific applications, further optimization of the provided protocols is recommended to achieve the desired results.

References

12-Azido-dodecanoyl-OSu: A Technical Guide for Researchers in Proteomics and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Applications and Methodologies of 12-Azido-dodecanoyl-OSu, a Versatile Chemical Probe for Studying Protein Acylation and Bioconjugation.

Introduction

This compound, also known as 12-azidododecanoic acid N-hydroxysuccinimide ester, is a bifunctional chemical probe that has emerged as a powerful tool in chemical biology, proteomics, and drug development. This reagent integrates a long, 12-carbon hydrophobic chain with two key reactive functionalities: a terminal azide (B81097) group and an N-hydroxysuccinimide (NHS) ester. This unique structure allows for a two-step "click chemistry" approach to label, identify, and characterize proteins, particularly those that undergo post-translational modification with fatty acids (S-acylation).

The NHS ester moiety reacts efficiently with primary amines, such as the N-terminus of proteins and the epsilon-amine of lysine (B10760008) residues, to form stable amide bonds.[1][2] The long dodecanoyl chain mimics natural fatty acids, allowing it to be incorporated into biological pathways or to interact with lipid-binding proteins. The terminal azide group serves as a bioorthogonal handle for "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[3][4] These highly specific and efficient reactions enable the covalent attachment of reporter molecules, such as fluorophores or biotin, for visualization, enrichment, and identification of labeled proteins.[4][5]

This technical guide provides an in-depth overview of the applications of this compound, detailed experimental protocols, and quantitative data to aid researchers in its effective utilization.

Core Applications

The primary application of this compound lies in the study of protein S-acylation, a reversible post-translational modification where a fatty acid is attached to a cysteine residue via a thioester bond.[6][7] This modification plays a crucial role in regulating protein localization, stability, trafficking, and signal transduction.[7][8]

1. Metabolic Labeling of S-acylated Proteins:

While this compound is primarily used for direct protein labeling, the underlying 12-azidododecanoic acid can be used for metabolic labeling.[9][10] In this approach, cells are incubated with the azido-fatty acid, which is then metabolically incorporated into proteins by the cellular machinery. This allows for the global analysis of protein S-acylation in a cellular context.

2. Direct Labeling of Proteins and Biomolecules:

The NHS ester functionality of this compound allows for the direct covalent labeling of purified proteins or other biomolecules containing primary amines.[1][11] This is particularly useful for:

  • Introducing a hydrophobic azide tag: The dodecanoyl chain can serve as a hydrophobic probe to study protein-lipid interactions.

  • Creating bioconjugates: The azide handle can be used to conjugate the labeled protein to other molecules of interest, such as drugs, imaging agents, or surfaces.

3. Identification of Protein-Protein Interactions:

By incorporating this compound into a protein of interest, the azide group can be used in proximity-labeling experiments to identify interacting partners.

Data Presentation: Quantitative Parameters

The efficiency of protein labeling and subsequent click chemistry reactions is dependent on several factors. The following tables summarize key quantitative parameters for the two main steps involved in using this compound. These values are based on general protocols for NHS ester labeling and CuAAC click chemistry and may require optimization for specific applications.

Table 1: Quantitative Parameters for Protein Labeling with this compound (NHS Ester Reaction)

ParameterRecommended RangeNotes
Protein Concentration 1 - 10 mg/mLHigher concentrations generally lead to higher labeling efficiency.[12]
Molar Excess of this compound 5 - 20 foldA higher excess can increase the degree of labeling but may also lead to protein precipitation or loss of function.[1][2]
Reaction Buffer Phosphate, Bicarbonate, or Borate bufferAvoid amine-containing buffers like Tris, as they will compete with the protein for reaction with the NHS ester.[2]
pH 7.5 - 8.5The optimal pH for the reaction of NHS esters with primary amines.[11][12]
Reaction Temperature 4°C to Room Temperature (25°C)Lower temperatures can help to maintain protein stability.
Reaction Time 1 - 4 hoursLonger incubation times can increase the degree of labeling.[2][12]
Solvent for Stock Solution Anhydrous DMSO or DMFPrepare fresh and add to the aqueous reaction mixture just before use. The final concentration of the organic solvent should be kept low (<10%) to avoid protein denaturation.[11][13]

Table 2: Quantitative Parameters for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction

ParameterRecommended ConcentrationNotes
Azide-labeled Protein 1 - 5 mg/mL
Alkyne-containing Reporter (e.g., Biotin-Alkyne) 100 - 200 µMA molar excess over the azide groups is recommended.
Copper(II) Sulfate (B86663) (CuSO₄) 1 mMThe catalyst precursor.[1]
Reducing Agent (e.g., Sodium Ascorbate) 5 mMReduces Cu(II) to the active Cu(I) species. Prepare fresh.[1]
Copper Ligand (e.g., THPTA, TBTA) 1 mMStabilizes the Cu(I) catalyst and improves reaction efficiency.[1]
Reaction Buffer PBS or Tris-based buffersThe click reaction is generally tolerant of a wider range of buffers than the NHS ester reaction.
Reaction Temperature Room Temperature (25°C)
Reaction Time 1 - 2 hoursThe reaction is typically fast and efficient.

Experimental Protocols

The following are detailed methodologies for the key experiments involving this compound.

Protocol 1: Direct Labeling of a Purified Protein

This protocol describes the direct labeling of a purified protein with this compound.

Materials:

  • Purified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette

Procedure:

  • Prepare Protein Solution: Dissolve the purified protein in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-50 mM.

  • Labeling Reaction: Add the desired molar excess of the this compound stock solution to the protein solution while gently vortexing. Ensure the final concentration of the organic solvent does not exceed 10%.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quench Reaction: Add the quenching buffer to a final concentration of 50-100 mM to quench any unreacted this compound. Incubate for 30 minutes at room temperature.

  • Purification: Remove the excess reagent and byproducts by size-exclusion chromatography using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

  • Characterization: Determine the protein concentration and the degree of labeling (DOL) of the resulting azide-modified protein using methods such as mass spectrometry.

Protocol 2: Click Chemistry Reaction for Biotinylation of Azide-Labeled Protein

This protocol describes the conjugation of an alkyne-biotin tag to the azide-labeled protein via a CuAAC reaction.

Materials:

  • Azide-labeled protein from Protocol 1

  • Alkyne-Biotin

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate (B8700270) stock solution (e.g., 500 mM in water, freshly prepared)

  • Copper ligand (e.g., THPTA) stock solution (e.g., 100 mM in water)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Desalting column

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1-2 mg/mL), alkyne-biotin (final concentration 100-200 µM), and the copper ligand (final concentration 1 mM).

  • Prepare Catalyst Solution: In a separate tube, premix the CuSO₄ stock solution (to a final concentration of 1 mM) and the sodium ascorbate stock solution (to a final concentration of 5 mM).

  • Initiate Click Reaction: Add the catalyst solution to the protein mixture to initiate the click reaction.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification: Remove excess reagents by passing the reaction mixture through a desalting column.

  • Analysis: The biotinylated protein is now ready for downstream applications such as enrichment on streptavidin beads followed by mass spectrometry analysis.

Mandatory Visualization

Signaling Pathway Diagram

Protein S-acylation, which can be studied using this compound, is a key regulator of G protein-coupled receptor (GPCR) signaling.[6][14] The following diagram illustrates a simplified GPCR signaling pathway where S-acylation plays a critical role in the localization and function of the receptor and its associated G proteins.

GPCR_Signaling cluster_membrane Plasma Membrane GPCR GPCR G_alpha GPCR->G_alpha Activation Effector Effector Enzyme G_alpha->Effector Modulation G_beta_gamma Gβγ Second_Messenger Second Messenger Effector->Second_Messenger Ligand Ligand Ligand->GPCR Cellular_Response Cellular Response Second_Messenger->Cellular_Response Sacylation S-acylation (DHHC enzymes) Sacylation->GPCR Localization & Trafficking Sacylation->G_alpha Membrane Anchoring

Caption: S-acylation regulates GPCR signaling by controlling receptor and G protein localization.

Experimental Workflow Diagram

The following diagram outlines the general workflow for identifying S-acylated proteins using a chemical probe like 12-azidododecanoic acid (the carboxylic acid form of the title compound for metabolic labeling).

Experimental_Workflow cluster_cell_based Cell-Based Labeling cluster_biochemical Biochemical Reactions cluster_analysis Analysis Metabolic_Labeling Metabolic Labeling with 12-Azidododecanoic Acid Cell_Lysis Cell Lysis Metabolic_Labeling->Cell_Lysis Click_Chemistry Click Chemistry with Alkyne-Biotin Cell_Lysis->Click_Chemistry Enrichment Streptavidin Affinity Purification Click_Chemistry->Enrichment On_Bead_Digestion On-Bead Digestion (Trypsin) Enrichment->On_Bead_Digestion LC_MS LC-MS/MS Analysis On_Bead_Digestion->LC_MS Data_Analysis Data Analysis and Protein Identification LC_MS->Data_Analysis

Caption: Workflow for identifying S-acylated proteins using metabolic labeling and click chemistry.

Conclusion

This compound is a versatile and powerful tool for researchers in proteomics and drug development. Its bifunctional nature allows for the introduction of a bioorthogonal azide handle onto proteins and other biomolecules, enabling a wide range of applications from the study of post-translational modifications to the construction of complex bioconjugates. By providing detailed protocols and quantitative parameters, this technical guide aims to facilitate the effective use of this compound in advancing our understanding of cellular processes and in the development of novel therapeutics.

References

An In-depth Technical Guide to the Reactivity of 12-Azido-dodecanoyl-OSu

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the reactivity and application of 12-Azido-dodecanoyl-OSu, a bifunctional crosslinker pivotal in bioconjugation and chemical biology. This reagent incorporates an amine-reactive N-hydroxysuccinimide (NHS) ester and a bioorthogonal azide (B81097) group, enabling a two-step strategy for the modification and labeling of biomolecules.

Core Principles of this compound Reactivity

This compound is comprised of three key components: a 12-carbon aliphatic chain that imparts hydrophobicity, an NHS ester for covalent linkage to primary amines, and a terminal azide for subsequent "click chemistry" reactions.

Amine Reactivity of the NHS Ester:

The primary mode of action for this compound is the reaction of its NHS ester group with primary amines, predominantly the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group of proteins.[1] This reaction proceeds via a nucleophilic acyl substitution, where the unprotonated primary amine attacks the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate that subsequently collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable and irreversible amide bond.[1]

The efficiency of this conjugation is critically dependent on the pH of the reaction medium. The optimal pH range for NHS ester reactions is typically between 7.2 and 8.5.[2][3][4] Below this range, the primary amines are protonated and thus less nucleophilic, slowing down the reaction. Above this range, the rate of hydrolysis of the NHS ester, a competing reaction with water, increases significantly, reducing the overall labeling efficiency.[2][4]

Bioorthogonal Reactivity of the Azide Group:

The terminal azide group of this compound is a bioorthogonal handle, meaning it is chemically inert to most functional groups found in biological systems. This allows for a highly specific secondary reaction with a molecule containing a complementary functional group, most commonly an alkyne, through a process known as "click chemistry".[5] This two-step approach provides researchers with greater control and flexibility in designing their bioconjugation strategies.

The two primary forms of click chemistry utilized with azide-functionalized molecules are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction forms a stable triazole linkage between the azide and a terminal alkyne. It requires a copper(I) catalyst, which can be toxic to living cells, making it more suitable for in vitro applications.[6][7][8][9]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with the azide. The absence of a cytotoxic catalyst makes SPAAC ideal for applications in living cells and organisms.[5][8]

Quantitative Data Summary

Table 1: General Parameters for NHS Ester Conjugation

ParameterRecommended Value/RangeNotes
Optimal pH 7.2 - 8.5Balances amine nucleophilicity and NHS ester hydrolysis.[2][3][4]
Reaction Temperature 4°C to Room Temperature (25°C)Lower temperatures can be used to minimize hydrolysis and for labile proteins.[4]
Reaction Time 30 minutes to 2 hoursDependent on temperature, pH, and reactant concentrations.
Molar Excess of Reagent 10 to 50-foldHighly dependent on the protein and the desired degree of labeling.
Compatible Buffers Phosphate (B84403), Bicarbonate, HEPES, BorateMust be free of primary amines.[4]
Incompatible Buffers Tris, GlycineContain primary amines that will compete with the target protein.[2]

Table 2: Hydrolysis Half-life of Representative NHS Esters at pH 8.5 and 25°C

NHS Ester TypeApproximate Half-life (minutes)
Succinimidyl glutarate7
Succinimidyl succinate10
Succinimidyl propionate17
Succinimidyl butanoate23

Note: The long dodecanoyl chain of this compound may influence its hydrolysis rate due to hydrophobic effects.

Table 3: Comparison of CuAAC and SPAAC Click Chemistry Reactions

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reactants Azide + Terminal AlkyneAzide + Strained Cyclooctyne (e.g., DBCO, BCN)
Catalyst Copper(I)None
Biocompatibility Limited due to copper cytotoxicityHigh, suitable for live-cell imaging
Reaction Speed FastGenerally slower than CuAAC, but highly dependent on the cyclooctyne used
Typical Application In vitro protein labeling, surface modificationLive-cell imaging, in vivo studies

Experimental Protocols

The following are detailed methodologies for the key experimental procedures involving this compound.

Protocol 1: Protein Labeling with this compound

This protocol describes the initial conjugation of this compound to a protein of interest.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 100 mM sodium phosphate or sodium bicarbonate, pH 8.0-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Size-exclusion chromatography column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Ensure the protein solution is in an amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Reaction Setup:

    • Bring the protein solution to the desired reaction volume with the Reaction Buffer.

    • Add the calculated volume of the this compound stock solution to the protein solution to achieve the desired molar excess (typically 10-50 fold). The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess, unreacted reagent and byproducts by size-exclusion chromatography or dialysis against a suitable buffer (e.g., PBS, pH 7.4).

  • Characterization: Determine the degree of labeling (DOL) by methods such as MALDI-TOF mass spectrometry or by using a colorimetric assay if a subsequent click reaction with a dye is performed.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the azide-modified protein and an alkyne-containing molecule.

Materials:

  • Azide-modified protein (from Protocol 1)

  • Alkyne-containing molecule (e.g., fluorescent dye, biotin)

  • Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 50 mM in water)

  • Sodium ascorbate (B8700270) solution (e.g., 500 mM in water, freshly prepared)

  • Copper ligand (e.g., THPTA, TBTA) solution (e.g., 100 mM in DMSO/water)

  • PBS, pH 7.4

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the azide-modified protein (final concentration ~1-5 mg/mL) and the alkyne-containing molecule (2-5 fold molar excess over the protein) in PBS.

  • Catalyst Preparation: In a separate tube, premix the copper ligand (final concentration 1 mM), CuSO₄ (final concentration 1 mM), and sodium ascorbate (final concentration 5 mM).

  • Initiate Reaction: Add the catalyst mixture to the protein solution to initiate the click reaction.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent dye.

  • Purification: Purify the labeled protein from the catalyst and excess reagents using a desalting column or dialysis.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free "click" reaction between the azide-modified protein and a strained cyclooctyne-containing molecule.

Materials:

  • Azide-modified protein (from Protocol 1)

  • Strained cyclooctyne-containing molecule (e.g., DBCO-dye, BCN-biotin)

  • PBS, pH 7.4

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the azide-modified protein (final concentration ~1-5 mg/mL) and the strained cyclooctyne-containing molecule (2-5 fold molar excess over the protein) in PBS.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. The optimal incubation time will depend on the specific strained cyclooctyne used.

  • Purification: Purify the labeled protein from the excess probe using a desalting column or dialysis.

Visualizations

The following diagrams illustrate the key chemical reactions and a typical experimental workflow.

NHS_Ester_Reaction cluster_reactants Reactants cluster_products Products This compound This compound Azide-Modified Protein Azide-Modified Protein This compound->Azide-Modified Protein Nucleophilic Acyl Substitution NHS Leaving Group NHS Leaving Group This compound->NHS Leaving Group Primary Amine (Protein) Primary Amine (Protein) Primary Amine (Protein)->Azide-Modified Protein

NHS Ester Reaction with a Primary Amine.

Experimental_Workflow start Start: Protein of Interest step1 Step 1: NHS Ester Conjugation (this compound) start->step1 step2 Purification 1 (Remove excess NHS ester) step1->step2 step3 Step 2: Click Chemistry (CuAAC or SPAAC) step2->step3 step4 Purification 2 (Remove excess click reagents) step3->step4 end End: Labeled Protein Conjugate step4->end

Two-step protein labeling workflow.

Click_Chemistry_Pathways cluster_CuAAC CuAAC Pathway cluster_SPAAC SPAAC Pathway Azide-Modified Protein Azide-Modified Protein Terminal Alkyne Terminal Alkyne Azide-Modified Protein->Terminal Alkyne + Strained Cyclooctyne (DBCO/BCN) Strained Cyclooctyne (DBCO/BCN) Azide-Modified Protein->Strained Cyclooctyne (DBCO/BCN) + Cu(I) Catalyst Cu(I) Catalyst Triazole Linkage (CuAAC) Triazole Linkage (CuAAC) Cu(I) Catalyst->Triazole Linkage (CuAAC) Triazole Linkage (SPAAC) Triazole Linkage (SPAAC) Strained Cyclooctyne (DBCO/BCN)->Triazole Linkage (SPAAC)

Click Chemistry Reaction Pathways.

References

The Crucial Role of the NHS Ester in 12-Azido-dodecanoyl-OSu: A Technical Guide for Bioconjugation and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bifunctional linker, 12-Azido-dodecanoyl-OSu, represents a powerful tool in the arsenal (B13267) of chemical biology and drug development. Its utility stems from its dual reactive moieties: a terminal azide (B81097) group and an N-hydroxysuccinimide (NHS) ester. This in-depth technical guide focuses on the pivotal role of the NHS ester in enabling the covalent modification of biomolecules, a critical first step for a multitude of downstream applications, including "click" chemistry-mediated labeling, imaging, and targeted drug delivery.

The NHS Ester: A Gateway for Amine-Reactive Conjugation

The N-hydroxysuccinimide ester is a highly reactive functional group that selectively targets primary amines, such as the ε-amine of lysine (B10760008) residues and the N-terminus of proteins and peptides, to form stable amide bonds.[1][2][3] This reactivity is the cornerstone of this compound's function as a versatile linker molecule.

The reaction proceeds via a nucleophilic acyl substitution mechanism where the primary amine attacks the carbonyl carbon of the NHS ester. The N-hydroxysuccinimide moiety is an excellent leaving group, facilitating the formation of a thermodynamically stable amide linkage.[4][5] This reaction is highly efficient and proceeds readily in aqueous buffers at a slightly alkaline pH (typically 7.2-8.5), conditions that are compatible with the stability of most proteins.[2][6]

The specificity of the NHS ester for primary amines minimizes off-target reactions with other nucleophilic groups found in biomolecules, such as hydroxyl or sulfhydryl groups, under controlled pH conditions.[4] This selectivity is crucial for ensuring the precise and predictable modification of target molecules.

Quantitative Aspects of NHS Ester-Mediated Bioconjugation

The efficiency and kinetics of the reaction between this compound and a primary amine are influenced by several factors, including pH, temperature, and the concentration of reactants. While specific quantitative data for this compound is not extensively published, the general principles of NHS ester chemistry provide a strong framework for understanding its performance.

ParameterTypical Range/ValueImpact on Reaction
Optimal pH 7.2 - 8.5The rate of reaction with primary amines increases with pH as the amine becomes deprotonated and more nucleophilic. However, the rate of hydrolysis of the NHS ester also increases at higher pH.
Reaction Time 30 minutes - 2 hoursGenerally sufficient for near-complete reaction at room temperature.
Temperature 4°C to Room TemperatureLower temperatures can be used to slow down the reaction and minimize potential degradation of sensitive biomolecules.
Molar Ratio 10- to 20-fold molar excess of this compound to proteinA molar excess of the NHS ester is typically used to drive the reaction to completion and achieve a higher degree of labeling. The optimal ratio should be determined empirically for each specific application.
Half-life of NHS ester Varies with pH; ~4-5 hours at pH 7.0, decreases significantly at higher pHThe susceptibility of the NHS ester to hydrolysis necessitates its use in a timely manner after dissolution and careful control of reaction conditions.[6]

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol provides a general guideline for the covalent modification of a protein with this compound. Optimization may be required for specific proteins and applications.

Materials:

  • Protein of interest in a suitable amine-free buffer (e.g., PBS, HEPES, Borate buffer) at a known concentration.

  • This compound.

  • Anhydrous DMSO or DMF.

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine).

  • Desalting column or dialysis cassette for removal of excess reagent.

Procedure:

  • Prepare the Protein Solution: Dissolve or dilute the protein of interest in an amine-free buffer at a concentration of 1-10 mg/mL. The optimal buffer pH is between 7.2 and 8.5.

  • Prepare the this compound Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-50 mM.

  • Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature with gentle stirring or rotation. For sensitive proteins, the incubation can be performed at 4°C for a longer duration (e.g., 4 hours to overnight).

  • Quenching: Stop the reaction by adding a quenching reagent to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature. This will consume any unreacted NHS ester.

  • Purification: Remove excess, unreacted this compound and the quenching reagent by size exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.

  • Characterization: Determine the degree of labeling (DOL) using methods such as mass spectrometry or by co-opting the azide functionality in a subsequent click reaction with a fluorescent alkyne and measuring the absorbance.

Logical Workflow for Bioconjugation and Downstream Application

The primary role of the NHS ester in this compound is to covalently attach the azide-functionalized linker to a biomolecule. This initial conjugation step is the gateway to a variety of powerful downstream applications, most notably copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry."

Bioconjugation_Workflow Biomolecule Biomolecule (Protein, Peptide, etc.) with Primary Amines Conjugation NHS Ester-Amine Coupling Reaction Biomolecule->Conjugation Linker This compound Linker->Conjugation Azide_Biomolecule Azide-Modified Biomolecule Conjugation->Azide_Biomolecule Click_Chemistry Click Chemistry (CuAAC or SPAAC) Azide_Biomolecule->Click_Chemistry Labeled_Biomolecule Labeled Biomolecule for Downstream Analysis Click_Chemistry->Labeled_Biomolecule Alkyne_Probe Alkyne-Functionalized Probe (e.g., Fluorophore, Biotin) Alkyne_Probe->Click_Chemistry

Workflow for bioconjugation using this compound.

Signaling Pathway Investigation using this compound

A key application of this bifunctional linker is in the identification and characterization of protein-protein interactions within signaling pathways. For instance, a protein of interest involved in a signaling cascade can be labeled with this compound. This azide-modified protein can then be introduced into a cellular system. If the protein interacts with a binding partner that has been metabolically labeled with an alkyne-containing amino acid, a covalent crosslink can be formed in situ via click chemistry. This allows for the capture and subsequent identification of the interacting partner by mass spectrometry, thereby elucidating components of the signaling pathway.

Signaling_Pathway_Investigation cluster_0 In Vitro Labeling cluster_1 In Situ / In Vivo cluster_2 Downstream Analysis Protein_X Protein X (Signaling Component) NHS_Reaction NHS Ester-Amine Reaction Protein_X->NHS_Reaction Linker This compound Linker->NHS_Reaction Azide_Protein_X Azide-Labeled Protein X NHS_Reaction->Azide_Protein_X Cell_System Cellular System Azide_Protein_X->Cell_System Introduction Interaction Protein X-Protein Y Interaction Azide_Protein_X->Interaction Metabolic_Labeling Metabolic Labeling with Alkyne-Amino Acid Cell_System->Metabolic_Labeling Alkyne_Protein_Y Protein Y with Alkyne Handle Metabolic_Labeling->Alkyne_Protein_Y Alkyne_Protein_Y->Interaction Click_Reaction In Situ Click Reaction (Crosslinking) Interaction->Click_Reaction Crosslinked_Complex Covalently Crosslinked Protein X-Y Complex Click_Reaction->Crosslinked_Complex Lysis Cell Lysis and Purification Crosslinked_Complex->Lysis MS_Analysis Mass Spectrometry (LC-MS/MS) Lysis->MS_Analysis Identification Identification of Interacting Partner (Protein Y) MS_Analysis->Identification

Investigating protein interactions in a signaling pathway.

References

An In-depth Technical Guide to 12-Azido-dodecanoyl-OSu for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and research, 12-Azido-dodecanoyl-OSu emerges as a key reagent in the field of bioconjugation. This comprehensive guide delves into the core functionalities, experimental applications, and technical data of this versatile molecule, providing a foundational understanding for its effective utilization in the laboratory.

Core Properties and Applications

This compound, also known as 12-Azido-dodecanoic acid N-succinimidyl ester, is a bifunctional crosslinker characterized by a terminal azide (B81097) group and an N-hydroxysuccinimide (NHS) ester. The long C12 hydrocarbon chain imparts significant hydrophobicity to the molecule. This unique structure allows for a two-step conjugation strategy. First, the NHS ester reacts efficiently with primary amines on proteins, peptides, or other biomolecules to form stable amide bonds. Subsequently, the terminal azide group is available for "click chemistry" reactions, enabling the attachment of a wide array of alkyne-modified reporters, tags, or drug molecules.

This reagent is particularly valuable for its role as a hydrophobic bioconjugation linker.[1][2] It facilitates the introduction of an azide handle onto biomolecules, which can then participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.[1][2] These click chemistry approaches are renowned for their high efficiency, specificity, and biocompatibility.

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of this compound and its parent molecule, 12-azidododecanoic acid.

PropertyValue (12-azidododecanoic acid)Reference
Molecular FormulaC12H23N3O2[3]
Molecular Weight241.33 g/mol [3]
Exact Mass241.17902698 Da[3]
XLogP3-AA4.9[3]
Hydrogen Bond Donor Count1[3]
Hydrogen Bond Acceptor Count4[3]
Rotatable Bond Count12[3]
Topological Polar Surface Area51.7 Ų[3]

Experimental Protocols

Protocol 1: Labeling of a Protein with this compound

This protocol outlines the general steps for conjugating this compound to a protein containing accessible primary amines.

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column or dialysis equipment

Procedure:

  • Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMF or DMSO. The concentration should be determined based on the desired molar excess for the reaction.

  • Protein Preparation: Ensure the protein solution is free of any amine-containing buffers (e.g., Tris). If necessary, perform a buffer exchange into a suitable reaction buffer like PBS at pH 7.4.

  • Conjugation Reaction: Add the desired molar excess of the this compound stock solution to the protein solution. The reaction mixture should be incubated at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • Quenching: (Optional) The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine, to consume any unreacted NHS ester.

  • Purification: Remove the excess, unreacted this compound and byproducts by using a desalting column or through dialysis against a suitable buffer.

  • Characterization: Confirm the successful labeling of the protein with the azide group using appropriate analytical techniques, such as mass spectrometry.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the subsequent click chemistry reaction to conjugate an alkyne-containing molecule to the azide-labeled protein.

Materials:

  • Azide-labeled protein (from Protocol 1)

  • Alkyne-containing molecule of interest

  • Copper(II) sulfate (B86663) (CuSO4)

  • A reducing agent (e.g., sodium ascorbate)

  • A copper-chelating ligand (e.g., THPTA or TBTA)

  • Reaction buffer (e.g., PBS)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-containing molecule in a suitable solvent.

    • Prepare stock solutions of CuSO4, sodium ascorbate (B8700270), and the copper ligand in water.

  • Reaction Setup: In a microcentrifuge tube, combine the azide-labeled protein, the alkyne-containing molecule, and the copper ligand in the reaction buffer.

  • Initiation of Click Reaction: Add the CuSO4 solution to the mixture, followed by the sodium ascorbate solution to reduce Cu(II) to the catalytic Cu(I) species.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by techniques like SDS-PAGE or mass spectrometry.

  • Purification: Purify the resulting conjugate to remove the catalyst and excess reagents using methods such as affinity chromatography, size-exclusion chromatography, or dialysis.

Visualizing the Workflow and Mechanisms

To better illustrate the processes described, the following diagrams have been generated using the Graphviz DOT language.

G cluster_labeling Protein Labeling Workflow Protein Protein (with primary amines) Reaction_Mix_1 Incubation (RT, 1-2h or 4°C, overnight) Protein->Reaction_Mix_1 Azido_Reagent This compound (in DMF/DMSO) Azido_Reagent->Reaction_Mix_1 Purification_1 Purification (Desalting/Dialysis) Reaction_Mix_1->Purification_1 Azide_Protein Azide-Labeled Protein Purification_1->Azide_Protein

Caption: Workflow for labeling a protein with this compound.

G cluster_cuaac CuAAC Click Chemistry Workflow Azide_Protein Azide-Labeled Protein Reaction_Mix_2 Incubation (RT, 1-4h) Azide_Protein->Reaction_Mix_2 Alkyne_Molecule Alkyne-Containing Molecule Alkyne_Molecule->Reaction_Mix_2 Catalyst_Mix CuSO4 + Ligand + Sodium Ascorbate Catalyst_Mix->Reaction_Mix_2 Purification_2 Purification Reaction_Mix_2->Purification_2 Final_Conjugate Final Bioconjugate Purification_2->Final_Conjugate

Caption: General workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

G cluster_reaction NHS Ester Reaction with Primary Amine Reagent R-NHS Product Protein-NH-CO-R Reagent->Product + Amine Protein-NH2 Amine->Product Leaving_Group NHS-OH Product->Leaving_Group +

Caption: Reaction mechanism of an NHS ester with a primary amine.

References

The Core of Connection: An In-depth Technical Guide to Hydrophobic Bioconjugation Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation, the linker molecule, though often overlooked, plays a pivotal role in the efficacy and safety of complex biologics such as antibody-drug conjugates (ADCs). This guide delves into the technical core of hydrophobic bioconjugation linkers, providing a detailed overview of their characteristics, applications, and the experimental methodologies crucial for their successful implementation. Hydrophobic linkers, characterized by their non-polar nature, have a significant impact on the physicochemical properties and in vivo performance of bioconjugates. Understanding their behavior is paramount for the rational design of next-generation targeted therapeutics.

The Hydrophobic Linker Landscape: A Double-Edged Sword

Hydrophobic linkers are typically composed of alkyl chains, aromatic groups, or other non-polar moieties. While their hydrophobicity can be advantageous in certain applications, it also presents significant challenges.

A primary concern with hydrophobic linkers, especially in the context of ADCs, is their tendency to induce aggregation of the final conjugate.[1][2][3][4] This aggregation can lead to manufacturing difficulties, reduced stability, and potential immunogenicity.[2][4] Furthermore, increased hydrophobicity of the linker-payload combination has been shown to accelerate plasma clearance of ADCs, thereby reducing their therapeutic window.[5] This is often attributed to increased non-specific uptake by cells of the mononuclear phagocytic system (MPS).

Conversely, the hydrophobic nature of some linkers can facilitate passage through cell membranes, a desirable characteristic for delivering payloads to intracellular targets. The choice between a hydrophobic and a more hydrophilic linker is therefore a critical design consideration that must be carefully balanced to optimize the overall performance of the bioconjugate.[6][7]

Types of Hydrophobic Linkers

Hydrophobic linkers can be broadly categorized as either cleavable or non-cleavable, a distinction that dictates the mechanism of payload release.

  • Non-Cleavable Linkers: These form a stable bond between the biomolecule and the payload. The payload is released only after the complete lysosomal degradation of the antibody.[2] A prominent example is SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) , a heterobifunctional crosslinker containing an NHS ester for reaction with amines and a maleimide (B117702) group for reaction with thiols.[8][9][10] The cyclohexane (B81311) ring in SMCC provides steric hindrance that enhances the stability of the maleimide group.[]

  • Cleavable Linkers: These linkers are designed to release the payload in response to specific triggers within the target cell environment. While many cleavable linkers incorporate hydrophilic components, the overall linker-payload complex can still be hydrophobic. Common cleavage mechanisms include:

    • Enzyme-cleavable linkers: These often contain peptide sequences that are substrates for lysosomal proteases like cathepsin B.

    • pH-sensitive linkers: These utilize functionalities like hydrazones that are stable at physiological pH but hydrolyze in the acidic environment of endosomes and lysosomes.

    • Disulfide linkers: These are cleaved in the reducing environment of the cytoplasm.

Quantitative Analysis of Linker Hydrophobicity

Table 1: Physicochemical Properties of Common Hydrophobic Linker Moieties

Linker/MoietyKey FeaturesChemical Structure
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) Non-cleavable; Cyclohexane ring enhances stability.[8][]
Maleimide Thiol-reactive functional group; Forms stable thioether bonds.[]

Note: The chemical structures are representative examples.

Impact on Pharmacokinetics

The hydrophobicity of the linker-payload has a profound effect on the pharmacokinetic (PK) profile of ADCs. Increased hydrophobicity generally leads to faster clearance and a shorter half-life. The following table summarizes the general trends observed.

Table 2: Influence of Linker Hydrophobicity on ADC Pharmacokinetics

Linker CharacteristicEffect on ClearanceEffect on Half-lifeRationale
High Hydrophobicity IncreasedDecreasedEnhanced non-specific uptake by the reticuloendothelial system (RES) and potential for aggregation.[5][]
Lower Hydrophobicity (achieved with hydrophilic modifications) DecreasedIncreasedReduced non-specific uptake and improved solubility and stability.[5][13][14]

Experimental Protocols

The successful synthesis and characterization of bioconjugates with hydrophobic linkers rely on robust experimental protocols. Below are detailed methodologies for common conjugation chemistries and analytical techniques.

Maleimide-Thiol Conjugation Protocol

This protocol is widely used for conjugating maleimide-functionalized linkers to free sulfhydryl groups on proteins, such as those generated by reducing interchain disulfide bonds in antibodies.

Materials:

  • Protein to be conjugated (e.g., antibody)

  • Maleimide-functionalized hydrophobic linker

  • Reduction reagent (e.g., DTT or TCEP)

  • Conjugation buffer: pH 6.5-7.5 (e.g., phosphate (B84403) buffer with EDTA)

  • Quenching reagent (e.g., N-acetyl cysteine)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the conjugation buffer.

  • Reduction of Disulfide Bonds (if necessary): Add a 10-20 fold molar excess of the reducing agent to the protein solution. Incubate at 37°C for 30 minutes.

  • Removal of Reducing Agent: Immediately purify the reduced protein using a desalting column equilibrated with conjugation buffer.

  • Linker Preparation: Dissolve the maleimide-functionalized linker in an appropriate organic solvent (e.g., DMSO) to prepare a stock solution.

  • Conjugation Reaction: Add the linker solution to the reduced protein solution at a desired molar ratio. Incubate at 4°C for 4-16 hours or at room temperature for 1-2 hours, protected from light.

  • Quenching: Add a molar excess of the quenching reagent to cap any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.

  • Purification: Purify the conjugate using size-exclusion chromatography to remove unreacted linker and other small molecules.

NHS-Ester Amination Protocol

This protocol is used to conjugate N-hydroxysuccinimide (NHS) ester-functionalized linkers to primary amines (e.g., lysine (B10760008) residues) on a protein.

Materials:

  • Protein to be conjugated

  • NHS-ester functionalized hydrophobic linker

  • Reaction buffer: pH 7.2-8.5 (e.g., phosphate or borate (B1201080) buffer)

  • Quenching buffer (e.g., Tris or glycine (B1666218) buffer)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer.

  • Linker Preparation: Dissolve the NHS-ester linker in an organic solvent (e.g., DMSO or DMF) immediately before use.

  • Conjugation Reaction: Add the linker solution to the protein solution with gentle mixing. The molar ratio of linker to protein will depend on the desired degree of conjugation. Incubate for 1-2 hours at room temperature or 2-4 hours on ice.

  • Quenching: Add the quenching buffer to stop the reaction.

  • Purification: Purify the conjugate using size-exclusion chromatography.

Hydrophobic Interaction Chromatography (HIC) for ADC Analysis

HIC is a powerful technique to characterize the hydrophobicity of ADCs and to determine the drug-to-antibody ratio (DAR).

Materials:

  • HIC column (e.g., Butyl or Phenyl)

  • HPLC system

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7)

  • ADC sample

Procedure:

  • System Equilibration: Equilibrate the HIC column with Mobile Phase A.

  • Sample Injection: Inject the ADC sample onto the column.

  • Gradient Elution: Elute the bound ADC using a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B). Species with higher hydrophobicity (higher DAR) will elute at lower salt concentrations.

  • Data Analysis: Analyze the resulting chromatogram to determine the distribution of different DAR species and the average DAR.

Visualizing the Workflow and Mechanism of Action

Understanding the journey of an ADC from administration to its ultimate effect on a cancer cell is crucial. The following diagrams, generated using the DOT language, illustrate the key processes.

ADC_Internalization_and_Payload_Release cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC 1. ADC in Circulation Binding 2. ADC Binds to Receptor ADC->Binding Receptor Tumor Cell Receptor Internalization 3. Receptor-Mediated Endocytosis Binding->Internalization Endosome 4. Endosome Formation Internalization->Endosome Lysosome 5. Lysosomal Trafficking Endosome->Lysosome Payload_Release 6. Linker Cleavage & Payload Release Lysosome->Payload_Release Payload_Action 7. Payload Binds to Intracellular Target Payload_Release->Payload_Action Apoptosis 8. Cell Death Payload_Action->Apoptosis

Caption: Workflow of ADC internalization and payload release.

Once released, the cytotoxic payload can exert its effect. A common payload, Monomethyl Auristatin E (MMAE), functions by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[15][16][17][18][19][20]

MMAE_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Cell Cycle Regulation MMAE Released MMAE Tubulin Tubulin Dimers MMAE->Tubulin Binds to Microtubule Microtubule MMAE->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of action of MMAE: Inhibition of tubulin polymerization.

Conclusion

Hydrophobic bioconjugation linkers are integral components in the design of sophisticated biologics. Their inherent properties present both opportunities and challenges that must be carefully managed. A thorough understanding of their chemical nature, coupled with robust analytical and purification methods, is essential for the development of safe and effective therapies. As the field of bioconjugation continues to evolve, the rational design of linkers, including the modulation of hydrophobicity, will remain a key strategy for optimizing the therapeutic potential of these complex molecules.

References

12-Azido-dodecanoyl-OSu: A Technical Guide to Safe Handling and Storage

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a technical guide to the safe handling of 12-Azido-dodecanoyl-OSu based on the chemical properties of its constituent functional groups. No specific Safety Data Sheet (SDS) for this compound was found during the literature search. Therefore, users must conduct a thorough, compound-specific risk assessment before use.

Introduction

This compound is a bifunctional crosslinking reagent that incorporates three key chemical features: a long C12 alkyl chain, a terminal azide (B81097) group, and an N-hydroxysuccinimide (NHS) ester. This combination makes it a valuable tool for researchers in drug development and chemical biology, enabling the conjugation of molecules to primary amines via the NHS ester and subsequent "click" chemistry reactions with the azide moiety. However, the presence of both a potentially energetic azide group and a moisture-sensitive NHS ester necessitates stringent safety and handling protocols. This guide synthesizes available data on related compounds to provide a comprehensive overview of best practices for the safe use of this reagent.

Hazard Identification and Assessment

The primary hazards associated with this compound stem from the reactivity of the azide and NHS ester functional groups.

2.1. Organic Azide Hazards:

Organic azides are energy-rich molecules that can be sensitive to heat, shock, light, and pressure, with the potential for explosive decomposition.[1][2][3] The stability of an organic azide is influenced by its molecular structure, particularly the ratio of carbon and oxygen atoms to nitrogen atoms.[1][4]

2.2. N-Hydroxysuccinimide (NHS) Ester Hazards:

NHS esters are highly susceptible to hydrolysis in the presence of moisture.[5][6] While not typically associated with acute toxicity, their reactivity with primary amines means they can react with biological molecules, and appropriate personal protective equipment should be used. Incompatible buffers containing primary amines (e.g., Tris, glycine) will compete with the intended reaction.[7]

2.3. Dodecanoyl Backbone:

Long-chain fatty acids and their derivatives are generally considered to have low toxicity.[8][9]

A summary of the potential hazards is presented in Table 1.

Quantitative Safety Data

Due to the absence of a specific SDS for this compound, the following tables provide stability rules of thumb for organic azides and hydrolysis data for NHS esters to aid in risk assessment.

Table 1: Hazard Identification and Mitigation

Hazard CategoryDescriptionRecommended Mitigation Measures
Explosive Potential Organic azides can decompose explosively when subjected to heat, shock, friction, or light.[1][3]Handle with non-metal spatulas. Avoid grinding or subjecting the solid to mechanical shock. Protect from light and heat. Work behind a blast shield.[10]
Reactivity The NHS ester is highly reactive towards primary amines and is sensitive to moisture, leading to hydrolysis.[5] The azide can react with heavy metals to form highly explosive metal azides.[2][3]Store in a desiccated environment at low temperature. Use anhydrous solvents for stock solutions. Avoid buffers containing primary amines (e.g., Tris, glycine).[7] Do not use metal spatulas or allow contact with heavy metals.[3]
Toxicity While the long alkyl chain suggests low systemic toxicity, information on the specific toxicology of this compound is unavailable. Hydrazoic acid, which can form from azides in the presence of acid, is highly toxic and explosive.[3]Wear appropriate PPE, including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood. Avoid acidification of azide-containing solutions.

Table 2: Stability Guidelines for Organic Azides

GuidelineFormulaStability Assessment for this compound
Carbon/Oxygen to Nitrogen Ratio (NC + NO) / NN ≥ 3For C16H26N4O5: (16 + 5) / 4 = 5.25. This ratio suggests the compound is relatively stable and can likely be isolated and stored in its pure form.[1]
Rule of Six At least six carbon atoms per energetic functional group.The molecule has 16 carbons and one azide group, satisfying this rule for potentially stable handling.[1]

Table 3: NHS Ester Hydrolysis Rates

pHTemperatureHalf-life of Hydrolysis
7.00°C4-5 hours[11]
7.0Room TempHours[5]
8.64°C10 minutes[11]
9.0Room TempMinutes[5]

Experimental Protocols: Safe Handling and Storage

4.1. Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Nitrile gloves.

  • Body Protection: Laboratory coat.

  • Additional Protection: A face shield and blast shield should be used when handling the solid compound outside of a solution.[10]

4.2. Storage:

  • Store this compound in a tightly sealed container in a cool, dark, and dry place.

  • A desiccator is highly recommended to prevent hydrolysis of the NHS ester.[5]

  • Recommended storage temperature is typically -20°C.

  • Store away from heat, sources of ignition, and incompatible materials such as acids and heavy metals.[3][10]

4.3. Handling and Dispensing:

  • Allow the container to warm to room temperature before opening to prevent condensation of moisture inside the vial.[5][12]

  • Handle the solid compound in a well-ventilated chemical fume hood.

  • Use non-metal (e.g., plastic or ceramic) spatulas for transferring the solid.[10]

  • Avoid creating dust.

  • Prepare stock solutions immediately before use in an anhydrous, amine-free organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[7][12]

4.4. Waste Disposal:

  • All waste containing this compound should be considered hazardous.

  • Do not mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[3]

  • Avoid disposing of azide-containing waste in drains, as it can react with lead or copper plumbing to form explosive metal azides.[13]

  • Organic azide waste should ideally be converted to a more stable derivative, such as an amine, before disposal.[3]

  • Dispose of all waste in accordance with local, state, and federal regulations.

Visualizations

The following diagrams illustrate key workflows and logical relationships for the safe handling of this compound.

G cluster_storage Storage and Preparation cluster_reaction Reaction and Quenching cluster_cleanup Waste Disposal storage Store at -20°C in a desiccator warm Equilibrate to Room Temperature storage->warm open Open in Fume Hood warm->open weigh Weigh with Non-Metal Spatula open->weigh dissolve Dissolve in Anhydrous Solvent weigh->dissolve reaction Perform Reaction (pH 7.2-8.5) dissolve->reaction quench Quench with Amine-Containing Buffer (e.g., Tris, Glycine) reaction->quench waste Collect Azide Waste quench->waste dispose Dispose as Hazardous Waste (Avoid Acids and Metals) waste->dispose

Figure 1. Recommended workflow for handling this compound.

G cluster_hazards Potential Hazards cluster_controls Control Measures compound This compound azide Azide Group compound->azide nhs NHS Ester compound->nhs azide_hazards Explosive Potential (Heat, Shock, Light) Forms Explosive Metal Azides azide->azide_hazards nhs_hazards Moisture Sensitive (Hydrolysis) Reacts with Primary Amines nhs->nhs_hazards ppe Appropriate PPE (Gloves, Goggles, Lab Coat, Blast Shield) azide_hazards->ppe handling Careful Handling (Fume Hood, Non-Metal Tools, Anhydrous Solvents) azide_hazards->handling waste Segregated Waste Disposal azide_hazards->waste storage Proper Storage (Cool, Dark, Dry, Desiccated) nhs_hazards->storage nhs_hazards->handling

Figure 2. Logical relationships between hazards and control measures.

References

A Technical Guide to 12-Azido-dodecanoyl-OSu: A Versatile Tool for Bioconjugation and Proteomic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 12-Azido-dodecanoyl-OSu, a bifunctional linker widely utilized in bioconjugation and chemical biology. This document details its chemical properties, provides experimental protocols for its synthesis and application, and illustrates key workflows for its use in advanced research settings.

Core Properties of this compound

This compound is a versatile molecule that incorporates two key functional groups: an azide (B81097) (-N₃) and an N-hydroxysuccinimide (NHS) ester. The long dodecanoyl chain provides a hydrophobic spacer. This strategic design allows for a two-step bioconjugation strategy. The NHS ester facilitates the covalent attachment to primary amines on biomolecules, while the azide group serves as a handle for subsequent bioorthogonal reactions, most notably "click chemistry."

PropertyValue
Molecular Formula C₁₆H₂₆N₄O₄
Molecular Weight 338.40 g/mol
Appearance White to off-white solid
Solubility Soluble in DMF, DMSO
Reactive Groups N-hydroxysuccinimide (NHS) ester, Azide

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the activation of its carboxylic acid precursor, 12-azidododecanoic acid, with N-hydroxysuccinimide.

Materials:

  • 12-azidododecanoic acid

  • N-Hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (B128534) (optional)

  • Argon or Nitrogen atmosphere

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 12-azidododecanoic acid and a slight molar excess (1.1-1.2 equivalents) of N-hydroxysuccinimide in anhydrous DCM or THF.

  • Cool the solution to 0°C in an ice bath.

  • Add 1.1-1.2 equivalents of DCC or EDC to the solution. If using EDC hydrochloride, a small amount of an organic base like triethylamine may be added to neutralize the acid.

  • Stir the reaction mixture at 0°C for one hour and then allow it to warm to room temperature, stirring overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield pure this compound.

  • Characterize the final product by NMR and mass spectrometry.

G cluster_synthesis Synthesis of this compound 12-Azidododecanoic_Acid 12-Azidododecanoic Acid Reaction Activation Reaction (Anhydrous Solvent) 12-Azidododecanoic_Acid->Reaction NHS N-Hydroxysuccinimide NHS->Reaction Coupling_Reagent DCC or EDC Coupling_Reagent->Reaction Product This compound Reaction->Product Byproduct DCU or EDC byproduct Reaction->Byproduct

Synthesis of this compound.
Protein Labeling with this compound

This protocol outlines a general procedure for labeling proteins with this compound. The NHS ester reacts with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus) on the protein surface.

Materials:

  • Purified protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO immediately before use.

  • Ensure the protein solution is at an appropriate concentration (typically 1-5 mg/mL) in a suitable buffer (e.g., 0.1 M sodium phosphate, pH 7.5). The buffer should not contain primary amines (e.g., Tris).

  • Add the desired molar excess of the this compound stock solution to the protein solution. A 10-20 fold molar excess is a common starting point, but this should be optimized for the specific protein.

  • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring or rocking.

  • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of approximately 50 mM.

  • Remove the unreacted linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.

  • The azide-labeled protein is now ready for downstream applications, such as click chemistry.

G cluster_labeling Protein Labeling Workflow Prepare_Protein Prepare Protein Solution (Amine-free buffer, pH 7.2-8.0) Reaction_Step Incubate Protein and Linker (1-2 hours at RT) Prepare_Protein->Reaction_Step Prepare_Linker Prepare this compound (in DMF or DMSO) Prepare_Linker->Reaction_Step Quench Quench Reaction (e.g., Tris buffer) Reaction_Step->Quench Purification Purify Labeled Protein (Desalting column or Dialysis) Quench->Purification Final_Product Azide-Labeled Protein Purification->Final_Product

General workflow for protein labeling.

Application in Metabolic Labeling and Proteomics

This compound can be utilized in metabolic labeling experiments to study post-translational modifications like acylation. Cells are incubated with 12-azidododecanoic acid, which is metabolically incorporated into proteins. Following cell lysis, the azide-modified proteins can be enriched and identified.

Workflow for Proteomic Analysis

This workflow outlines the steps for identifying proteins metabolically labeled with 12-azidododecanoic acid.

  • Metabolic Labeling: Culture cells in the presence of 12-azidododecanoic acid for a specified period to allow for its incorporation into cellular proteins.

  • Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer containing protease inhibitors.

  • Click Chemistry: The azide-labeled proteins in the cell lysate are then conjugated to an alkyne-containing reporter tag (e.g., alkyne-biotin) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

  • Enrichment: The biotinylated proteins are then enriched from the complex lysate using streptavidin-coated beads.

  • On-Bead Digestion: The enriched proteins are digested into peptides directly on the beads, typically using trypsin.

  • Mass Spectrometry: The resulting peptides are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: The MS/MS data is then used to identify the labeled proteins and potentially the sites of modification.

G cluster_proteomics Proteomic Analysis Workflow Metabolic_Labeling Metabolic Labeling of Cells with 12-Azidododecanoic Acid Cell_Lysis Cell Lysis Metabolic_Labeling->Cell_Lysis Click_Chemistry Click Chemistry with Alkyne-Biotin Cell_Lysis->Click_Chemistry Enrichment Enrichment of Biotinylated Proteins (Streptavidin Beads) Click_Chemistry->Enrichment Digestion On-Bead Tryptic Digestion Enrichment->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Protein Identification and Quantification LC_MS->Data_Analysis

Workflow for proteomic analysis.

A Technical Guide to the Solubility of 12-Azido-dodecanoyl-OSu

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 12-Azido-dodecanoyl-OSu, a bifunctional crosslinker containing an azide (B81097) moiety and an N-hydroxysuccinimide (NHS) ester. This reagent is instrumental in "click chemistry" and bioconjugation applications. A thorough understanding of its solubility is critical for the design and successful execution of experimental protocols.

Core Concepts in Solubility

The solubility of a compound is dictated by its molecular structure and the physicochemical properties of the solvent. This compound possesses a long, hydrophobic dodecanoyl (C12) chain and a polar, reactive NHS ester group. This amphipathic nature governs its solubility profile. While the NHS moiety provides some polar character, the long alkyl chain leads to an overall hydrophobic nature.[1] N-hydroxysuccinimide (NHS) esters of nonpolar carboxylic acids are generally characterized by low solubility in aqueous solutions.[2]

Solubility Profile of this compound

Precise quantitative solubility data for this compound is not extensively published. However, based on its structural characteristics and the general properties of long-chain NHS esters, a qualitative solubility profile can be inferred. The following table summarizes the expected solubility in common laboratory solvents.

SolventChemical FormulaPolarityExpected SolubilityRationale & Best Practices
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar AproticSolubleA common solvent for preparing stock solutions of NHS esters. Ensure the use of anhydrous grade as the NHS ester is moisture-sensitive.
N,N-Dimethylformamide (DMF)(CH₃)₂NC(O)HPolar AproticSolubleAnother standard solvent for NHS esters, suitable for creating concentrated stock solutions. Use an anhydrous grade to prevent hydrolysis.
Dichloromethane (DCM)CH₂Cl₂NonpolarSolubleThe hydrophobic dodecanoyl chain should facilitate dissolution in chlorinated solvents.
Chloroform (B151607)CHCl₃NonpolarSolubleSimilar to DCM, chloroform is expected to be a good solvent for this hydrophobic molecule.
Acetonitrile (ACN)CH₃CNPolar AproticModerately SolubleMay be used for reactions, but solubility might be lower compared to DMSO or DMF.
Tetrahydrofuran (THF)C₄H₈OModerately PolarModerately SolubleA viable solvent, particularly for reactions where DMSO or DMF are not suitable.
Methanol (MeOH)CH₃OHPolar ProticSparingly SolubleProtic solvents can react with the NHS ester, leading to degradation. Use with caution and only for short durations if necessary.
Ethanol (EtOH)C₂H₅OHPolar ProticSparingly SolubleSimilar to methanol, the reactivity of the hydroxyl group with the NHS ester is a concern.
WaterH₂OPolar ProticInsolubleThe long hydrophobic alkyl chain renders the molecule insoluble in aqueous buffers.[2]

Experimental Protocols

Given the moisture-sensitive nature of the NHS ester, proper handling and solvent selection are paramount to maintaining the reactivity of this compound.[2][3][4]

Protocol for Preparing a Stock Solution
  • Reagent Handling: Allow the vial of this compound to equilibrate to room temperature before opening to minimize condensation of atmospheric moisture.

  • Solvent Selection: Choose a high-purity, anhydrous grade of a recommended organic solvent such as DMSO or DMF.

  • Dissolution: Add the anhydrous solvent to the vial containing the reagent. Vortex or sonicate briefly to ensure complete dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in a tightly sealed container with a desiccant. To minimize freeze-thaw cycles, aliquot the stock solution into smaller volumes.

Logical Workflow for Solvent Selection

The following diagram illustrates a decision-making process for selecting an appropriate solvent for an experiment involving this compound.

start Start: Define Experimental Need stock_solution Need to Prepare Concentrated Stock Solution? start->stock_solution reaction_solvent Need Solvent for Reaction? stock_solution->reaction_solvent No dmso_dmf Use Anhydrous DMSO or DMF stock_solution->dmso_dmf Yes aqueous_buffer Reaction in Aqueous Buffer? reaction_solvent->aqueous_buffer Yes organic_reaction Reaction in Organic Solvent? reaction_solvent->organic_reaction No miscible_solvent Select Water-Miscible Organic Solvent (e.g., DMSO, DMF) aqueous_buffer->miscible_solvent Yes aqueous_buffer->organic_reaction No end End: Proceed with Experiment dmso_dmf->end miscible_solvent->end dcm_chloroform Use DCM, Chloroform, or other suitable organic solvent organic_reaction->dcm_chloroform Yes organic_reaction->end No dcm_chloroform->end

Caption: Solvent selection workflow for this compound.

Signaling Pathways and Experimental Workflows

The primary application of this compound is in bioconjugation, where it acts as a linker between two molecules. The workflow for a typical bioconjugation experiment is depicted below.

reagent_prep Prepare this compound Stock Solution (e.g., in anhydrous DMSO) reaction_1 React Molecule A with this compound reagent_prep->reaction_1 molecule_a Prepare Molecule A with a Primary Amine (-NH2) molecule_a->reaction_1 purification_1 Purify Azide-Functionalized Molecule A reaction_1->purification_1 reaction_2 Perform Azide-Alkyne 'Click' Reaction purification_1->reaction_2 molecule_b Prepare Molecule B with an Alkyne Group molecule_b->reaction_2 purification_2 Purify Final Conjugate (A-Linker-B) reaction_2->purification_2 analysis Analyze Final Conjugate purification_2->analysis

Caption: A typical bioconjugation workflow using this compound.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with 12-Azido-dodecanoyl-OSu

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of proteins with chemical probes is a powerful strategy for elucidating protein function, tracking their subcellular localization, and developing novel therapeutics. 12-Azido-dodecanoyl-OSu is a versatile bifunctional reagent designed for a two-step protein labeling process. This reagent features an N-hydroxysuccinimidyl (NHS) ester group that reacts with primary amines on proteins, and a terminal azide (B81097) group that serves as a bioorthogonal handle for subsequent detection or conjugation via "click chemistry."

The NHS ester functionality targets the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group of a protein, forming a stable amide bond.[1][2][3] This reaction is most efficient at a slightly alkaline pH (8.0-8.5).[4][5][6] The 12-carbon dodecanoyl chain acts as a spacer and mimics natural fatty acids, making this reagent particularly useful for studying protein lipidation and acylation, which are critical post-translational modifications in many cellular signaling pathways.[7][8][9][10][11][12]

Once the protein is labeled with the azide moiety, the azide can be specifically and efficiently coupled to a variety of alkyne-containing reporter molecules (e.g., fluorophores, biotin) using either copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[13] This two-step approach provides high specificity and modularity for a wide range of applications in proteomics and drug discovery.

Data Presentation

The efficiency of protein labeling with this compound and the subsequent click chemistry reaction can be influenced by several factors. The following tables provide representative data and starting parameters for optimizing your labeling experiments.

Table 1: Recommended Starting Parameters for NHS Ester Labeling

ParameterRecommended RangeNotes
Protein Concentration 1 - 10 mg/mLHigher concentrations generally lead to higher labeling efficiency.[14]
Molar Excess of Reagent 10 - 50-foldHighly empirical; start with a 20-fold excess and optimize as needed.[1][5][15]
Reaction Buffer 100 mM Sodium Bicarbonate or PBSMust be amine-free (e.g., no Tris or glycine).
Reaction pH 8.0 - 8.5Optimal for the reaction between NHS esters and primary amines.[4][5]
Reaction Time 1 - 4 hoursAt room temperature.
Organic Co-solvent <10% (v/v)Anhydrous DMSO or DMF is required to dissolve the reagent.

Table 2: Troubleshooting Common Issues in NHS Ester Labeling

IssuePotential CauseSuggested Solution
Low Labeling Efficiency - Reagent hydrolysis- Low molar excess- Competing amines in buffer- Prepare reagent stock solution fresh.- Increase the molar excess of the reagent.- Ensure the use of an amine-free buffer.
Protein Precipitation - High degree of labeling- High concentration of organic solvent- Reduce the molar excess or reaction time.- Keep the final co-solvent concentration below 10%.
Loss of Protein Activity - Modification of critical lysine residues- Reduce the molar excess to decrease the degree of labeling.

Experimental Protocols

This section provides detailed protocols for the two-stage labeling of proteins using this compound.

Protocol 1: Labeling of Proteins with this compound

This protocol details the initial reaction to attach the azido-dodecanoyl moiety to the target protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, 100 mM Sodium Bicarbonate, pH 8.3)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Desalting column (e.g., Sephadex G-25) or dialysis cassettes

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Protein Preparation:

    • Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer. If the protein is in a buffer containing primary amines (like Tris), it must be exchanged into a suitable labeling buffer.

  • Reagent Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Labeling Reaction:

    • Calculate the required volume of the 10 mM reagent stock solution to achieve the desired molar excess (a 20-fold molar excess is a good starting point).

    • While gently vortexing the protein solution, add the reagent stock solution dropwise. Ensure the final concentration of the organic solvent does not exceed 10% (v/v) of the total reaction volume.

    • Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Quenching the Reaction (Optional):

    • To stop the labeling reaction, add a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Azide-Labeled Protein:

    • Remove the unreacted this compound and byproducts using a desalting column or dialysis. Due to the hydrophobicity of the reagent, hydrophobic interaction chromatography (HIC) can also be an effective purification method.[16][17]

    • The purified azide-labeled protein is now ready for the click chemistry reaction or can be stored under conditions suitable for the unlabeled protein.

Protocol 2: Click Chemistry Reaction for Detection/Conjugation

This section provides protocols for both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click reactions.

Option A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Azide-labeled protein

  • Alkyne-containing reporter molecule (e.g., alkyne-fluorophore, alkyne-biotin)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium Ascorbate (B8700270) (prepare fresh)

  • Copper ligand (e.g., THPTA)

  • Reaction Buffer (e.g., PBS)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of the alkyne-reporter molecule in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 500 mM stock solution of sodium ascorbate in water (must be prepared fresh).

    • Prepare a 100 mM stock solution of THPTA in water.

  • Click Reaction:

    • In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1-5 mg/mL), the alkyne-reporter molecule (2-5 fold molar excess over the protein), and THPTA (final concentration 1 mM).

    • In a separate tube, premix the CuSO₄ (final concentration 1 mM) and sodium ascorbate (final concentration 5 mM).

    • Add the CuSO₄/sodium ascorbate mixture to the protein solution to initiate the reaction.

    • Incubate for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove excess reagents by passing the reaction mixture through a desalting column or by dialysis.

Option B: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Copper-Free

Materials:

  • Azide-labeled protein

  • Strained alkyne-containing reporter molecule (e.g., DBCO-fluorophore, BCN-biotin)

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Stock Solution:

    • Prepare a stock solution of the strained alkyne-reporter molecule in DMSO.

  • Click Reaction:

    • Add the strained alkyne-reporter molecule to the azide-labeled protein solution (a 2-10 fold molar excess is a good starting point).

    • Incubate the reaction for 1-12 hours at room temperature or 37°C. Reaction times will vary depending on the specific strained alkyne used.

  • Purification:

    • Remove the unreacted strained alkyne reagent using a desalting column or dialysis.

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: NHS Ester Labeling cluster_step2 Step 2: Click Chemistry protein Protein Solution (Amine-free buffer, pH 8.3) reaction Incubate 1-4h at RT protein->reaction reagent This compound (in DMSO/DMF) reagent->reaction purify1 Purification (Desalting/Dialysis/HIC) reaction->purify1 azide_protein Azide-Labeled Protein purify1->azide_protein click_reaction CuAAC or SPAAC Reaction azide_protein->click_reaction alkyne Alkyne Reporter (Fluorophore, Biotin, etc.) alkyne->click_reaction purify2 Final Purification (Desalting/Dialysis) click_reaction->purify2 final_product Final Labeled Protein purify2->final_product G_Protein_Signaling GPCR GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein Ligand Binding AC Adenylyl Cyclase G_Protein->AC Gα-GTP Activation note Protein acylation (e.g., of Gα subunit) is critical for membrane anchoring and signaling. G_Protein->note cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Downstream Downstream Cellular Response PKA->Downstream

References

Application Notes and Protocols for 12-Azido-dodecanoyl-OSu in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 12-Azido-dodecanoyl-OSu, a heterobifunctional crosslinker, for the covalent modification of biomolecules and subsequent ligation via click chemistry. This reagent is a powerful tool for a variety of applications, including bioconjugation, proteomics, drug delivery, and materials science.

Introduction

This compound is a versatile chemical probe that incorporates two key functional groups:

  • N-Hydroxysuccinimide (NHS) Ester: This amine-reactive group allows for the covalent attachment of the linker to primary amines, such as the N-terminus of proteins or the side chain of lysine (B10760008) residues, forming a stable amide bond.

  • Azide (B81097) Group: This moiety serves as a bioorthogonal handle for "click chemistry" reactions, enabling highly specific and efficient ligation to alkyne-containing molecules.

The dodecanoyl (12-carbon) linker provides a significant hydrophobic spacer, which can be advantageous in studies involving membrane proteins or lipidated proteins.

Core Reaction Principles

The utility of this compound is based on a two-step process:

  • Amine Modification: The NHS ester reacts with primary amines on a target molecule (e.g., a protein) under physiological or slightly basic conditions.

  • Click Chemistry Ligation: The azide group on the now-modified target molecule is then specifically reacted with an alkyne-containing molecule. Two primary forms of click chemistry are applicable:

    • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient and rapid reaction that forms a stable 1,4-disubstituted triazole. It requires a copper(I) catalyst, which can be toxic to living cells, making it ideal for in vitro applications.

    • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that utilizes a strained cyclooctyne (B158145) to react with the azide. Its biocompatibility makes it the method of choice for experiments in living cells or whole organisms.

Data Presentation: Quantitative Parameters

The following tables summarize typical quantitative data for the reactions involving this compound. Note that specific values can vary depending on the reactants, buffer conditions, and temperature.

Table 1: NHS Ester Reaction Parameters for Protein Labeling

ParameterTypical Value/RangeNotes
pH Range 7.2 - 8.5Reaction rate increases with pH, but so does hydrolysis of the NHS ester.
Reaction Time 0.5 - 4 hoursDependent on temperature and concentration.
Temperature 4°C to Room Temperature (20-25°C)Lower temperatures can be used to minimize degradation of sensitive proteins.
Reagent Molar Excess 10- to 50-foldThe optimal excess depends on the protein concentration and number of available amines.
Half-life of Hydrolysis ~10 minutes at pH 8.6 (4°C) to 4-5 hours at pH 7.0 (0°C)A significant competing reaction that reduces conjugation efficiency.[1]

Table 2: Comparative Quantitative Data for CuAAC vs. SPAAC

ParameterCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Second-Order Rate Constant 10² - 10³ M⁻¹s⁻¹10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on cyclooctyne)
Typical Reaction Time 30 minutes to a few hours1 to 12 hours
Typical Reactant Concentration >10 µMCan be higher to achieve reasonable reaction times
Yields Near-quantitativeGenerally high, but can be lower than CuAAC
Regioselectivity Exclusively 1,4-disubstituted triazoleMixture of 1,4 and 1,5 regioisomers
Biocompatibility Limited by copper toxicityExcellent, widely used for in vivo applications

Experimental Protocols

The following are detailed protocols for a two-step workflow: first, the labeling of a protein with this compound, and second, the subsequent click chemistry reaction with an alkyne-containing reporter molecule.

Protocol 1: Protein Labeling with this compound

This protocol describes the covalent attachment of the azide linker to a purified protein.

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS, HEPES) at a concentration of 1-5 mg/mL. Note: Avoid buffers containing primary amines, such as Tris.

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment

Procedure:

  • Prepare Protein Solution: Ensure the protein is in an amine-free buffer at a pH between 7.2 and 8.5. If necessary, exchange the buffer using a desalting column or dialysis.

  • Prepare Reagent Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Labeling Reaction: a. Add the desired molar excess of the this compound stock solution to the protein solution. The final DMSO concentration should not exceed 10% to avoid protein denaturation. b. Gently mix and incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C.

  • Quench Reaction: Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purify Azide-Labeled Protein: Remove the excess reagent and byproducts by size-exclusion chromatography (desalting column) or dialysis.

Protocol 2: CuAAC Ligation of Azide-Labeled Protein with an Alkyne Reporter

This protocol is for in vitro conjugation of the azide-labeled protein with a terminal alkyne-containing molecule (e.g., a fluorescent dye or biotin).

Materials:

  • Azide-labeled protein (from Protocol 1)

  • Alkyne-containing reporter molecule

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Copper ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine the following in order: a. Azide-labeled protein to the desired final concentration in a suitable buffer. b. Alkyne-reporter molecule (typically a 2- to 10-fold molar excess over the protein).

  • Prepare Catalyst Premix: In a separate tube, premix the CuSO₄ and THPTA solutions. A 1:5 molar ratio of Cu:ligand is common.

  • Add Catalyst: Add the CuSO₄/THPTA premix to the protein-alkyne mixture. A typical final concentration is 0.1-1 mM CuSO₄.

  • Initiate Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM.

  • Incubation: Gently mix and incubate the reaction for 1-4 hours at room temperature, protected from light if using a fluorescent reporter.

  • Purification: Purify the conjugated protein using a desalting column, dialysis, or other appropriate chromatographic methods to remove the catalyst and excess reagents.

Visualizations

experimental_workflow cluster_step1 Step 1: Protein Labeling cluster_step2 Step 2: Click Chemistry Ligation cluster_step3 Step 3: Downstream Application protein Protein of Interest (with primary amines) azide_protein Azide-Labeled Protein protein->azide_protein NHS Ester Reaction (pH 7.2-8.5) linker This compound linker->azide_protein conjugated_protein Conjugated Protein azide_protein->conjugated_protein CuAAC or SPAAC alkyne_reporter Alkyne-Reporter (e.g., Biotin, Fluorophore) alkyne_reporter->conjugated_protein analysis Analysis (e.g., Western Blot, MS, Imaging) conjugated_protein->analysis

Caption: General workflow for protein modification using this compound.

decision_tree start Choose Click Chemistry Method in_vitro In Vitro Application? start->in_vitro live_cell Live Cell / In Vivo? in_vitro->live_cell No cuaac Use CuAAC (High efficiency, fast kinetics) in_vitro->cuaac Yes spaac Use SPAAC (Biocompatible, copper-free) live_cell->spaac Yes

Caption: Decision tree for selecting the appropriate click chemistry method.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 12-Azido-dodecanoyl-OSu

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and bioorthogonal method for covalently linking molecules. This document provides detailed application notes and protocols for the use of 12-Azido-dodecanoyl-OSu, a bifunctional linker featuring a 12-carbon hydrophobic chain, an azide (B81097) moiety for CuAAC, and an N-hydroxysuccinimide (NHS) ester for facile conjugation to primary amines on biomolecules such as proteins, peptides, and antibodies.

The unique hydrophobic nature of the dodecanoyl chain can be leveraged for applications requiring membrane interaction, protein-lipid interaction studies, or the creation of amphiphilic biomolecular constructs. However, this hydrophobicity also presents challenges in aqueous reaction conditions, which these notes will address.

Principle of the Method

The utilization of this compound involves a two-step bioconjugation strategy:

  • Amine Labeling: The NHS ester of this compound reacts with primary amines (e.g., the ε-amine of lysine (B10760008) residues or the N-terminus of a protein) under mild alkaline conditions (pH 7.2-8.5) to form a stable amide bond. This step introduces the azide functionality onto the biomolecule.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide-modified biomolecule is then reacted with an alkyne-containing molecule of interest (e.g., a fluorescent dye, a drug molecule, or a biotin (B1667282) tag) in the presence of a Cu(I) catalyst. This reaction forms a stable triazole linkage, completing the conjugation.

Data Presentation

Table 1: Recommended Reagent Concentrations for CuAAC Reaction
ReagentStock ConcentrationFinal ConcentrationMolar Excess (relative to Azide-Biomolecule)
Azide-Labeled Biomolecule1-10 mg/mL10-100 µM1x
Alkyne-Containing Molecule10 mM in DMSO200-1000 µM10-50x
Copper(II) Sulfate (CuSO₄)50 mM in H₂O0.5-1 mM5-10x
Ligand (e.g., THPTA)100 mM in H₂O2.5-5 mM25-50x
Reducing Agent (e.g., Sodium Ascorbate)100 mM in H₂O (prepare fresh)5-10 mM50-100x

Note: These are starting recommendations. Optimization is highly encouraged, especially when working with the hydrophobic 12-Azido-dodecanoyl linker.

Table 2: Troubleshooting Common Issues in CuAAC with Hydrophobic Reagents
IssuePotential CauseSuggested Solution
Low Labeling Efficiency - Hydrolysis of NHS ester- Low solubility/aggregation of this compound- Inefficient CuAAC reaction- Prepare this compound solution immediately before use- Add a co-solvent (e.g., up to 20% DMSO or DMF) to the labeling buffer- Increase the molar excess of the alkyne-containing molecule- Degas all solutions to prevent Cu(I) oxidation
Protein Precipitation - Aggregation induced by the hydrophobic dodecanoyl chain- High concentration of organic co-solvent- Copper-mediated protein aggregation- Work with dilute protein solutions (≤ 5 mg/mL)- Optimize the percentage of co-solvent- Use a copper-chelating ligand like THPTA- Add a non-ionic detergent (e.g., 0.01% Tween-20)
Reaction Inconsistency - Oxidation of Cu(I) catalyst- Degradation of sodium ascorbate (B8700270) solution- Prepare the copper/ligand and sodium ascorbate solutions fresh for each experiment- Perform the reaction in a sealed, low-oxygen environment (e.g., by purging with argon or nitrogen)

Experimental Protocols

Protocol 1: Labeling of a Protein with this compound

Materials:

  • Protein of interest in a suitable amine-free buffer (e.g., PBS, HEPES) at pH 7.2-8.5

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Desalting column (e.g., PD-10) or dialysis cassette

Procedure:

  • Prepare Protein Solution: Equilibrate the protein into an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5). The protein concentration should ideally be between 1-10 mg/mL.

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mM.

  • Labeling Reaction: a. Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. Note: Due to the hydrophobicity of the linker, it is advisable to add the stock solution dropwise while gently vortexing to minimize precipitation. b. The final concentration of the organic solvent should be kept below 20% (v/v) to maintain protein stability. c. Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C with gentle shaking.

  • Purification: Remove the excess, unreacted this compound and the organic solvent by passing the reaction mixture through a desalting column or by dialysis against the appropriate buffer.

  • Characterization (Optional): The degree of labeling can be determined using techniques such as mass spectrometry.

  • Storage: Store the azide-labeled protein according to its recommended storage conditions.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Azide-labeled protein (from Protocol 1)

  • Alkyne-containing molecule of interest (e.g., fluorescent dye, biotin-alkyne)

  • Copper(II) Sulfate (CuSO₄) stock solution (50 mM in deionized H₂O)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (100 mM in deionized H₂O)

  • Sodium Ascorbate stock solution (100 mM in deionized H₂O, prepare fresh )

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine the following:

    • Azide-labeled protein (to a final concentration of 10-100 µM)

    • Alkyne-containing molecule (to a final concentration of 200-1000 µM)

    • Reaction buffer to bring the mixture to the desired final volume.

  • Prepare Catalyst Premix: In a separate tube, premix the CuSO₄ and THPTA solutions. For a final reaction volume of 1 mL, you would typically add 10-20 µL of 50 mM CuSO₄ and 25-50 µL of 100 mM THPTA. Let this mixture stand for 1-2 minutes.

  • Initiate the Reaction: a. Add the CuSO₄/THPTA premix to the reaction mixture containing the azide-protein and alkyne. b. Add the freshly prepared sodium ascorbate solution to initiate the click reaction. For a 1 mL reaction, add 50-100 µL of 100 mM sodium ascorbate.

  • Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light (especially if using a fluorescent alkyne).

  • Purification: Purify the conjugated protein from excess reagents using a desalting column, dialysis, or size-exclusion chromatography.

  • Characterization: Analyze the final conjugate using appropriate methods such as SDS-PAGE with fluorescence imaging (if a fluorescent alkyne was used), Western blot, or mass spectrometry to confirm successful conjugation.

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Amine Labeling cluster_step2 Step 2: CuAAC Reaction protein Protein (Primary Amines) azide_protein Azide-Labeled Protein protein->azide_protein NHS Ester Reaction (pH 7.2-8.5) azide_linker This compound azide_linker->azide_protein azide_protein_step2 Azide-Labeled Protein azide_protein->azide_protein_step2 Purification alkyne Alkyne-Molecule final_conjugate Final Bioconjugate alkyne->final_conjugate azide_protein_step2->final_conjugate Cu(I) Catalyst Sodium Ascorbate THPTA

Caption: Experimental workflow for the two-step bioconjugation using this compound.

logical_relationship cluster_moieties Functional Moieties cluster_properties Properties & Considerations cluster_applications Potential Applications reagent This compound nhs NHS Ester reagent->nhs azide Azide reagent->azide chain Dodecanoyl Chain reagent->chain amine_reactivity Amine Reactivity nhs->amine_reactivity click_reactivity Click Reactivity azide->click_reactivity hydrophobicity Hydrophobicity chain->hydrophobicity membrane_studies Membrane Interaction Studies hydrophobicity->membrane_studies drug_delivery Amphiphilic Drug Delivery hydrophobicity->drug_delivery probes Lipid-Protein Interaction Probes hydrophobicity->probes

Caption: Logical relationships of the functional moieties and applications of this compound.

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with 12-Azido-dodecanoyl-OSu

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a highly efficient and bioorthogonal click chemistry reaction that has become an invaluable tool in bioconjugation, chemical biology, and drug development.[1][2][] This reaction occurs between a strained cyclooctyne (B158145) and an azide (B81097), proceeding rapidly under mild, physiological conditions without the need for a cytotoxic copper catalyst.[2][] The bioorthogonality of SPAAC ensures that the reactive partners, the azide and the cyclooctyne, do not interact with native biological functional groups, making it ideal for applications in living systems.[2][4]

12-Azido-dodecanoyl-OSu is a bifunctional linker that incorporates an azide moiety for SPAAC and an N-hydroxysuccinimide (NHS) ester for covalent modification of primary amines, such as those found on proteins and peptides.[5][6] The dodecanoyl chain provides a hydrophobic spacer. This reagent allows for the introduction of an azide handle onto a biomolecule, which can then be selectively conjugated to a cyclooctyne-modified molecule of interest.

These application notes provide a detailed protocol for the use of this compound in a two-step bioconjugation strategy involving an initial amine modification followed by a SPAAC reaction.

Key Features of SPAAC with this compound

  • Copper-Free: Eliminates the need for cytotoxic copper catalysts, making it suitable for in vivo and live-cell applications.[2]

  • Bioorthogonal: The azide and cyclooctyne groups are abiotic and do not react with naturally occurring functional groups in biological systems.[2][4]

  • High Reactivity and Specificity: The reaction between the azide and a strained cyclooctyne is rapid and highly selective, leading to the formation of a stable triazole linkage.[1][]

  • Versatility: Enables the site-specific modification of a wide range of biomolecules containing primary amines.

Experimental Protocols

This section details a general two-step protocol for the bioconjugation of a primary amine-containing biomolecule (e.g., a protein) using this compound and a cyclooctyne-containing molecule.

Step 1: Azide-Labeling of a Biomolecule with this compound

This protocol describes the modification of a protein with this compound to introduce an azide functional group.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography column)

Procedure:

  • Protein Preparation: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange. Adjust the protein concentration to 1-5 mg/mL.

  • Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid protein denaturation.[7]

  • Incubation: Incubate the reaction for 1 hour at room temperature with gentle mixing.

  • Quenching: Add the quenching solution to a final concentration of 50-100 mM to quench any unreacted this compound. Incubate for 15 minutes at room temperature.

  • Purification: Remove the excess reagent and quenching agent by size-exclusion chromatography or dialysis to obtain the azide-labeled protein.

experimental_workflow_step1 cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification p_prep Prepare Protein in Amine-Free Buffer mix Mix Protein and This compound p_prep->mix r_prep Prepare this compound Stock Solution (DMSO) r_prep->mix incubate Incubate at Room Temp (1 hour) mix->incubate quench Quench with Tris-HCl incubate->quench purify Purify via Size-Exclusion Chromatography quench->purify product Azide-Labeled Protein purify->product

Caption: Workflow for Azide-Labeling of a Biomolecule.

Step 2: SPAAC Reaction with a Cyclooctyne-Containing Molecule

This protocol describes the conjugation of the azide-labeled protein with a molecule containing a strained cyclooctyne, such as DBCO or BCN.[5]

Materials:

  • Azide-labeled protein from Step 1

  • Cyclooctyne-containing molecule (e.g., DBCO-PEG-drug)

  • Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.4, or other suitable aqueous buffer.[2]

Procedure:

  • Dissolve Reactants: Dissolve the cyclooctyne-containing molecule in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer.

  • SPAAC Reaction: Add the cyclooctyne-containing molecule to the solution of the azide-labeled protein. A 2- to 5-fold molar excess of the cyclooctyne is typically recommended.[8]

  • Incubation: Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactants' concentration and the specific cyclooctyne used.[2][8] The reaction progress can be monitored by SDS-PAGE, HPLC, or mass spectrometry.[8]

  • Final Purification: Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion or affinity chromatography) to remove any unreacted cyclooctyne-containing molecule.[8]

experimental_workflow_step2 cluster_prep Preparation cluster_reaction SPAAC Reaction cluster_purification Purification azide_prot Azide-Labeled Protein (from Step 1) mix Mix Azide-Protein and Cyclooctyne Molecule azide_prot->mix cyclo_prep Prepare Cyclooctyne Molecule Solution cyclo_prep->mix incubate Incubate at RT or 37°C (1-24 hours) mix->incubate purify Purify via Chromatography incubate->purify product Final Bioconjugate purify->product

Caption: Workflow for SPAAC Bioconjugation.

Data Presentation

The rate of the SPAAC reaction is a critical parameter and is described by the second-order rate constant (k). This rate is influenced by the structure of the cyclooctyne, the reaction buffer, pH, and temperature.[9]

Cyclooctyne TypeAzide PartnerReaction ConditionsSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
Cyclooctyne (OCT)Benzyl azideMethanol, 25°C~2.4 x 10⁻³[10]
DIBOBenzyl azideMethanol, 25°C0.0567[11]
DIBO-ketoneBenzyl azideMethanol, 25°C0.2590[11]
Sulfo-DBCO-amine3-azido-l-alaninePBS, pH 7, 25°C0.32 - 0.85[9]
Sulfo-DBCO-amine3-azido-l-alanineHEPES, pH 7, 25°C0.55 - 1.22[9]
DBCO-PEG-trastuzumabAzide-0.18 - 0.37[9]

Note: The reactivity of 12-azido-dodecanoic acid will be similar to other small molecule azides. The choice of cyclooctyne will have the most significant impact on the reaction rate.

Signaling Pathway and Logical Relationship Diagram

The overall logic of the bioconjugation process using this compound involves two distinct chemical transformations linked in sequence.

logical_relationship cluster_reagents Starting Materials cluster_steps Reaction Steps cluster_products Products biomolecule Biomolecule (with -NH2) step1 Step 1: NHS Ester Reaction (Amine Acylation) biomolecule->step1 azido_linker This compound azido_linker->step1 cyclo_molecule Cyclooctyne-Molecule step2 Step 2: SPAAC Reaction (Cycloaddition) cyclo_molecule->step2 intermediate Azide-Labeled Biomolecule step1->intermediate final_product Final Bioconjugate step2->final_product intermediate->step2

Caption: Logical Flow of the Two-Step Bioconjugation.

References

Application Notes and Protocols: 12-Azido-dodecanoyl-OSu for Chemoenzymatic Labeling Strategies in Glycan Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of glycans and their intricate interactions with proteins is fundamental to understanding a vast array of biological processes, from cell signaling and immune responses to disease pathogenesis. Metabolic labeling of glycans using azido-sugars has become a cornerstone of glycobiology research, enabling the visualization and enrichment of glycoproteins. While 12-Azido-dodecanoyl-OSu is not directly incorporated into glycans through metabolic pathways, this amine-reactive azide-containing reagent serves as a powerful tool for introducing a bioorthogonal azide (B81097) handle onto proteins and other biomolecules. This allows for subsequent investigation of glycan-related interactions and functions through click chemistry.

These application notes provide a detailed overview and experimental protocols for the use of this compound in labeling cellular proteins for the ultimate purpose of studying their glycosylation status or their interactions with glycans. The long dodecanoyl chain imparts a hydrophobic character, which may facilitate interactions with cellular membranes and membrane-associated proteins.

Principle of the Method

The application of this compound for glycan-related research is a two-stage process. First, the N-hydroxysuccinimidyl (NHS) ester of this compound reacts with primary amines (e.g., the N-terminus of proteins or the side chain of lysine (B10760008) residues) to form a stable amide bond. This step effectively labels the target proteins with an azide group.

Second, the azide-labeled proteins can be detected or enriched using various alkyne-functionalized probes via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), commonly known as "click chemistry". This bioorthogonal reaction is highly specific and efficient, allowing for the sensitive detection and analysis of the labeled proteins.

Data Presentation

ParameterTypical ValueMethod of Determination
Protein Labeling Efficiency 50-90%Western Blot analysis with anti-azide antibody or fluorescence scan after click reaction with a fluorescent alkyne.
Concentration for Cell Labeling 10-100 µMDose-response experiment followed by cell viability assay (e.g., MTT or Trypan Blue exclusion) and labeling efficiency measurement.
Incubation Time for Labeling 1-4 hoursTime-course experiment measuring labeling efficiency.
Click Reaction Efficiency >95%In-gel fluorescence scanning or mass spectrometry analysis of the clicked product.

Experimental Protocols

Protocol 1: Labeling of Cell Surface Proteins with this compound

This protocol describes the labeling of cell surface proteins on live cells.

Materials:

  • This compound (store at -20°C, protected from moisture)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell culture medium

  • Adherent or suspension cells

  • Alkyne-functionalized probe (e.g., Alkyne-Biotin, Alkyne-Fluorophore)

  • Click chemistry reagents (e.g., Copper (II) sulfate (B86663), THPTA ligand, Sodium Ascorbate for CuAAC)

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Cell Preparation:

    • Culture cells to a density of 80-90% confluency for adherent cells or to the desired concentration for suspension cells.

    • For adherent cells, wash the cells twice with pre-warmed PBS. For suspension cells, pellet the cells by centrifugation and wash twice with pre-warmed PBS.

  • Labeling Reaction:

    • Dilute the 10 mM stock solution of this compound in pre-warmed cell culture medium or PBS to the desired final concentration (e.g., 50 µM).

    • Incubate the cells with the labeling solution for 1-2 hours at 37°C in a humidified incubator.

    • Note: The optimal concentration and incubation time should be determined empirically for each cell type to maximize labeling and minimize cytotoxicity.

  • Washing:

    • After incubation, remove the labeling solution.

    • Wash the cells three times with cold PBS to remove any unreacted labeling reagent.

  • Cell Lysis (Optional, for downstream analysis):

    • Lyse the labeled cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Collect the cell lysate and determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Click Chemistry Reaction (Example with Alkyne-Biotin for enrichment):

    • To 100 µg of azide-labeled protein lysate, add the following components in order:

      • Alkyne-Biotin (final concentration 50 µM)

      • THPTA ligand (final concentration 100 µM)

      • Copper (II) sulfate (final concentration 50 µM)

      • Freshly prepared Sodium Ascorbate (final concentration 1 mM)

    • Incubate the reaction mixture for 1 hour at room temperature with gentle shaking.

  • Downstream Analysis:

    • The biotin-labeled proteins can now be enriched using streptavidin-coated beads for subsequent analysis by mass spectrometry or Western blotting.

    • If a fluorescent alkyne was used, the labeled proteins can be visualized by in-gel fluorescence scanning or fluorescence microscopy.

Protocol 2: In Vitro Labeling of Purified Proteins

Materials:

  • Purified protein of interest in a suitable buffer (e.g., PBS, HEPES)

  • This compound

  • Anhydrous DMSO

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Ensure the protein solution is in an amine-free buffer (e.g., PBS, HEPES). Buffers containing Tris or glycine (B1666218) will quench the reaction.

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of this compound to the protein solution. The optimal ratio should be determined empirically.

    • Incubate the reaction for 1-2 hours at room temperature or 4°C with gentle stirring.

  • Removal of Unreacted Label:

    • Remove the excess, unreacted this compound by dialysis, size-exclusion chromatography, or spin filtration.

  • Confirmation of Labeling:

    • Confirm the incorporation of the azide group by click reaction with an alkyne-fluorophore followed by SDS-PAGE and in-gel fluorescence scanning, or by mass spectrometry.

Visualizations

experimental_workflow cluster_labeling Protein Labeling cluster_click Click Chemistry cluster_analysis Downstream Analysis start Cells or Purified Protein reagent This compound start->reagent Add incubation Incubation reagent->incubation wash Washing / Purification incubation->wash azide_labeled Azide-Labeled Protein wash->azide_labeled alkyne_probe Alkyne Probe (Biotin / Fluorophore) azide_labeled->alkyne_probe Add click_reaction CuAAC or SPAAC alkyne_probe->click_reaction final_product Labeled Protein Conjugate click_reaction->final_product enrichment Enrichment (Streptavidin) final_product->enrichment imaging Fluorescence Imaging final_product->imaging wb Western Blot final_product->wb ms Mass Spectrometry enrichment->ms

Caption: Experimental workflow for protein labeling and analysis.

signaling_pathway_concept cluster_cell Cellular Environment cluster_detection Detection / Pulldown protein Cell Surface Protein (e.g., Receptor) azide_protein Azide-Labeled Protein protein->azide_protein Labeling with This compound interaction Protein-Glycan Interaction azide_protein->interaction Binds alkyne_probe Alkyne-Biotin Probe azide_protein->alkyne_probe click Click Chemistry glycan Glycan Ligand glycan->interaction alkyne_probe->click Reacts via streptavidin Streptavidin Beads click->streptavidin Pulldown with analysis Analysis (MS, WB) streptavidin->analysis

Caption: Conceptual diagram of studying protein-glycan interactions.

Application Notes and Protocols for NHS Ester Conjugation to Primary Amines using 12-Azido-dodecanoyl-OSu

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hydroxysuccinimide (NHS) esters are widely utilized reagents for the covalent modification of primary amines in biomolecules, forming stable amide bonds. This application note provides a detailed protocol for the use of 12-Azido-dodecanoyl-OSu, a bifunctional linker containing an amine-reactive NHS ester and a bioorthogonal azide (B81097) group. The long C12 hydrocarbon chain imparts hydrophobicity to the linker.

The primary application of this reagent is a two-step labeling strategy. First, the NHS ester reacts with primary amines (e.g., lysine (B10760008) residues and N-termini of proteins, or amine-modified oligonucleotides) to introduce a terminal azide functionality. This azide group can then be specifically and efficiently coupled to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or to strained cyclooctyne-containing molecules via strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry". This allows for the attachment of a wide variety of reporters, such as fluorophores, biotin, or drug molecules.

Principle of the Method

The conjugation process involves two key steps:

  • Amine Acylation: The NHS ester of this compound reacts with a primary amine on the target molecule in a nucleophilic acyl substitution reaction. This reaction is typically carried out in a slightly alkaline buffer (pH 7.2-8.5) to ensure the primary amine is deprotonated and thus nucleophilic.

  • Bioorthogonal Ligation (Click Chemistry): The incorporated azide group serves as a handle for subsequent ligation to a molecule containing a terminal alkyne or a strained cyclooctyne. This reaction is highly specific and biocompatible, allowing for efficient labeling in complex biological mixtures.

Data Presentation

The following tables summarize key quantitative parameters for the successful conjugation and subsequent click chemistry reaction. Please note that optimal conditions may vary depending on the specific biomolecule and should be empirically determined.

Table 1: Key Parameters for NHS Ester Conjugation

ParameterRecommended RangeNotes
pH 7.2 - 8.5A compromise between amine reactivity and NHS ester hydrolysis. Higher pH increases the rate of both.
Buffer Phosphate (B84403), Bicarbonate/Carbonate, HEPESMust be free of primary amines (e.g., Tris).
Molar Excess of this compound 5 to 20-fold over the amine-containing moleculeHigher excess may be needed for dilute protein solutions or less reactive amines.
Reaction Time 30 minutes to 2 hours at room temperature, or overnight at 4°CLonger incubation times at lower temperatures can improve yield and reduce protein degradation.
Solvent for Stock Solution Anhydrous DMSO or DMFPrepare fresh and add to the aqueous reaction buffer. The final concentration of the organic solvent should be minimized (<10% v/v).

Table 2: Reagent Concentrations for Subsequent Click Chemistry Reactions

ParameterCuAAC (Copper-Catalyzed)SPAAC (Strain-Promoted)
Azide-labeled Biomolecule 1 - 10 µM1 - 10 µM
Alkyne-containing Reporter 2 - 10 equivalents2 - 5 equivalents
Copper(I) Source (e.g., CuSO₄) 50 - 100 µMNot Applicable
Reducing Agent (e.g., Sodium Ascorbate) 500 µM - 1 mMNot Applicable
Copper(I) Ligand (e.g., TBTA, THPTA) 100 - 500 µMNot Applicable
Strained Alkyne (e.g., DBCO, BCN) Not Applicable2 - 5 equivalents
Reaction Time 1 - 4 hours at room temperature1 - 12 hours at room temperature or 37°C

Experimental Protocols

Protocol 1: Conjugation of this compound to a Primary Amine-Containing Protein

This protocol provides a general procedure for labeling a protein with this compound.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium phosphate buffer, pH 8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Protein Solution:

    • Dissolve or dilute the protein in the Reaction Buffer to a concentration of 1-10 mg/mL.

  • Prepare the this compound Stock Solution:

    • Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 10-fold molar excess of the this compound stock solution to the protein solution.

    • Mix gently and incubate for 1 hour at room temperature or overnight at 4°C.

  • Quench the Reaction:

    • Add the Quenching Buffer to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-containing reporter molecule to the azide-labeled protein from Protocol 1.

Materials:

  • Azide-labeled protein

  • Alkyne-containing reporter molecule (e.g., fluorescent dye, biotin)

  • Copper(II) Sulfate (CuSO₄) stock solution (10 mM in water)

  • Sodium Ascorbate (B8700270) stock solution (100 mM in water, prepare fresh)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (10 mM in DMSO or water)

  • PBS, pH 7.4

Procedure:

  • Prepare the Reaction Mixture:

    • In a microcentrifuge tube, combine the azide-labeled protein (final concentration 1-5 mg/mL) and the alkyne-containing reporter (2-5 fold molar excess).

  • Add the Catalyst Premix:

    • In a separate tube, premix the CuSO₄ (final concentration 100 µM) and TBTA/THPTA (final concentration 500 µM).

    • Add the catalyst premix to the protein solution.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate solution to a final concentration of 1 mM.

  • Incubation:

    • Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent reporter.

  • Purification:

    • Purify the labeled protein using a desalting column or dialysis to remove the catalyst and excess reporter.

Mandatory Visualizations

NHS_Ester_Conjugation_Workflow cluster_step1 Step 1: NHS Ester Conjugation cluster_step2 Step 2: Click Chemistry Ligation Protein_with_Amine Protein with Primary Amine (-NH2) Reaction_Step1 Amine-Reactive Conjugation (pH 7.2-8.5) Protein_with_Amine->Reaction_Step1 Azido_Linker This compound Azido_Linker->Reaction_Step1 Azide_Labeled_Protein Azide-Labeled Protein Reaction_Step1->Azide_Labeled_Protein Reaction_Step2 CuAAC or SPAAC Click Reaction Azide_Labeled_Protein->Reaction_Step2 Alkyne_Reporter Alkyne-Reporter Molecule Alkyne_Reporter->Reaction_Step2 Final_Conjugate Labeled Protein Conjugate Reaction_Step2->Final_Conjugate

Caption: Experimental workflow for two-step protein labeling.

Signaling_Pathway_Concept Drug_Molecule Drug Molecule (Alkyne-Modified) Drug_Conjugate Drug-Protein Conjugate Drug_Molecule->Drug_Conjugate Click Chemistry Target_Protein Target Protein (Azide-Labeled) Target_Protein->Drug_Conjugate Cellular_Interaction Interaction with Cellular Target Drug_Conjugate->Cellular_Interaction Biological_Response Biological Response Cellular_Interaction->Biological_Response

Application Notes: Bioconjugation Using 12-Azido-dodecanoyl-OSu

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Azido-dodecanoyl-OSu is a heterobifunctional chemical linker designed for a versatile two-step bioconjugation strategy. This reagent features an N-hydroxysuccinimide (NHS) ester at one end and a terminal azide (B81097) group at the other, separated by a 12-carbon aliphatic spacer. The NHS ester facilitates the covalent attachment to primary amines (-NH₂) on biomolecules, such as the side chains of lysine (B10760008) residues and the N-terminus of proteins. The azide group serves as a bioorthogonal handle for subsequent, highly specific "click chemistry" reactions, allowing for the attachment of a wide array of reporter molecules, drugs, or other probes.[1][2] This two-step approach provides high specificity and efficiency for labeling and modifying complex biomolecules in various research and drug development applications, including antibody-drug conjugates (ADCs) and proteomic studies.[3]

Principle of the Method

The bioconjugation process involves two distinct chemical reactions:

  • Amine Acylation: The NHS ester group reacts efficiently with primary amines in a physiological to slightly alkaline pH range (typically 7.2-8.5) to form a stable and covalent amide bond.[4] This initial step introduces the azide functionality onto the target biomolecule.

  • Azide-Alkyne Cycloaddition (Click Chemistry): The terminal azide group is inert to most biological functional groups, making it a bioorthogonal handle.[1] It can be specifically reacted with a molecule containing an alkyne group to form a stable triazole linkage.[5] This reaction can be performed using either:

    • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient and rapid reaction catalyzed by copper(I) ions.[6]

    • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that utilizes strained cyclooctynes (e.g., DBCO, BCN), which is ideal for applications in living cells where copper toxicity is a concern.[1]

Quantitative Data Summary

The degree of labeling (DOL) — the average number of azide linkers attached per protein molecule — is a critical parameter that can be controlled by adjusting the molar excess of the this compound reagent relative to the protein. The efficiency of the subsequent click chemistry step is typically very high.

BiomoleculeReagent Molar Excess (Linker:Protein)Protein ConcentrationAchieved Degree of Labeling (DOL) (Azides/Protein)Downstream Reaction EfficiencyReference
Immunoglobulin G (IgG)20-fold1-10 mg/mL4 - 6>95% (CuAAC/SPAAC)[7]
Bovine Serum Albumin (BSA)6.5-fold10 mg/mL1.1Not Specified[8]
Generic Protein2-fold40 µMNot SpecifiedNot Specified[9]
Generic Protein8-fold (empirical value)Not SpecifiedTarget: Mono-labeledNot Specified[10]

Note: Labeling efficiency is dependent on multiple factors including protein concentration, buffer pH, and the number of accessible primary amines on the protein surface.[6][7] Lower protein concentrations generally require a higher molar excess of the labeling reagent to achieve a similar DOL.[6]

Visual Diagrams

Reaction Mechanism

G cluster_0 Step 1: Amine Labeling cluster_1 Step 2: Click Chemistry Protein Protein (with -NH₂ groups) Azide_Protein Azide-Modified Protein Protein->Azide_Protein pH 7.2 - 8.5 (Amide Bond Formation) NHS_Azide This compound NHS_Azide->Azide_Protein Final_Conjugate Final Bioconjugate Azide_Protein->Final_Conjugate CuAAC or SPAAC (Triazole Linkage) Alkyne_Probe Alkyne-Probe (e.g., Fluorophore, Drug) Alkyne_Probe->Final_Conjugate G start Start: Purified Protein in Amine-Free Buffer reagent_prep Prepare fresh 10 mM This compound in anhydrous DMSO start->reagent_prep reaction1 Incubate Protein + Reagent (30-60 min, Room Temp) start->reaction1 reagent_prep->reaction1 quench Optional: Quench reaction with 1M Tris-HCl reaction1->quench purify1 Purify Azide-Protein (Desalting Column / Dialysis) reaction1->purify1 if no quench quench->purify1 reaction2 Perform Click Chemistry: Add Alkyne-Probe + Catalyst purify1->reaction2 purify2 Purify Final Conjugate (e.g., SEC, Dialysis) reaction2->purify2 end End: Characterized Bioconjugate purify2->end G cluster_cell Cell Membrane antibody Anti-EGFR Antibody labeled_ab Fluorescently Labeled Anti-EGFR Antibody antibody->labeled_ab linker This compound + Alkyne-Fluorophore linker->labeled_ab egfr EGFR labeled_ab->egfr Binding imaging Visualize Receptor (Microscopy / Flow Cytometry) labeled_ab->imaging Enables cell Cancer Cell downstream Downstream Signaling (PI3K/AKT, MAPK/ERK) egfr->downstream Activation Blocked

References

Application Notes and Protocols for 12-Azido-dodecanoyl-OSu in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Principle of the Method

12-Azido-dodecanoyl-OSu is a versatile chemical probe designed for a two-step sequential labeling of proteins for proteomic analysis. This reagent combines an N-hydroxysuccinimide (NHS) ester with a terminal azide (B81097) group, enabling a powerful strategy for identifying and quantifying proteins, particularly in complex biological samples.

The methodology is based on two fundamental chemical reactions:

  • Amine-Reactive Labeling: The NHS ester moiety reacts efficiently with primary amines, which are predominantly found on the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins. This reaction forms a stable, covalent amide bond, effectively tagging proteins with a dodecanoyl chain bearing a terminal azide. The reaction is most efficient at a slightly basic pH (7.2-8.5), where the primary amines are deprotonated and more nucleophilic.

  • Bioorthogonal Click Chemistry: The azide group serves as a bioorthogonal "handle." It is chemically inert within biological systems but can be specifically and efficiently conjugated to a reporter tag containing a terminal alkyne (or a strained cyclooctyne (B158145) for copper-free reactions). This reaction, known as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," allows for the attachment of various reporter molecules, such as biotin (B1667282) for affinity purification or a fluorophore for imaging.

This two-step approach provides significant advantages for proteomic workflows, including the ability to tag proteins in complex lysates and then specifically isolate or visualize them for downstream analysis by mass spectrometry or fluorescence imaging.

Applications in Proteomics

The unique structure of this compound makes it suitable for several applications in proteomics:

  • Profiling of Accessible Lysine Residues: By treating a protein lysate with this compound, proteins with solvent-accessible lysine residues can be tagged. Subsequent enrichment and mass spectrometry can reveal changes in protein conformation or the presence of post-translational modifications that may block lysine accessibility.

  • Identification of Protein-Protein Interactions: When used with in vivo crosslinking strategies, this reagent can help identify interacting proteins. The long dodecanoyl spacer arm can bridge the distance between interacting partners.

  • Cell Surface Proteomics: Although membrane-permeable, when used with intact cells under controlled conditions (short incubation times, low temperatures), labeling can be biased towards surface-exposed proteins. This allows for the profiling of the cell surface proteome, which is rich in drug targets and biomarkers.

  • Differential Proteome Analysis: In a quantitative proteomics workflow (e.g., using isotopic labeling), this compound can be used to compare the reactivity of the proteome under different conditions (e.g., drug treatment vs. control), providing insights into drug-target engagement or off-target effects.

Data Presentation

The following table is an illustrative example of quantitative data that can be obtained from a differential proteomics experiment using this compound. In this hypothetical experiment, two cell populations (e.g., treated vs. control) are labeled, the tagged proteins are enriched using biotin-streptavidin affinity chromatography, and the relative protein abundance is determined by mass spectrometry.

Protein ID (UniProt)Gene NameFold Change (Treated/Control)p-valueNumber of Unique Peptides Identified
P02768ALB-2.50.00821
P60709ACTB1.10.8918
Q06830HSP90B13.20.00215
P11021HSPD12.80.00513
P08670VIM-1.90.01511
P31946HSPA52.10.02110

Note: This table presents example data for illustrative purposes only.

Experimental Protocols

Protocol 1: Labeling of Proteins in Cell Lysate

This protocol describes the labeling of proteins in a total cell lysate with this compound.

Materials:

  • Cells of interest

  • Lysis Buffer (e.g., RIPA buffer without primary amines)

  • Protease Inhibitor Cocktail

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • BCA Protein Assay Kit

Procedure:

  • Cell Lysis: Harvest cells and wash twice with ice-cold PBS. Lyse the cell pellet in an appropriate volume of Lysis Buffer containing protease inhibitors. Incubate on ice for 30 minutes with occasional vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Labeling Reaction: a. Adjust the protein concentration to 2-5 mg/mL with Lysis Buffer. b. Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use. c. Add the this compound stock solution to the lysate to a final concentration of 100-200 µM. The optimal concentration may need to be determined empirically. d. Incubate the reaction for 1 hour at room temperature with gentle rotation.

  • Quenching: Stop the reaction by adding Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.

  • Removal of Excess Reagent: Remove unreacted this compound by acetone (B3395972) precipitation or by using a desalting column. a. Acetone Precipitation: Add 4 volumes of ice-cold acetone to the protein solution. Incubate at -20°C for at least 2 hours. Centrifuge at 15,000 x g for 15 minutes at 4°C. Discard the supernatant and air-dry the protein pellet. b. Desalting Column: Equilibrate a desalting column with PBS according to the manufacturer's instructions. Apply the sample and collect the protein-containing fractions.

  • Resuspend Protein: Resuspend the dried protein pellet in a buffer suitable for the downstream click chemistry reaction (e.g., PBS with 1% SDS). The azide-labeled proteome is now ready for Protocol 2.

Protocol 2: Click Chemistry Biotinylation and Enrichment for Mass Spectrometry

This protocol describes the conjugation of an alkyne-biotin tag to the azide-labeled proteins and their subsequent enrichment.

Materials:

  • Azide-labeled proteome (from Protocol 1)

  • Alkyne-Biotin (e.g., DBCO-Biotin for copper-free click, or Biotin-Alkyne for CuAAC)

  • For CuAAC:

    • Copper(II) Sulfate (CuSO₄)

    • Tris(2-carboxyethyl)phosphine (TCEP)

    • Tris(benzyltriazolylmethyl)amine (TBTA)

  • Streptavidin-agarose beads

  • Wash Buffer 1 (e.g., 1% SDS in PBS)

  • Wash Buffer 2 (e.g., 4 M Urea in 50 mM Ammonium Bicarbonate)

  • Wash Buffer 3 (50 mM Ammonium Bicarbonate)

  • Elution Buffer (e.g., 2% SDS, 50 mM Tris-HCl, pH 7.5, with 10 mM DTT for on-bead reduction)

Procedure:

  • Click Chemistry Reaction (CuAAC): a. To the azide-labeled protein solution (e.g., 1 mg in 500 µL), add the following reagents sequentially to the final concentrations indicated:

    • Biotin-Alkyne (100 µM)
    • TCEP (1 mM, from a freshly prepared 50 mM stock in water)
    • TBTA (100 µM, from a 1.7 mM stock in DMSO)
    • CuSO₄ (1 mM, from a 50 mM stock in water) b. Vortex briefly to mix. c. Incubate for 1 hour at room temperature with rotation.

  • Protein Precipitation: Precipitate the protein using the acetone protocol described in Protocol 1, step 6a, to remove click chemistry reagents.

  • Enrichment of Biotinylated Proteins: a. Resuspend the protein pellet in Wash Buffer 1. b. Add streptavidin-agarose beads (e.g., 50 µL of a 50% slurry) and incubate for 2 hours at room temperature with rotation. c. Centrifuge the beads at 2,000 x g for 2 minutes and discard the supernatant. d. Wash the beads sequentially with:

    • 2 x 1 mL of Wash Buffer 1
    • 2 x 1 mL of Wash Buffer 2
    • 3 x 1 mL of Wash Buffer 3

  • On-Bead Digestion (for Mass Spectrometry): a. After the final wash, resuspend the beads in 100 µL of 50 mM Ammonium Bicarbonate. b. Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes (reduction). c. Cool to room temperature and add iodoacetamide (B48618) to a final concentration of 25 mM. Incubate in the dark for 30 minutes (alkylation). d. Add trypsin (e.g., 1 µg) and incubate overnight at 37°C with shaking. e. Centrifuge the beads and collect the supernatant containing the digested peptides. f. Perform an additional wash of the beads with 50 µL of 50 mM Ammonium Bicarbonate and combine the supernatants.

  • Sample Preparation for Mass Spectrometry: Acidify the peptide solution with formic acid and desalt using a C18 StageTip or equivalent. The sample is now ready for LC-MS/MS analysis.

Mandatory Visualization

G cluster_0 Step 1: Protein Labeling cluster_1 Step 2: Click Chemistry & Enrichment cluster_2 Step 3: Analysis Lysate Protein Lysate (Primary Amines -NH2) Labeled_Lysate Azide-Labeled Proteome (Protein-N3) Lysate->Labeled_Lysate NHS Ester Reaction (pH 7.2-8.5) Probe This compound Probe->Labeled_Lysate Biotinylated_Proteins Biotinylated Proteome Labeled_Lysate->Biotinylated_Proteins CuAAC Click Reaction (CuSO4, TCEP, TBTA) Biotin_Alkyne Biotin-Alkyne Biotin_Alkyne->Biotinylated_Proteins Streptavidin Streptavidin Beads Biotinylated_Proteins->Streptavidin Affinity Capture Enriched_Proteins Enriched Proteins Streptavidin->Enriched_Proteins Wash & Elute Digestion On-Bead Digestion (Trypsin) Enriched_Proteins->Digestion MS LC-MS/MS Analysis Digestion->MS Data Protein ID & Quant MS->Data

Caption: Workflow for proteomic analysis using this compound.

G cluster_reaction Chemical Reactions Protein Protein (-NH2) Azido_Protein Azide-Labeled Protein (-NH-CO-(CH2)11-N3) Protein->Azido_Protein Labeling Azido_NHS This compound Azido_NHS->Azido_Protein Final_Product Biotinylated Protein Azido_Protein->Final_Product Click Chemistry Biotin_Alkyne Biotin-Alkyne Biotin_Alkyne->Final_Product

Caption: Logical relationship of the two-step labeling chemistry.

Application Notes and Protocols for Cell Surface Protein Labeling with 12-Azido-dodecanoyl-OSu

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted labeling of cell surface proteins is a cornerstone technique in modern biological research and drug development, enabling the study of protein localization, trafficking, and interaction networks. 12-Azido-dodecanoyl-OSu is a versatile chemical probe designed for the efficient labeling of primary amines on cell surface proteins. This reagent features a 12-carbon aliphatic chain that provides a degree of hydrophobicity, potentially facilitating interaction with the cell membrane environment, and terminates in two key functional groups: an N-hydroxysuccinimide (NHS) ester for covalent linkage to primary amines, and an azide (B81097) group as a bioorthogonal handle for subsequent detection and manipulation via "click chemistry."

The labeling process is a two-step procedure. Initially, the NHS ester reacts with primary amines on exposed protein residues, such as lysine (B10760008) side chains and the N-terminus, to form stable amide bonds. This step effectively installs a latent azide tag onto the cell surface proteome. In the second step, the azide-labeled proteins can be visualized or purified by reaction with a probe containing a terminal alkyne or a strained cyclooctyne (B158145) through a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC), respectively. This modular approach offers high specificity and efficiency for a wide range of downstream applications, from fluorescence imaging to proteomic analysis.

Data Presentation

The following tables summarize representative quantitative data for cell surface protein labeling using azido-NHS esters. It is important to note that specific efficiencies and outcomes can vary depending on the cell type, protein expression levels, and experimental conditions. The data presented here are based on studies using analogous amine-reactive labeling reagents and click chemistry protocols, as direct quantitative reports for this compound are not extensively available.

Table 1: Representative Labeling Efficiency and Cell Viability

ParameterTypical ValueMethod of DeterminationNotes
Labeling Efficiency
Degree of Labeling (DOL)0.5 - 2.0Spectrophotometry / Mass SpectrometryRepresents the average number of azide tags per protein. A DOL in this range is generally effective without significantly altering protein function.[1][2][3]
Labeled Cell Population> 90%Flow CytometryPercentage of cells showing a positive signal after click reaction with a fluorescent alkyne.
Cell Viability
Post-Labeling Viability> 95%Trypan Blue Exclusion AssayAssessed immediately after the labeling step with this compound.
Post-Click Reaction Viability (CuAAC)> 85%MTS/MTT AssayCopper-catalyzed reactions can exhibit some cytotoxicity; optimization of catalyst concentration and incubation time is crucial.
Post-Click Reaction Viability (SPAAC)> 95%Live/Dead Cell StainingStrain-promoted click chemistry is generally considered more biocompatible.

Table 2: Recommended Reagent Concentrations and Incubation Times

StepReagentConcentration RangeIncubation TimeTemperature
1. Azide Labeling This compound100 µM - 500 µM30 - 60 minutes4°C or Room Temperature
2. Click Chemistry (CuAAC) Alkyne-Fluorophore10 µM - 50 µM30 - 60 minutesRoom Temperature
CuSO₄50 µM - 200 µM
THPTA/TBTA (Ligand)250 µM - 1 mM
Sodium Ascorbate (B8700270)1 mM - 5 mM
2. Click Chemistry (SPAAC) Cyclooctyne-Fluorophore (e.g., DBCO)10 µM - 50 µM60 - 120 minutesRoom Temperature or 37°C

Experimental Protocols

Protocol 1: Cell Surface Protein Labeling with this compound

This protocol describes the initial labeling of live cells with the azido-NHS ester.

Materials:

  • Cells of interest in suspension or adherent culture

  • This compound

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Labeling Buffer: PBS, pH 8.0-8.5 (e.g., supplemented with sodium bicarbonate)

  • Quenching Buffer: 100 mM Tris or glycine (B1666218) in PBS, pH 7.4

Procedure:

  • Cell Preparation:

    • For adherent cells, grow to 80-90% confluency.

    • For suspension cells, harvest and wash twice with ice-cold PBS by centrifugation (300 x g for 5 minutes). Resuspend in ice-cold PBS to a concentration of 1-10 x 10⁶ cells/mL.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO. This solution should be prepared fresh.

  • Labeling Reaction:

    • Resuspend the cell pellet in ice-cold Labeling Buffer.

    • Add the 10 mM stock solution of this compound to the cell suspension to achieve the desired final concentration (e.g., 250 µM). The final DMSO concentration should be kept below 1% to maintain cell membrane integrity.

    • Incubate for 30 minutes at 4°C with gentle agitation to label cell surface proteins while minimizing internalization.

  • Quenching:

    • To stop the reaction, add Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 10 minutes at 4°C.

  • Washing:

    • Wash the cells three times with ice-cold PBS to remove unreacted labeling reagent and quenching buffer.

    • The azide-labeled cells are now ready for downstream applications, such as click chemistry.

Protocol 2: Detection of Azide-Labeled Proteins via Copper-Catalyzed Click Chemistry (CuAAC)

This protocol describes the detection of azide-labeled cell surface proteins using a fluorescent alkyne probe.

Materials:

  • Azide-labeled cells (from Protocol 1)

  • Alkyne-fluorophore (e.g., Alkyne-TAMRA)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Sodium Ascorbate

  • DMSO

  • PBS, pH 7.4

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the alkyne-fluorophore in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of THPTA or TBTA in DMSO/water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water. This solution must be prepared fresh.

  • Click Reaction:

    • Resuspend the azide-labeled cells in PBS.

    • Prepare the click reaction cocktail by premixing the reagents. For a 1 mL final reaction volume, add in the following order:

      • PBS to the desired final volume.

      • Alkyne-fluorophore (e.g., to a final concentration of 20 µM).

      • CuSO₄ (e.g., to a final concentration of 100 µM).

      • THPTA/TBTA (e.g., to a final concentration of 500 µM).

    • Add the sodium ascorbate solution to the cell suspension immediately before adding the rest of the click reaction cocktail (e.g., to a final concentration of 2.5 mM).

    • Add the premixed click reaction cocktail to the cell suspension.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Analysis:

    • Wash the cells three times with PBS.

    • The fluorescently labeled cells are now ready for analysis by flow cytometry or fluorescence microscopy.

Visualizations

experimental_workflow cluster_step1 Step 1: Azide Labeling cluster_step2 Step 2: Click Chemistry Detection cluster_analysis Downstream Analysis cells Live Cells reagent This compound cells->reagent Incubate (pH 8.0-8.5, 4°C) labeled_cells Azide-Labeled Cells reagent->labeled_cells Covalent Amide Bond Formation alkyne_probe Alkyne-Fluorophore + Cu(I) Catalyst labeled_cells->alkyne_probe Click Reaction detected_cells Fluorescently Labeled Cells alkyne_probe->detected_cells Triazole Linkage analysis Flow Cytometry Fluorescence Microscopy Proteomics detected_cells->analysis signaling_pathway cluster_labeling NHS Ester Reaction cluster_click Click Chemistry (CuAAC) protein Protein-NH2 (Lysine or N-terminus) labeled_protein Protein-NH-CO-(CH2)11-N3 (Azide-Labeled Protein) protein->labeled_protein Stable Amide Bond nhs_ester This compound nhs_ester->labeled_protein NHS leaving group final_product Labeled Protein-Probe Conjugate labeled_protein->final_product alkyne Alkyne-Probe (e.g., Fluorophore) alkyne->final_product catalyst Cu(I) Catalyst catalyst->final_product

References

Application Notes and Protocols for Protein Labeling with 12-Azido-dodecanoyl-OSu

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent labeling of proteins is a powerful technique for elucidating their function, interactions, and localization within complex biological systems. The use of bioorthogonal chemical reporters, such as azide-functionalized molecules, allows for the specific modification of proteins in a manner that does not interfere with native cellular processes. 12-Azido-dodecanoyl-OSu is an amine-reactive chemical probe that enables the introduction of a terminal azide (B81097) group onto proteins. The N-hydroxysuccinimidyl (NHS) ester moiety reacts efficiently with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of a protein, to form a stable amide bond. The appended azide group serves as a bioorthogonal handle for subsequent ligation with a variety of reporter molecules, such as fluorophores or biotin (B1667282), via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.

This two-step labeling strategy offers a versatile method for a wide range of applications, including proteomics, drug target identification, and the development of antibody-drug conjugates. This document provides a detailed experimental workflow and protocols for the labeling of proteins with this compound and subsequent click chemistry-mediated conjugation.

Principle of the Method

The experimental workflow for this compound labeling involves two primary stages:

  • Amine Labeling: The NHS ester of this compound reacts with primary amines on the target protein in a slightly alkaline buffer (pH 7-9) to form a stable amide linkage. This step introduces the azide functionality onto the protein.

  • Click Chemistry Conjugation: The azide-labeled protein is then reacted with an alkyne-containing reporter molecule (e.g., a fluorophore or biotin with a terminal alkyne) in the presence of a copper(I) catalyst. This results in the formation of a stable triazole linkage, covalently attaching the reporter to the protein.

Data Presentation

The following tables provide a template for recording and presenting quantitative data from protein labeling experiments using this compound.

Table 1: Optimization of this compound Labeling

ParameterCondition 1Condition 2Condition 3
Protein Concentration (mg/mL)
Molar Excess of this compound
Reaction Time (hours)
Reaction Temperature (°C)
Degree of Labeling (Azides/Protein)

Table 2: Click Chemistry Reaction Efficiency

ParameterCondition 1Condition 2Condition 3
Azide-Labeled Protein Conc. (µM)
Molar Excess of Alkyne-Reporter
Copper(I) Catalyst
Ligand
Reaction Time (hours)
Labeling Efficiency (%)

Experimental Protocols

Protocol 1: Protein Labeling with this compound

This protocol details the labeling of a purified protein with this compound.

Materials:

  • Purified protein of interest in an amine-free buffer (e.g., PBS)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 1 M Sodium Bicarbonate buffer (pH 8.3)

  • Desalting column (e.g., Sephadex G-25)

  • Protein concentration assay kit (e.g., BCA)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-5 mg/mL.[1]

    • If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer such as PBS prior to labeling.

  • This compound Stock Solution Preparation:

    • Allow the vial of this compound to warm to room temperature.

    • Prepare a 10 mM stock solution in anhydrous DMSO. Vortex to ensure it is fully dissolved. Prepare this solution fresh before use.

  • Labeling Reaction:

    • While gently vortexing, add the desired molar excess of the this compound stock solution to the protein solution. A starting point for optimization is a 10-20 fold molar excess of the labeling reagent to the protein.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove the unreacted this compound by passing the reaction mixture through a desalting column equilibrated with PBS or another suitable buffer.

    • Collect the protein-containing fractions.

  • Characterization:

    • Determine the concentration of the azide-labeled protein using a standard protein assay.

    • The degree of labeling (number of azides per protein) can be determined by mass spectrometry.

Protocol 2: Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-containing reporter molecule to the azide-labeled protein.

Materials:

  • Azide-labeled protein

  • Alkyne-containing reporter molecule (e.g., alkyne-biotin, alkyne-fluorophore)

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper(I)-stabilizing ligand

  • DMSO

  • PBS buffer (pH 7.4)

  • Desalting column or dialysis equipment

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the alkyne-reporter in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 500 mM stock solution of sodium ascorbate in water. This solution should be prepared fresh.

    • Prepare a 10 mM stock solution of TBTA in DMSO.

  • Click Reaction:

    • In a microcentrifuge tube, combine the azide-labeled protein (final concentration 1-2 mg/mL) and the alkyne-reporter (2-5 fold molar excess over the protein).

    • Add the TBTA ligand to a final concentration of 100 µM.

    • To initiate the reaction, add CuSO₄ to a final concentration of 1 mM and sodium ascorbate to a final concentration of 5 mM.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove the excess reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis against PBS.

  • Characterization:

    • Determine the final concentration of the labeled protein.

    • The labeling efficiency can be assessed by methods such as SDS-PAGE (for fluorescently tagged proteins) or mass spectrometry.

Mandatory Visualization

experimental_workflow cluster_labeling Step 1: Protein Labeling cluster_click Step 2: Click Chemistry protein Purified Protein (in amine-free buffer) labeled_protein Azide-Labeled Protein protein->labeled_protein  pH 8.3, RT, 1-2h reagent This compound (in DMSO) reagent->labeled_protein purification1 Purification (Desalting Column) labeled_protein->purification1 azide_protein Azide-Labeled Protein purification1->azide_protein final_product Conjugated Protein azide_protein->final_product  CuSO4, NaAsc, TBTA  RT, 1-2h alkyne_reporter Alkyne-Reporter (e.g., Biotin, Fluorophore) alkyne_reporter->final_product purification2 Purification (Desalting/Dialysis) final_product->purification2

Caption: Experimental workflow for this compound labeling.

signaling_pathway protein Protein with Primary Amines (-NH2) azide_labeled Azide-Labeled Protein (Protein-NHCO-(CH2)11-N3) protein->azide_labeled Amine Labeling (pH 7-9) azido_reagent This compound azido_reagent->azide_labeled final_conjugate Final Labeled Protein (Protein-Triazole-Reporter) azide_labeled->final_conjugate Click Chemistry alkyne_reporter Alkyne-Reporter (R-C≡CH) alkyne_reporter->final_conjugate catalyst Cu(I) Catalyst catalyst->azide_labeled

Caption: Chemical labeling and conjugation pathway.

References

Application Notes and Protocols: 12-Azido-dodecanoyl-OSu in Live Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Azido-dodecanoyl-OSu is a versatile chemical probe designed for the investigation of protein dynamics and post-translational modifications in live cells. This molecule combines a 12-carbon fatty acid chain, an azide (B81097) group for bioorthogonal "click" chemistry, and an N-hydroxysuccinimidyl (NHS) ester for covalent labeling of primary amines. This dual reactivity allows for two primary applications in live-cell imaging: direct covalent labeling of cell-surface proteins and metabolic labeling of acylated proteins.

Protein acylation, the attachment of fatty acids to proteins, is a critical post-translational modification that governs protein localization, stability, and involvement in cellular signaling pathways.[1][2] Fatty acid analogs bearing bioorthogonal tags, such as an azide group, can be metabolically incorporated into proteins, enabling their visualization and identification.[1][3][4] The incorporated azide serves as a chemical handle for covalent ligation with a fluorescent probe via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, also known as click chemistry.[1][5][6] This two-step labeling strategy provides high specificity and sensitivity for imaging protein acylation in its native cellular environment.

These application notes provide detailed protocols for both cell-surface and metabolic labeling of proteins in live cells using this compound and its hydrolyzed form, 12-azidododecanoic acid, followed by fluorescent detection via click chemistry.

Data Presentation

Table 1: Recommended Reagent Concentrations for Live Cell Labeling
ParameterMetabolic Labeling (12-Azidododecanoic Acid)Cell Surface Labeling (this compound)Click Chemistry Reaction (CuAAC)
Probe 12-Azidododecanoic AcidThis compoundAlkyne-Fluorophore
Cell Type Various mammalian cell lines (e.g., HeLa, HEK293T, Jurkat)[3]Various mammalian cell linesLabeled cells from previous step
Recommended Concentration 25 - 100 µM0.1 - 1 mM10 - 50 µM
Incubation Time 4 - 24 hours5 - 15 minutes30 - 60 minutes
Incubation Temperature 37°CRoom Temperature or 37°CRoom Temperature
Solvent for Stock Solution DMSO or EthanolAnhydrous DMSODMSO

Note: The optimal concentrations and incubation times should be empirically determined for each specific cell type and experimental setup.

Signaling Pathway Visualization

Protein fatty acylation is crucial for the membrane localization and function of many signaling proteins, such as those in the Ras superfamily of small GTPases. Acylation, particularly palmitoylation and myristoylation, acts as a hydrophobic anchor that targets these proteins to the plasma membrane, a prerequisite for their interaction with downstream effectors and subsequent signal transduction.

Signaling_Pathway cluster_cytosol Cytosol cluster_membrane Plasma Membrane Pro_Ras Pro-Ras Ras_COOH Ras-farnesyl Pro_Ras->Ras_COOH Farnesylation Ras_Acyl Acylated Ras Ras_COOH->Ras_Acyl Acylation (e.g., Palmitoylation) Membrane_Ras Membrane-Associated Active Ras-GTP Ras_Acyl->Membrane_Ras Membrane Targeting Effector_inactive Inactive Effector Effector_active Active Effector Membrane_Ras->Effector_active Signal Transduction

Caption: Role of fatty acylation in targeting signaling proteins to the plasma membrane.

Experimental Protocols & Workflows

Two primary methodologies can be employed with this compound for live cell imaging, targeting different protein populations.

  • Metabolic Labeling of Acylated Proteins: This method relies on the cellular uptake of 12-azidododecanoic acid (formed from the hydrolysis of the OSu ester in media) and its subsequent incorporation into proteins by cellular metabolic pathways.

  • Direct Labeling of Cell-Surface Proteins: This method utilizes the reactivity of the NHS ester to rapidly and covalently label primary amines on the extracellular domains of membrane proteins.

Workflow for Live Cell Imaging

The general workflow for both applications involves a labeling step, a click chemistry reaction to attach a fluorophore, and subsequent imaging.

Experimental_Workflow cluster_labeling Step 1: Labeling cluster_reaction Step 2: Click Reaction cluster_imaging Step 3: Imaging start Start with Live Cells in Culture metabolic Metabolic Labeling (12-Azidododecanoic Acid) start->metabolic 4-24h Incubation surface Cell Surface Labeling (this compound) start->surface 5-15min Incubation wash1 Wash Cells (x3) with PBS metabolic->wash1 surface->wash1 click Incubate with Alkyne-Fluorophore & Catalyst wash1->click wash2 Wash Cells (x3) with PBS click->wash2 image Live Cell Imaging (Confocal/Fluorescence Microscopy) wash2->image end Data Analysis image->end

Caption: General experimental workflow for live cell imaging using bioorthogonal labeling.

Protocol 1: Metabolic Labeling of Acylated Proteins in Live Cells

This protocol is designed to visualize proteins that are actively acylated during the incubation period. The this compound is expected to hydrolyze to 12-azidododecanoic acid in the aqueous culture medium, which is then taken up by the cells.

Materials:

  • This compound

  • Anhydrous DMSO

  • Mammalian cells cultured on glass-bottom dishes

  • Cell culture medium (consider using delipidated serum to enhance probe incorporation)[7]

  • Phosphate-Buffered Saline (PBS)

  • Click chemistry reagents (e.g., alkyne-fluorophore, CuSO₄, THPTA ligand, Sodium Ascorbate for CuAAC)

  • Live-cell imaging medium

Procedure:

  • Probe Preparation: Prepare a 50 mM stock solution of this compound in anhydrous DMSO.

  • Cell Seeding: Seed cells on glass-bottom imaging dishes to reach 70-80% confluency on the day of the experiment.

  • Metabolic Labeling: a. Dilute the 50 mM stock solution of the probe into pre-warmed cell culture medium to a final concentration of 25-100 µM. b. Remove the existing medium from the cells and replace it with the probe-containing medium. c. Incubate the cells for 4-24 hours at 37°C in a CO₂ incubator. The optimal incubation time may vary depending on the cell type and the turnover rate of protein acylation.

  • Cell Washing: a. Gently aspirate the labeling medium. b. Wash the cells three times with warm PBS to remove any unincorporated probe.

  • Click Reaction (CuAAC): a. Prepare the click reaction cocktail in PBS. For a 1 mL reaction, add reagents in the following order: i. Alkyne-fluorophore (e.g., DBCO-Fluorophore for copper-free click, or a terminal alkyne-fluorophore for CuAAC) to a final concentration of 10-50 µM. ii. For CuAAC: Premix CuSO₄ and a copper ligand like THPTA. Add THPTA to 500 µM, then CuSO₄ to 100 µM. iii. For CuAAC: Freshly prepare and add Sodium Ascorbate to a final concentration of 1 mM to reduce Cu(II) to the active Cu(I) state.[1] b. Add the click reaction cocktail to the washed cells. c. Incubate for 30-60 minutes at room temperature, protected from light.

  • Final Wash and Imaging: a. Aspirate the click reaction cocktail and wash the cells three times with warm PBS. b. Replace the PBS with a pre-warmed live-cell imaging medium. c. Image the cells using a fluorescence or confocal microscope with appropriate filter sets for the chosen fluorophore.

Protocol 2: Direct Labeling of Cell-Surface Proteins

This protocol utilizes the NHS ester to rapidly label primary amines (e.g., from lysine (B10760008) residues) on proteins exposed on the outer cell membrane.[8][9]

Materials:

  • This compound

  • Anhydrous DMSO

  • Mammalian cells in suspension or adhered to a plate

  • Amine-free buffer (e.g., PBS or HEPES-buffered saline, pH 7.2-8.0)

  • Click chemistry reagents (as in Protocol 1)

  • Live-cell imaging medium

Procedure:

  • Probe Preparation: Prepare a 10-100 mM stock solution of this compound in anhydrous DMSO immediately before use. The NHS ester is moisture-sensitive.

  • Cell Preparation: a. Adherent Cells: Wash cells twice with warm, amine-free buffer (e.g., PBS). b. Suspension Cells: Pellet cells by gentle centrifugation, wash twice by resuspending in warm, amine-free buffer, and re-pelleting. Resuspend in the amine-free buffer at a desired concentration.

  • Surface Labeling: a. Dilute the probe stock solution into the amine-free buffer to a final concentration of 0.1-1 mM. b. Add the diluted probe solution to the cells. c. Incubate for 5-15 minutes at room temperature or 37°C.[9]

  • Quenching and Washing: a. To quench the reaction, add an amine-containing buffer like Tris (final concentration 10-20 mM) or wash the cells thoroughly. b. Wash the cells three times with warm PBS to remove unreacted probe and quenching buffer.

  • Click Reaction and Imaging: a. Proceed with the Click Reaction (Step 5) and Final Wash and Imaging (Step 6) as described in Protocol 1.

Logical Relationship Diagram

The choice of application for this compound depends on its chemical reactivity and the biological question of interest. The NHS ester allows for direct protein labeling, while the azido-fatty acid component enables metabolic incorporation for studying post-translational modifications.

Logical_Relationship cluster_props Chemical Properties cluster_apps Biological Applications Molecule This compound NHS_Ester NHS Ester Moiety Molecule->NHS_Ester Azido_FA Azido-Fatty Acid Moiety Molecule->Azido_FA React_Amine Reacts with Primary Amines (-NH2) NHS_Ester->React_Amine Metabolic_Incorp Metabolically Incorporated (as Fatty Acid) Azido_FA->Metabolic_Incorp App_Surface Application: Cell Surface Protein Labeling React_Amine->App_Surface App_Acylation Application: Protein Acylation Studies Metabolic_Incorp->App_Acylation

Caption: Relationship between the chemical properties and applications of the probe.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 12-Azido-dodecanoyl-OSu Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 12-Azido-dodecanoyl-OSu. The following information is designed to help you overcome common challenges, particularly low reaction yields, and to provide a deeper understanding of the reaction chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with my primary amine-containing molecule?

A1: The optimal pH for the reaction is between 7.2 and 8.5.[1][2] In this range, the primary amines on your molecule are sufficiently deprotonated to be nucleophilic, while the hydrolysis of the NHS ester is minimized. At lower pH values, the amine groups are protonated (-NH3+) and thus unreactive.[2] At higher pH values, the rate of hydrolysis of the this compound reagent increases significantly, which competes with your desired reaction and reduces the yield.[1][3]

Q2: What are appropriate buffers to use for this reaction?

A2: Phosphate buffer (e.g., PBS), borate (B1201080) buffer, or carbonate/bicarbonate buffer at a concentration of 50-100 mM are recommended.[1][3] It is critical to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218), as they will compete with your target molecule for reaction with the NHS ester, leading to significantly lower yields.[1][2]

Q3: My this compound reagent is not dissolving well in my aqueous reaction buffer. What should I do?

A3: this compound is hydrophobic and may have limited solubility in aqueous buffers. It is recommended to first dissolve the reagent in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) and then add this stock solution to your reaction mixture.[3] Ensure the final concentration of the organic solvent in the reaction is low (typically <10%) to avoid denaturation of proteins or other biomolecules.

Q4: How should I store this compound?

A4: The reagent should be stored at -20°C in a desiccated environment to prevent hydrolysis.[2] Before use, allow the vial to warm to room temperature before opening to prevent condensation of moisture onto the reagent. Solutions of the reagent in organic solvents like DMSO or DMF can be stored at -20°C for short periods, but freshly prepared solutions are always recommended for best results.[3]

Q5: What are the main side reactions that can lead to low yield?

A5: The primary side reaction is the hydrolysis of the N-hydroxysuccinimide (NHS) ester group of this compound by water.[1] This reaction forms an unreactive carboxylic acid and N-hydroxysuccinimide, reducing the amount of reagent available to react with your target molecule. This hydrolysis is accelerated at higher pH values. Another potential issue is the reaction with non-target nucleophiles in your sample.

Troubleshooting Guide

Issue: Low or No Yield of the Azide-Labeled Product

This is a common issue that can be addressed by systematically evaluating several factors in your experimental setup.

Potential Cause 1: Suboptimal Reaction pH

  • Troubleshooting Step: Verify the pH of your reaction buffer using a calibrated pH meter. Ensure it is within the optimal range of 7.2-8.5.

Potential Cause 2: Inactive this compound Reagent

  • Troubleshooting Step: The NHS ester is sensitive to moisture. If the reagent has been stored improperly or for a long time, it may have hydrolyzed. Use a fresh vial of the reagent. To test the activity of the reagent, you can perform a small-scale control reaction with a simple primary amine-containing molecule like glycine or a short peptide and analyze the reaction product by mass spectrometry.

Potential Cause 3: Competing Nucleophiles in the Reaction Buffer

  • Troubleshooting Step: Ensure your buffer is free of primary amines (e.g., Tris, glycine).[1][2] If your stock solution of the target molecule is in an amine-containing buffer, you will need to perform a buffer exchange into a suitable reaction buffer like PBS before starting the conjugation.

Potential Cause 4: Insufficient Molar Excess of this compound

  • Troubleshooting Step: Increase the molar excess of the this compound reagent. A 5- to 20-fold molar excess over the amount of your target molecule is a good starting point. Optimization may be required to find the ideal ratio for your specific application.

Potential Cause 5: Low Concentration of Reactants

  • Troubleshooting Step: Low concentrations of your target molecule can lead to inefficient reactions as the competing hydrolysis of the NHS ester becomes more prominent.[1] If possible, increase the concentration of your target molecule in the reaction mixture.

Potential Cause 6: Steric Hindrance

  • Troubleshooting Step: The primary amines on your target molecule may be sterically hindered and not easily accessible to the this compound reagent. While difficult to address without modifying the target molecule, you can try increasing the reaction time or temperature (e.g., from 4°C to room temperature) to try and improve accessibility. However, be mindful that higher temperatures will also increase the rate of hydrolysis.

Quantitative Data Summary

The following tables provide typical values for NHS ester reactions. Note that these are general guidelines, and optimal conditions for your specific reaction with this compound may vary.

Table 1: Effect of pH on NHS Ester Half-Life

pHTemperature (°C)Approximate Half-life of NHS Ester
7.0254-5 hours
8.025~1 hour
8.525~30 minutes
9.025<10 minutes

This data illustrates the increased rate of hydrolysis of the NHS ester at higher pH values.[1]

Table 2: Recommended Reaction Conditions

ParameterRecommended Range
pH 7.2 - 8.5
Temperature 4°C to Room Temperature (25°C)
Reaction Time 30 minutes to 2 hours at RT; 2-4 hours to overnight at 4°C
Molar Excess of Reagent 5 to 20-fold over the target molecule
Buffer Phosphate, Borate, Bicarbonate (amine-free)

Experimental Protocols

General Protocol for Labeling a Protein with this compound

  • Prepare Buffers and Reagents:

    • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5.

    • Target Molecule Solution: Prepare your protein in the Reaction Buffer at a concentration of 1-10 mg/mL.

    • This compound Stock Solution: Immediately before use, dissolve the required amount of this compound in anhydrous DMSO to a concentration of 10 mg/mL.

  • Reaction Setup:

    • Calculate the volume of the this compound stock solution needed to achieve the desired molar excess.

    • Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The optimal time may need to be determined empirically.

  • Quenching (Optional but Recommended):

    • To stop the reaction, add a quenching buffer containing a primary amine, such as 1 M Tris-HCl pH 8.0, to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove the excess, unreacted this compound and reaction byproducts (N-hydroxysuccinimide) using size-exclusion chromatography (e.g., a desalting column) equilibrated with your desired storage buffer.

Visualizations

ReactionMechanism reagent This compound intermediate Tetrahedral Intermediate reagent->intermediate + amine Primary Amine (on target molecule) amine->intermediate product Stable Amide Bond (Azide-labeled molecule) intermediate->product forms byproduct N-hydroxysuccinimide (Leaving Group) intermediate->byproduct releases

Caption: Reaction mechanism of this compound with a primary amine.

ExperimentalWorkflow start Start prep_reagents Prepare Reagents (Buffer, Target, NHS-ester) start->prep_reagents reaction Initiate Reaction (Add NHS-ester to target) prep_reagents->reaction incubate Incubate (RT or 4°C) reaction->incubate quench Quench Reaction (e.g., Tris buffer) incubate->quench purify Purify Conjugate (e.g., SEC) quench->purify analyze Analyze Product purify->analyze TroubleshootingTree start Low Yield? check_ph Is pH 7.2-8.5? start->check_ph check_buffer Amine-free buffer? check_ph->check_buffer Yes fail Still Low Yield check_ph->fail No, adjust pH check_reagent Reagent fresh? check_buffer->check_reagent Yes check_buffer->fail No, change buffer increase_excess Increase molar excess check_reagent->increase_excess Yes check_reagent->fail No, use fresh increase_conc Increase reactant conc. increase_excess->increase_conc optimize_time_temp Optimize time/temp increase_conc->optimize_time_temp success Yield Improved optimize_time_temp->success

References

Technical Support Center: Optimizing NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-hydroxysuccinimide (NHS) ester conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for optimizing conjugation efficiency. Here you will find answers to frequently asked questions, a detailed troubleshooting guide, experimental protocols, and key data to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of NHS ester conjugation?

A1: NHS ester chemistry is a widely used method for covalently attaching molecules to proteins, antibodies, or other biomolecules.[1][] The reaction involves an NHS ester reacting with a primary amine (—NH₂) on the target molecule, typically the epsilon-amino group of a lysine (B10760008) residue or the N-terminus of a polypeptide chain.[3][][5] This reaction forms a stable and irreversible amide bond and releases N-hydroxysuccinimide as a byproduct.[3][][5]

Q2: What is the optimal pH for an NHS ester reaction?

A2: The optimal pH range for NHS ester conjugation is typically between 7.2 and 8.5.[3][][5][6] A slightly alkaline pH (8.0-8.5) is often recommended to ensure that the primary amines on the protein are deprotonated and available for reaction.[1][][7] However, at higher pH values, the rate of hydrolysis of the NHS ester increases, which can compete with the conjugation reaction and reduce efficiency.[3][6][8]

Q3: Which buffers should I use for the conjugation reaction?

A3: It is critical to use a buffer that does not contain primary amines, as these will compete with the target molecule for reaction with the NHS ester.[6][9] Commonly used buffers include phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers.[3][5][7] Buffers like Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218) must be avoided during the reaction.[6][9] However, they can be useful for quenching the reaction once it is complete.[3][10]

Q4: How should I store and handle my NHS ester reagents?

A4: NHS esters are sensitive to moisture and should be stored at -20°C in a desiccated environment.[1][9][11] Before use, the reagent vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation.[9][11] It is best to dissolve the NHS ester in an anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use and not to prepare stock solutions for long-term storage, as the NHS-ester moiety readily hydrolyzes.[1][][9]

Troubleshooting Guide

This section addresses common problems encountered during NHS ester conjugation experiments.

Low Conjugation Efficiency

Q: My conjugation efficiency is very low. What are the possible causes and solutions?

A: Low efficiency is a common issue with several potential causes. Here’s a systematic approach to troubleshooting:

  • Incorrect pH: The reaction is highly pH-dependent.[6][7]

    • Solution: Verify the pH of your reaction buffer using a calibrated pH meter. Ensure it is within the optimal 7.2-8.5 range.[6] A pH of 8.3 is often a good starting point.[7][12]

  • NHS Ester Hydrolysis: The NHS ester is susceptible to hydrolysis, a competing reaction that becomes more significant at higher pH and in dilute protein solutions.[3][8]

    • Solution:

      • Prepare the NHS ester solution immediately before use.[9] Do not use pre-made aqueous solutions.

      • Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration (e.g., overnight) to minimize hydrolysis.[6]

      • Increase the concentration of your protein. A minimum concentration of 2 mg/mL is often recommended.[6]

  • Incompatible Buffer: The presence of primary amines in your buffer will significantly reduce efficiency.[6][]

    • Solution: Ensure your protein is in an amine-free buffer like PBS, HEPES, or bicarbonate.[3][5][7] If your protein stock contains Tris or other amine-containing stabilizers, perform a buffer exchange using a desalting column or dialysis before starting the conjugation.[9][12]

  • Inactive Reagents: Improper storage can lead to the degradation of the NHS ester.

    • Solution: Always store NHS esters at -20°C under dry conditions.[1][9] Use fresh, high-quality anhydrous DMSO or DMF to dissolve the reagent.[1][7]

  • Insufficient Molar Ratio: The ratio of NHS ester to your protein may be too low.

    • Solution: Optimize the molar excess of the NHS ester. A 10- to 20-fold molar excess is a common starting point, but this may need to be adjusted depending on the protein and desired degree of labeling.[][9]

Protein Precipitation or Aggregation

Q: My protein is precipitating during or after the conjugation reaction. What can I do?

A: Protein precipitation can occur due to several factors:

  • High Concentration of Organic Solvent: Many NHS esters are first dissolved in an organic solvent like DMSO or DMF.[5]

    • Solution: Keep the final concentration of the organic solvent in the reaction mixture low, typically not exceeding 10% (v/v).[9] Add the NHS ester solution to the protein solution slowly and with gentle mixing.[12]

  • Over-labeling: Excessive modification of lysine residues can alter the protein's surface charge and lead to aggregation.

    • Solution: Reduce the molar ratio of the NHS ester to the protein. Perform a titration experiment with different molar ratios to find the optimal balance between labeling efficiency and protein stability.

  • Protein Instability: The protein itself may be unstable under the reaction conditions (e.g., pH, temperature).

    • Solution: If the protein is known to be unstable at alkaline pH, try performing the reaction at a lower pH within the acceptable range (e.g., pH 7.2-7.5), though this may require a longer incubation time.[14]

Inconsistent Results

Q: I am getting variable results between experiments. How can I improve reproducibility?

A: Consistency is key for reliable downstream applications.

  • Reagent Quality and Handling:

    • Solution: Use fresh, high-quality reagents for each experiment. Aliquot your NHS ester upon receipt to avoid multiple freeze-thaw cycles. Always allow the NHS ester vial to reach room temperature before opening.[1][9]

  • Precise Control of Reaction Parameters:

    • Solution: Carefully control the pH, temperature, and incubation time.[6] Use a consistent source and preparation method for your buffers. Ensure accurate measurement of protein and reagent concentrations.

  • Purification Method:

    • Solution: Use a consistent and efficient method to remove unreacted NHS ester and byproducts after the reaction, such as a desalting column or dialysis.[12][15] Incomplete purification can lead to variability in subsequent assays.

Key Parameters for Optimization

Optimizing an NHS ester conjugation reaction involves balancing several factors to achieve the desired degree of labeling without compromising the function of the biomolecule. The tables below summarize the key parameters and their effects.

Table 1: Effect of pH on NHS Ester Reaction
pH RangeAmine ReactivityNHS Ester Hydrolysis RateRecommendation
< 7.0Low (amines are protonated)SlowNot recommended for efficient conjugation.[6][7]
7.2 - 8.5High (amines are deprotonated)ModerateOptimal range for most conjugations. [3][][6]
> 8.5HighVery FastCan lead to low efficiency due to rapid hydrolysis.[3][6][8]
Table 2: Half-life of NHS Ester Hydrolysis
pHTemperature (°C)Half-life
7.004 - 5 hours[3]
8.6410 minutes[3]
Table 3: Recommended Reaction Buffers
BufferRecommendedComments
Phosphate-Buffered Saline (PBS)YesCommonly used, physiologically compatible.[3][5]
Bicarbonate / CarbonateYesEffective at maintaining optimal alkaline pH.[3][7][12]
HEPESYesGood buffering capacity in the optimal pH range.[3][5]
BorateYesAnother suitable option for maintaining pH.[3][10]
TrisNo Contains primary amines that compete with the reaction.[3][6][]
GlycineNo Contains primary amines that compete with the reaction.[6]

Detailed Experimental Protocols

Protocol 1: General Protein Labeling with an NHS Ester

This protocol provides a general guideline for conjugating an NHS ester to a protein, such as an antibody. Optimization may be required for specific applications.

Materials:

  • Protein of interest (in an amine-free buffer)

  • NHS ester reagent

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3[7][12]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification: Desalting column (e.g., Sephadex G-25) or dialysis cassette

Procedure:

  • Prepare the Protein Solution:

    • Dissolve or buffer-exchange the protein into the Reaction Buffer at a concentration of 2-10 mg/mL.[6]

    • Ensure the protein solution is free of any amine-containing substances like Tris, glycine, or BSA.[1][12]

  • Prepare the NHS Ester Solution:

    • Allow the vial of NHS ester to warm to room temperature before opening.[9]

    • Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.[][10] Vortex briefly to ensure it is fully dissolved.

  • Perform the Conjugation Reaction:

    • Calculate the volume of NHS ester solution needed to achieve the desired molar excess (e.g., 10-20 fold).

    • While gently stirring or vortexing the protein solution, add the NHS ester solution dropwise.[12]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[1][6][12]

  • Quench the Reaction (Optional):

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.[10]

    • Incubate for 15-30 minutes at room temperature.[10]

  • Purify the Conjugate:

    • Remove unreacted NHS ester and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).[1][12]

    • Collect the fractions containing the labeled protein.

  • Characterize and Store the Conjugate:

    • Determine the degree of labeling (DOL) using spectrophotometry by measuring the absorbance at 280 nm (for the protein) and the absorbance maximum of the label.[10]

    • For long-term storage, add stabilizers like BSA (5-10 mg/mL) and a preservative like sodium azide (B81097) (0.02-0.05%). Store at 4°C or, for longer periods, at -20°C or -80°C in aliquots.[1][12]

Visualizations

NHS Ester Conjugation Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction prep_protein Prepare Protein (2-10 mg/mL in amine-free buffer, pH 8.3) react Combine Reagents (Add NHS ester to protein solution) prep_protein->react prep_nhs Prepare NHS Ester (10 mM in anhydrous DMSO/DMF) prep_nhs->react incubate Incubate (1-2h at RT or overnight at 4°C) react->incubate quench Quench Reaction (Optional, with Tris or Glycine) incubate->quench purify Purify Conjugate (Desalting column or Dialysis) quench->purify characterize Characterize & Store (Determine DOL, Store at 4°C or -20°C) purify->characterize

Caption: Experimental workflow for a typical NHS ester conjugation reaction.

NHS Ester Reaction and Competing Hydrolysis

G NHS_Ester R-C(=O)O-NHS (NHS Ester) reaction_label Aminolysis (Desired Reaction) pH 7.2-8.5 NHS_Ester->reaction_label hydrolysis_label Hydrolysis (Side Reaction) NHS_Ester->hydrolysis_label Primary_Amine Protein-NH₂ (Primary Amine) Primary_Amine->reaction_label Water H₂O (Water) Water->hydrolysis_label Amide_Bond R-C(=O)NH-Protein (Stable Amide Bond) Carboxylic_Acid R-COOH (Inactive Carboxylic Acid) NHS_byproduct NHS reaction_label->Amide_Bond reaction_label->NHS_byproduct hydrolysis_label->Carboxylic_Acid hydrolysis_label->NHS_byproduct

Caption: The desired aminolysis reaction competes with the hydrolysis side reaction.

References

12-Azido-dodecanoyl-OSu stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability, storage, and handling of 12-Azido-dodecanoyl-OSu, a bifunctional linker commonly used in bioconjugation and chemical biology.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: this compound should be stored at -20°C, desiccated, and protected from light. It is critical to minimize exposure to moisture, as the N-hydroxysuccinimide (NHS) ester is susceptible to hydrolysis. For long-term storage, flushing the vial with an inert gas like argon or nitrogen before sealing is recommended.

Q2: How should I handle this compound upon receiving it?

A2: Upon receipt, equilibrate the vial to room temperature before opening to prevent condensation of atmospheric moisture onto the compound. Once opened, use the required amount and promptly reseal the vial, preferably under an inert atmosphere.

Q3: What is the stability of this compound in solution?

A3: The stability of this compound in solution is highly dependent on the solvent and pH.

  • In organic solvents: The compound is relatively stable in anhydrous polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO). Prepare solutions fresh for best results.

  • In aqueous solutions: The NHS ester moiety readily hydrolyzes in aqueous buffers. The rate of hydrolysis is pH-dependent, increasing significantly with higher pH. For instance, NHS esters have a half-life of 4-5 hours at pH 7, which decreases to 1 hour at pH 8 and only 10 minutes at pH 8.6. It is crucial to perform aqueous reactions promptly after preparing the solution.

Q4: Can I use buffers containing primary amines, such as Tris or glycine (B1666218), with this compound?

A4: No, you should avoid buffers containing primary amines. These buffers will react with the NHS ester, quenching the reaction and preventing the labeling of your target molecule. Use non-amine-containing buffers such as phosphate-buffered saline (PBS), HEPES, or MES.

Q5: What are the primary applications of this compound?

A5: this compound is a bifunctional linker used for:

  • Labeling primary amines: The NHS ester reacts with primary amines (e.g., lysine (B10760008) residues in proteins) to form stable amide bonds.

  • Introducing an azide (B81097) group: The azide group allows for subsequent "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to attach other molecules like fluorophores, biotin, or drugs.

Troubleshooting Guide

Problem Possible Cause Solution
Low or no labeling of the target molecule. Hydrolysis of the NHS ester: The compound was exposed to moisture during storage or handling, or the reaction in aqueous buffer was too slow.Always allow the vial to reach room temperature before opening. Prepare solutions fresh and use them immediately. Perform aqueous reactions at a slightly alkaline pH (7.2-8.5) to balance amine reactivity and NHS ester stability, but keep the reaction time as short as necessary.
Inactive reagent: The this compound has degraded over time.Test the activity of the NHS ester. A qualitative test involves reacting a small amount of the compound with a large excess of an amine and analyzing the products by LC-MS to see if the desired conjugation occurs.
Presence of primary amines in the buffer: Buffers like Tris or glycine are quenching the reaction.Switch to a non-amine-containing buffer such as PBS, HEPES, or MES.
Unexpected side products in the reaction. Reaction with secondary amines: The NHS ester can react with secondary amines, although at a slower rate than with primary amines.If your target molecule contains reactive secondary amines, consider optimizing the reaction stoichiometry and time to favor the primary amine reaction.
Hydrolysis of the NHS ester: The hydrolyzed linker (12-azidododecanoic acid) may be present.Purify the labeled product to remove any unreacted or hydrolyzed linker.
Difficulty dissolving the compound. Inappropriate solvent: The compound may have limited solubility in certain solvents.Use anhydrous DMF or DMSO to prepare a concentrated stock solution. The long dodecanoyl chain may limit aqueous solubility.

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound
  • Prepare a stock solution of this compound: Dissolve the required amount of this compound in anhydrous DMF or DMSO to a final concentration of 10-50 mM.

  • Prepare the protein solution: Dissolve the protein in a suitable amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.

  • Labeling reaction: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.

  • Purification: Remove the excess, unreacted linker and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.

Protocol 2: Subsequent Click Chemistry Reaction (CuAAC)
  • Prepare reagents:

    • Azide-labeled protein (from Protocol 1) in a suitable buffer.

    • Alkyne-containing molecule (e.g., a fluorescent dye with a terminal alkyne).

    • Copper(II) sulfate (B86663) (CuSO₄) solution.

    • A reducing agent such as sodium ascorbate (B8700270).

    • A copper-chelating ligand such as TBTA or THPTA.

  • Reaction setup: In a microcentrifuge tube, combine the azide-labeled protein, the alkyne-containing molecule, the copper-chelating ligand, and the CuSO₄ solution.

  • Initiate the reaction: Add a fresh solution of sodium ascorbate to the mixture to reduce Cu(II) to the catalytic Cu(I) species.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature.

  • Purification: Purify the final conjugate using an appropriate method such as size exclusion chromatography, affinity chromatography, or dialysis to remove excess reagents and byproducts.

Visualizations

experimental_workflow cluster_step1 Step 1: Amine Labeling cluster_step2 Step 2: Click Chemistry protein Protein (with primary amines) reaction1 NHS Ester Reaction (pH 7.2-8.5) protein->reaction1 linker This compound linker->reaction1 labeled_protein Azide-Labeled Protein reaction2 CuAAC or SPAAC labeled_protein->reaction2 labeled_protein->reaction2 reaction1->labeled_protein alkyne Alkyne-Molecule (e.g., Fluorophore) alkyne->reaction2 final_conjugate Final Conjugate reaction2->final_conjugate

Caption: Experimental workflow for protein labeling and conjugation.

logical_relationship cluster_moieties Functional Moieties cluster_reactivity Reactivity compound This compound nhs NHS Ester compound->nhs azide Azide Group compound->azide amine_reaction Reacts with Primary Amines (Amide Bond Formation) nhs->amine_reaction click_reaction Participates in Click Chemistry (e.g., CuAAC, SPAAC) azide->click_reaction

Caption: Functional moieties and reactivity of this compound.

Technical Support Center: 12-Azido-dodecanoyl-OSu

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 12-Azido-dodecanoyl-OSu. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of this valuable crosslinking agent and to troubleshoot common issues encountered during its use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a chemical crosslinker featuring a 12-carbon aliphatic chain functionalized with an azide (B81097) group at one end and an N-hydroxysuccinimide (NHS) ester at the other. The NHS ester is highly reactive towards primary amines, such as the N-terminus of proteins and the side chain of lysine (B10760008) residues, forming stable amide bonds. The azide group serves as a bioorthogonal handle for subsequent "click chemistry" reactions, allowing for the attachment of molecules containing a terminal alkyne. This two-step labeling strategy is widely used in bioconjugation for applications such as protein labeling, tracking, and functionalization.

Q2: Why is this compound susceptible to hydrolysis?

The N-hydroxysuccinimide (NHS) ester moiety of this compound is highly susceptible to hydrolysis, a chemical reaction where the ester bond is cleaved by water. This reaction is the primary competitor to the desired aminolysis reaction with your target molecule.[1] The rate of hydrolysis is significantly influenced by the pH of the aqueous environment.

Q3: What are the main factors that accelerate the hydrolysis of this compound?

The two primary factors that accelerate the hydrolysis of this compound are:

  • pH: The rate of hydrolysis increases dramatically with increasing pH.[2] At alkaline pH (above 8.5), the half-life of the NHS ester can be reduced to mere minutes.[3]

  • Moisture: Being a water-mediated reaction, the presence of moisture, even atmospheric humidity, can lead to the degradation of the NHS ester over time.[4]

Q4: How does the long dodecanoyl chain of this compound affect its handling and reactivity?

The 12-carbon chain makes this compound significantly hydrophobic. This has several implications:

  • Solubility: It has poor solubility in aqueous buffers.[1] Therefore, it must first be dissolved in a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the reaction mixture.[2][4]

  • Aggregation: Long-chain alkyl compounds can self-assemble into micelles in aqueous solutions, especially at concentrations near or above their critical micelle concentration (CMC).[5][6][7] This aggregation can potentially affect the availability of the NHS ester for reaction and may also influence the rate of hydrolysis.

Q5: How should I store this compound to minimize hydrolysis?

Proper storage is critical to maintain the reactivity of this compound.[8]

  • Solid Form: Store the solid reagent in a tightly sealed vial with a desiccant at -20°C or below.[4][9]

  • In Solution: If you need to prepare a stock solution, use only high-quality, anhydrous DMSO or DMF.[2] Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and moisture introduction from the atmosphere.[8] Store these aliquots at -20°C or -80°C.[8] It is not recommended to store NHS esters in aqueous solutions.[2]

Troubleshooting Guides

Problem: Low or No Conjugation Efficiency

This is a common issue often linked to the hydrolysis of the NHS ester.

Possible Cause Recommended Solution
Hydrolysis of this compound before or during the reaction. - Verify Reagent Activity: Before your experiment, you can perform a simple qualitative test. Dissolve a small amount of the NHS ester in a basic solution (e.g., pH 9) and monitor for the release of N-hydroxysuccinimide, which can be detected spectrophotometrically. - Optimize Reaction pH: The optimal pH for NHS ester reactions is typically between 7.2 and 8.5.[10] While a higher pH increases the rate of aminolysis, it also drastically increases the rate of hydrolysis.[3] Consider performing your reaction at the lower end of this range (pH 7.2-7.5) to balance reactivity and stability. - Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time, as the NHS ester will continue to hydrolyze. Typical reaction times are 30 minutes to 2 hours at room temperature.[4]
Presence of primary amines in the reaction buffer. Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the NHS ester.[9] Use amine-free buffers like phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer.[9]
Poor solubility or aggregation of this compound in the reaction mixture. - Use a Co-solvent: Ensure that the final concentration of the organic solvent (DMSO or DMF) in your reaction mixture is sufficient to keep the reagent dissolved, but not so high that it denatures your protein (typically not exceeding 10% v/v).[4] - Work Below the CMC: While the exact CMC for this compound is not readily available, be aware that at higher concentrations, aggregation may occur, which could hinder the reaction. If you suspect this is an issue, try reducing the concentration of the NHS ester.
Inaccessible amine groups on the target molecule. The primary amines on your protein may be buried within its three-dimensional structure. Consider using a longer, more flexible crosslinker or partially denaturing your protein under mild, reversible conditions.
Problem: Precipitation During or After the Reaction
Possible Cause Recommended Solution
The hydrophobic nature of the dodecanoyl chain causes the conjugated protein to aggregate and precipitate. - Optimize the Molar Ratio: Use a lower molar excess of this compound to protein to reduce the degree of labeling and thus the overall hydrophobicity of the conjugate. - Include a Solubilizing Agent: In some cases, the addition of a mild, non-ionic detergent or a small amount of an organic co-solvent to the final product can help maintain solubility.
Change in the isoelectric point (pI) of the protein upon conjugation. The reaction of the NHS ester with lysine residues neutralizes their positive charge, which can alter the pI of the protein and lead to precipitation if the reaction buffer pH is close to the new pI. Ensure your buffer pH is sufficiently far from the predicted pI of the conjugated protein.

Experimental Protocols

General Protocol for Labeling a Protein with this compound

This protocol provides a general guideline. The optimal conditions may need to be determined empirically for your specific protein and application.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation:

    • Ensure your protein solution is at a suitable concentration (typically 1-5 mg/mL) in an amine-free buffer. If your protein is in a buffer containing primary amines, perform a buffer exchange using a desalting column or dialysis.

  • Preparation of this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[4][9]

    • Immediately before use, prepare a 10 mM stock solution by dissolving the required amount of this compound in anhydrous DMSO or DMF.[4] Vortex briefly to ensure complete dissolution.

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the this compound stock solution to your protein solution. Add the stock solution dropwise while gently vortexing to ensure efficient mixing and to avoid localized high concentrations that could lead to precipitation.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[4] The optimal time and temperature may vary depending on the protein.

  • Quenching the Reaction:

    • To stop the reaction, add a quenching buffer containing a high concentration of a primary amine (e.g., Tris or glycine) to a final concentration of 50-100 mM. This will react with any remaining unreacted NHS ester.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification:

    • Remove the excess, unreacted this compound and the quenching reagent by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer.

Visualizations

Hydrolysis_vs_Aminolysis cluster_storage Storage & Handling cluster_reaction Aqueous Reaction Environment Reagent This compound (Solid) StockSolution Stock Solution (Anhydrous DMSO) Reagent->StockSolution Dissolve immediately before use NHS_Ester Active NHS Ester in Reaction Buffer StockSolution->NHS_Ester Add to buffer Conjugate Azide-Labeled Protein NHS_Ester->Conjugate Aminolysis (Desired Reaction) Forms Stable Amide Bond HydrolyzedProduct Inactive Crosslinker NHS_Ester->HydrolyzedProduct Hydrolysis (Side Reaction) Forms Inactive Carboxylic Acid Protein Protein-NH2 (Primary Amine) Protein->Conjugate Water H2O (Moisture/Buffer) Water->HydrolyzedProduct

Caption: Competing reaction pathways for this compound in an aqueous environment.

Troubleshooting_Workflow Start Low/No Conjugation CheckReagent Is the NHS ester active? Start->CheckReagent CheckBuffer Is the buffer amine-free? CheckReagent->CheckBuffer Yes ReplaceReagent Use fresh, properly stored reagent CheckReagent->ReplaceReagent No CheckpH Is the pH optimal (7.2-8.5)? CheckBuffer->CheckpH Yes BufferExchange Exchange into an amine-free buffer CheckBuffer->BufferExchange No CheckSolubility Is the reagent fully dissolved? CheckpH->CheckSolubility Yes AdjustpH Adjust pH to 7.2-8.5 CheckpH->AdjustpH No OptimizeReaction Consider optimizing molar ratio, reaction time, and temperature CheckSolubility->OptimizeReaction Yes AdjustSolvent Increase co-solvent concentration (e.g., DMSO) CheckSolubility->AdjustSolvent No

Caption: A logical workflow for troubleshooting low conjugation efficiency with this compound.

References

dealing with poor solubility of 12-Azido-dodecanoyl-OSu in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 12-Azido-dodecanoyl-OSu, focusing on challenges related to its poor solubility in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous buffers?

A1: this compound possesses a long, 12-carbon aliphatic chain, which imparts significant hydrophobic ("water-fearing") character to the molecule. This long hydrocarbon tail limits its ability to dissolve in polar, aqueous solutions like most biological buffers. The N-hydroxysuccinimide (NHS) ester group is not sufficiently hydrophilic to counteract the insolubility conferred by the dodecanoyl chain.

Q2: What is the recommended solvent for dissolving this compound?

A2: Due to its poor aqueous solubility, this compound should first be dissolved in a water-miscible organic solvent before being added to your aqueous reaction mixture.[1] The most commonly recommended solvents are anhydrous (water-free) Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1][2][3] It is crucial to use a high-quality, anhydrous grade of these solvents, as the presence of water can lead to premature hydrolysis of the NHS ester, and degraded DMF may contain amine impurities that will react with the reagent.[2]

Q3: Can I use other organic solvents besides DMSO or DMF?

A3: While DMSO and DMF are the most common choices, other water-miscible organic solvents such as acetonitrile (B52724) or ethanol (B145695) can also be used. However, their suitability depends on your specific experimental setup, particularly the tolerance of your protein or biological system to these solvents. It is advisable to perform small-scale pilot experiments to ensure that the chosen solvent does not adversely affect your sample's integrity or the reaction efficiency.

Q4: What is NHS ester hydrolysis, and how can I minimize it?

A4: NHS ester hydrolysis is a competing reaction where the N-hydroxysuccinimide ester group reacts with water, cleaving the ester and rendering the this compound inactive for conjugation to primary amines.[1] The rate of hydrolysis is highly dependent on the pH of the aqueous buffer, increasing significantly at higher pH values. To minimize hydrolysis, it is recommended to prepare the stock solution of this compound in an anhydrous organic solvent and add it to the aqueous reaction buffer immediately before starting your experiment. Working at the lower end of the optimal pH range for the conjugation reaction (around pH 7.2-7.5) can also help to reduce the rate of hydrolysis.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound, with a focus on solubility-related problems.

Problem 1: The this compound precipitates when added to my aqueous buffer.

  • Possible Cause: The concentration of the organic solvent in the final reaction mixture is too low to maintain the solubility of the hydrophobic reagent.

  • Solution:

    • Increase the final concentration of the organic co-solvent (e.g., DMSO or DMF) in your reaction mixture. A final concentration of 0.5% to 10% is typically acceptable for most protein-based reactions, but the optimal concentration should be determined empirically.[1]

    • Add the this compound stock solution to the aqueous buffer slowly and with gentle vortexing to ensure rapid and even dispersion.

    • Consider performing the reaction at a slightly elevated temperature (e.g., room temperature instead of 4°C), if your biomolecule can tolerate it, as solubility often increases with temperature.

Problem 2: Low or no labeling of my protein/biomolecule is observed.

  • Possible Cause 1: Hydrolysis of the this compound. The reagent may have been inactivated by water before it could react with your target molecule.

  • Solution:

    • Ensure that the organic solvent used to dissolve the this compound is anhydrous and of high quality.

    • Prepare the stock solution of the reagent immediately before use and add it to the reaction mixture without delay.

    • Check and adjust the pH of your reaction buffer. The optimal pH for NHS ester reactions is between 7.2 and 8.5.[1] Higher pH values will accelerate hydrolysis.[4][5]

  • Possible Cause 2: Incompatible buffer components. Your buffer may contain primary amines that compete with your target molecule for reaction with the NHS ester.

  • Solution:

    • Avoid using buffers that contain primary amines, such as Tris or glycine.[3] Recommended buffers include phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffers.

    • If your protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column before starting the labeling reaction.

  • Possible Cause 3: Insufficient reagent concentration. The molar ratio of this compound to your biomolecule may be too low.

  • Solution:

    • Increase the molar excess of the this compound in the reaction. A 5- to 20-fold molar excess is a common starting point.

Problem 3: The subsequent "click" reaction with an alkyne-modified molecule is inefficient.

  • Possible Cause: Issues with the click chemistry reaction conditions rather than the initial labeling with the azide (B81097) group.

  • Solution:

    • Ensure all click chemistry reagents are fresh and of high quality, particularly the copper(I) catalyst and the reducing agent (e.g., sodium ascorbate), which should be prepared fresh.

    • Optimize the concentrations of the copper catalyst, ligand, and reducing agent.

    • Avoid buffers that can interfere with the copper catalyst, such as Tris.[6]

    • If steric hindrance is a concern, consider performing the click reaction under denaturing conditions, if compatible with your downstream analysis.[7][8]

Data Presentation

The stability of the NHS ester is critical for successful conjugation. The following table summarizes the half-life of NHS esters at different pH values, illustrating the increased rate of hydrolysis at higher pH.

pHTemperature (°C)Half-life of NHS EsterReference(s)
7.004 - 5 hours[4][5]
8.0251 hour[5]
8.6410 minutes[4][5]
9.0Room Temperature5 - 10 minutes[9]

Note: The exact half-life can vary depending on the specific structure of the NHS ester and the buffer composition.

Experimental Protocols

Protocol: Solubilization and Protein Labeling with this compound

This protocol provides a general guideline for labeling a protein with this compound. Optimization may be required for specific proteins and applications.

Materials:

  • This compound

  • Anhydrous, high-purity DMSO or DMF

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange.

  • Prepare the this compound Stock Solution:

    • Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10-50 mM). The required amount will depend on the desired molar excess over the protein.

  • Labeling Reaction:

    • Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally be below 10%.

    • Incubate the reaction for 30 minutes to 2 hours at room temperature, or overnight at 4°C. The optimal time and temperature may need to be determined empirically.

  • Quench the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM. This will consume any unreacted this compound.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove the excess, unreacted reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.

  • Characterization and Storage:

    • Confirm the successful labeling of your protein using an appropriate method (e.g., mass spectrometry or a subsequent click reaction with a fluorescent alkyne).

    • Store the azide-labeled protein under conditions that are optimal for the unlabeled protein.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Purification reagent This compound (Solid) stock_solution Prepare Stock Solution (in DMSO/DMF) reagent->stock_solution Dissolve solvent Anhydrous DMSO/DMF solvent->stock_solution protein_buffer Protein in Amine-Free Buffer (pH 7.2-8.5) reaction_mixture Add Stock to Protein (Final DMSO/DMF < 10%) protein_buffer->reaction_mixture stock_solution->reaction_mixture Add Immediately incubation Incubate (RT or 4°C) reaction_mixture->incubation quench Quench Reaction (e.g., Tris buffer) incubation->quench purify Purify (Desalting/Dialysis) quench->purify final_product Azide-Labeled Protein purify->final_product

Caption: Experimental workflow for solubilizing and labeling proteins with this compound.

competing_reactions cluster_desired Desired Reaction cluster_competing Competing Reaction reagent This compound (Active) labeled_protein Azide-Labeled Protein (Stable Amide Bond) reagent->labeled_protein Amine Coupling (pH 7.2-8.5) inactive_reagent Inactive Carboxylic Acid reagent->inactive_reagent Hydrolysis (Accelerated at high pH) protein_amine Protein-NH2 water H2O (Hydrolysis)

Caption: Competing reactions of this compound in aqueous buffer.

References

Technical Support Center: Minimizing Non-specific Binding with 12-Azido-dodecanoyl-OSu

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding when using 12-Azido-dodecanoyl-OSu for protein labeling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is an amine-reactive chemical probe used to introduce an azide (B81097) group onto proteins and other biomolecules. It consists of three key components:

  • An N-hydroxysuccinimide (NHS) ester that reacts with primary amines (the ε-amino group of lysine (B10760008) residues and the N-terminus of polypeptides) to form stable amide bonds.[1]

  • A 12-carbon dodecanoyl linker that provides spacing between the azide group and the labeled protein.

  • An azide group that serves as a bioorthogonal handle for subsequent "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[2]

Q2: What is non-specific binding in the context of protein labeling with this compound?

Non-specific binding refers to the undesirable adhesion of the this compound molecule or the labeled protein to surfaces or other molecules that are not the intended target. This can be caused by hydrophobic interactions, electrostatic forces, and issues with the protein conjugate itself, leading to high background signals and inaccurate experimental results.[1]

Q3: What are the common causes of non-specific binding with this compound?

Common causes of non-specific binding include:

  • Hydrolysis of the NHS ester: The NHS ester can react with water and hydrolyze, particularly at a non-optimal pH. This hydrolyzed form can increase non-specific binding through electrostatic interactions.[1]

  • Excess labeling: Over-modification of the protein with the lipophilic this compound can alter the protein's properties, leading to aggregation or increased hydrophobicity, which promotes non-specific interactions.

  • Inadequate blocking: Insufficient blocking of surfaces in your assay (e.g., microplate wells) can leave sites open for the labeled protein to bind non-specifically.

  • Inappropriate buffer composition: The presence of primary amines (e.g., Tris buffer) in your reaction or assay buffers can compete with the intended labeling reaction.[1] Suboptimal pH or ionic strength can also contribute to non-specific interactions.

  • Contaminants or aggregates: The presence of aggregates of the labeled protein or other contaminants can lead to high background signals.

Troubleshooting Guides

Problem: High Background Signal in Downstream Applications (e.g., Western Blot, ELISA)

High background is a common issue and often indicates non-specific binding of the labeled protein or detection reagents.

Potential CauseRecommended Solution
Incomplete Blocking Optimize the blocking step by testing different blocking agents (e.g., 5% non-fat milk, 3% BSA, or commercial blockers). Increase the blocking incubation time (e.g., 1 hour at room temperature or overnight at 4°C).
Primary/Secondary Antibody Concentration Too High Decrease the concentration of the primary or secondary antibody. Perform a titration to find the optimal concentration.
Insufficient Washing Increase the number of washing steps and the volume of washing buffer. Adding a non-ionic detergent like Tween 20 (0.05-0.1%) to the wash buffer can also help.
Protein Aggregation Centrifuge your labeled protein solution to pellet any aggregates before use in downstream applications.
Problem: Low Labeling Efficiency

If you are not observing a strong signal from your labeled protein, it could be due to inefficient labeling.

Potential CauseRecommended Solution
Suboptimal pH of Reaction Buffer The optimal pH for NHS ester reactions is between 7.2 and 8.5.[1] A pH that is too low will result in protonated amines that are poor nucleophiles, while a pH that is too high will lead to rapid hydrolysis of the NHS ester.
Presence of Primary Amines in Buffer Ensure your protein solution is in an amine-free buffer such as PBS or HEPES. Buffers containing Tris or glycine (B1666218) will compete with your protein for reaction with the NHS ester.
Hydrolyzed this compound Prepare the this compound solution immediately before use. NHS esters are moisture-sensitive.
Low Protein Concentration A higher protein concentration (1-10 mg/mL) will favor the reaction with the protein over hydrolysis of the NHS ester.[3]

Quantitative Data

Table 1: Effect of pH on the Half-life of NHS Esters

This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.[4]

pHTemperature (°C)Half-life of NHS Ester
7.025~4-5 hours
8.025~1 hour
8.525~30 minutes
9.025~10 minutes

Table 2: Recommended Molar Excess of this compound for Protein Labeling

The optimal molar excess of the NHS ester to the protein should be determined empirically. A good starting point is a 10- to 50-fold molar excess.[3]

Molar Excess (NHS Ester:Protein)Application
5-20xGeneral protein labeling
20-50xLess reactive proteins or when a higher degree of labeling is desired

Experimental Protocols

Protocol 1: Labeling of Proteins with this compound

This protocol provides a general workflow for conjugating this compound to a protein.

Materials:

  • Protein of interest (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare Protein Solution: Ensure your protein is at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-8.5).

  • Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration that is 10-20 times higher than the desired final reaction concentration.

  • Labeling Reaction: Add the this compound stock solution to the protein solution. A common starting point is a 10- to 50-fold molar excess of the NHS ester to the protein.[3]

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C. Protect from light if working with light-sensitive molecules.

  • Quench Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and reaction by-products using a desalting column or dialysis. This step is critical for minimizing non-specific binding in downstream applications.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction cluster_downstream Downstream Application prep_protein Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) mix Mix Protein and NHS Ester (10-50x molar excess) prep_protein->mix prep_nhs Dissolve this compound in DMSO/DMF prep_nhs->mix incubate Incubate (30 min - 2 hr at RT or overnight at 4°C) mix->incubate quench Quench Reaction (e.g., Tris buffer) incubate->quench purify Purify Labeled Protein (Desalting/Dialysis) quench->purify application Click Chemistry & Further Analysis purify->application

Caption: Experimental workflow for protein labeling with this compound.

troubleshooting_guide cluster_investigation Initial Checks cluster_solutions Corrective Actions cluster_further_investigation Further Troubleshooting cluster_advanced_solutions Advanced Solutions start High Non-Specific Binding Observed check_blocking Is the blocking step optimized? start->check_blocking check_washing Are washing steps sufficient? check_blocking->check_washing Yes optimize_blocking Test different blocking agents and incubation times. check_blocking->optimize_blocking No check_reagents Are reagent concentrations optimal? check_washing->check_reagents Yes increase_washing Increase number and duration of washes. Add detergent. check_washing->increase_washing No titrate_reagents Titrate antibodies and labeled protein. check_reagents->titrate_reagents No check_labeling Was the labeling reaction efficient? check_reagents->check_labeling Yes check_purification Was the purification step adequate? check_labeling->check_purification Yes optimize_labeling Optimize pH, molar excess, and reaction time. check_labeling->optimize_labeling No check_aggregation Are there protein aggregates? check_purification->check_aggregation Yes improve_purification Use a different purification method (e.g., SEC). check_purification->improve_purification No centrifuge_sample Centrifuge sample to remove aggregates. check_aggregation->centrifuge_sample Yes reaction_pathway cluster_reactants Reactants cluster_products Products cluster_side_reaction Competing Side Reaction protein Protein-NH2 (Primary Amine) labeled_protein Protein-NH-CO-(CH2)11-N3 (Stable Amide Bond) protein->labeled_protein nhs_ester This compound nhs_ester->labeled_protein hydrolyzed_ester 12-Azido-dodecanoic Acid (Inactive) nhs_ester->hydrolyzed_ester nhs N-hydroxysuccinimide (By-product) labeled_protein->nhs water H2O water->hydrolyzed_ester

References

side reactions of 12-Azido-dodecanoyl-OSu and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 12-Azido-dodecanoyl-OSu

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of this compound for bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions when using this compound, and how can I minimize them?

A1: The two main reactive groups in this compound are the N-hydroxysuccinimide (NHS) ester and the azide (B81097) group. Each has potential side reactions.

  • NHS Ester Side Reactions:

    • Hydrolysis: The NHS ester is highly susceptible to hydrolysis in aqueous solutions, which converts it to an inactive carboxylate. This is the most common side reaction.[1][2] The rate of hydrolysis increases significantly with pH.[1][2] To minimize hydrolysis, perform the reaction at a pH between 7.2 and 8.5, use the reagent immediately after preparing the solution, and consider conducting the reaction at a lower temperature (e.g., 4°C) for a longer duration.[1][3]

    • Reaction with Non-Target Nucleophiles: NHS esters can react with other nucleophilic groups besides the intended primary amines, such as the side chains of serine, threonine, and tyrosine residues, particularly at higher pH.[4] Using the optimal pH range (7.2-8.5) helps favor the reaction with primary amines.[1] It is also crucial to use buffers that do not contain primary amines, such as Tris, as these will compete with the target molecule for the NHS ester.[1][3]

  • Azide Group Side Reactions:

    • Reduction: The azide group can be reduced to a primary amine by reducing agents like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine). Avoid these reagents in your buffers if you intend to use the azide group for subsequent click chemistry reactions.[5]

    • Staudinger Ligation: In the presence of phosphines (e.g., triphenylphosphine), the azide will undergo Staudinger ligation to form an amide bond.[5][6][7] This is a useful bioorthogonal reaction in its own right, but it is a side reaction if your intended downstream application is an azide-alkyne cycloaddition.

Q2: My labeling efficiency is low. What could be the cause?

A2: Low labeling efficiency is a common problem that can often be traced back to a few key factors:

  • Hydrolysis of the NHS Ester: As mentioned above, the NHS ester has a limited half-life in aqueous buffers.[1][2] If the stock solution of this compound was prepared too far in advance or if the reaction pH is too high, a significant portion of the reagent may have hydrolyzed before it could react with your target molecule.

  • Buffer Composition: The presence of primary amines in your buffer (e.g., Tris) will significantly reduce labeling efficiency by competing with your target molecule.[1][3] Always use an amine-free buffer such as PBS, HEPES, or bicarbonate buffer.[1][8]

  • Reactant Concentration: The concentration of both your target molecule and the labeling reagent can impact the reaction rate. Labeling is generally less efficient at lower protein concentrations (e.g., below 1 mg/mL).[9]

  • Purity of Reagents: Ensure your this compound is of high purity and has been stored correctly (desiccated at -20°C) to prevent degradation.[3] Also, if using DMF as a solvent, ensure it is of high quality and free from dimethylamine, which can react with the NHS ester.[10][11]

Q3: How do I stop the labeling reaction and remove excess reagent?

A3: Once the desired reaction time has elapsed, it is important to stop, or "quench," the reaction to prevent further modification of your target molecule or other components in subsequent steps.[12]

  • Quenching: The reaction can be effectively quenched by adding a small molecule containing a primary amine. Common quenching agents include Tris, glycine (B1666218), or lysine (B10760008) at a final concentration of 20-50 mM.[3][13][14] These will react with any remaining unreacted NHS ester.

  • Purification: After quenching, you must purify your labeled molecule to remove the excess labeling reagent, the hydrolyzed NHS ester, and the quenching agent. The most common method for purifying proteins is size-exclusion chromatography (e.g., a desalting column) or dialysis.[8][11]

Q4: Is the azide group stable under typical protein labeling conditions?

A4: Yes, the azide group is generally very stable and bioorthogonal.[7][15] It is inert to most biological functional groups and the conditions used for NHS ester chemistry (pH 7.2-8.5, aqueous buffers).[15] The primary concern for azide stability is the presence of strong reducing agents or phosphines, as mentioned in Q1.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Labeling Yield NHS Ester Hydrolysis Check and adjust the pH of the reaction buffer to be within the 7.2-8.5 range.[1][3] Prepare the this compound stock solution in anhydrous DMSO or DMF immediately before use.[8][10] Consider running the reaction at 4°C overnight instead of a shorter time at room temperature.[1][3]
Competing Amines Ensure your buffer is free of primary amines (e.g., Tris, glycine).[1][3] Use buffers like PBS, HEPES, or sodium bicarbonate.[1][8]
Low Reactant Concentration Increase the concentration of your protein or other target molecule if possible (ideally >1 mg/mL).[9][10] You may also need to increase the molar excess of the NHS ester reagent.[10]
Poor Reproducibility Reagent Degradation Store the solid this compound desiccated at -20°C.[3] Aliquot stock solutions in anhydrous DMSO/DMF and store at -20°C for short-term use to avoid multiple freeze-thaw cycles.[11]
Inconsistent Reaction Time/Temp Standardize incubation times and temperatures for all experiments.
Loss of Protein Function Modification of Critical Residues Reduce the molar excess of the labeling reagent to decrease the degree of labeling. You can also try slightly lowering the reaction pH (e.g., to 7.2-7.5) to slow the reaction and potentially gain more control.
Unexpected Subsequent Reactions Unquenched NHS Ester After the primary labeling reaction, add a quenching reagent like Tris or glycine to a final concentration of 20-50 mM to consume any unreacted NHS ester before proceeding to the next step.[3][12][13]
Azide Reduction Ensure no reducing agents (e.g., DTT, TCEP) are present in any of your buffers if you plan to use the azide for click chemistry.[5]

Experimental Protocol: Labeling a Protein with this compound

This protocol provides a general guideline. Optimization may be required for your specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS at pH 7.4 or 0.1 M sodium bicarbonate at pH 8.3).

  • This compound.

  • Anhydrous DMSO or DMF.

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Desalting column for purification.

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.[10] If the buffer contains amines, perform a buffer exchange into PBS or bicarbonate buffer.

  • Prepare the Labeling Reagent:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution by dissolving the reagent in anhydrous DMSO or DMF.[9] This should be done immediately before use.

  • Perform the Labeling Reaction:

    • Add a 5 to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically for your specific protein.

    • Gently mix the reaction and incubate for 1-4 hours at room temperature or overnight at 4°C.[8][11]

  • Quench the Reaction:

    • Add the Quenching Buffer to a final concentration of 20-50 mM (e.g., add 1/20th volume of 1 M Tris-HCl).

    • Incubate for 15-30 minutes at room temperature to stop the reaction.[13]

  • Purify the Labeled Protein:

    • Remove the unreacted label and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).[8][16]

Visualizations

ReactionPathways cluster_main Desired Reaction Pathway cluster_side Potential Side Reactions Protein_NH2 Protein-NH₂ (Primary Amine) Labeled_Protein Azide-Labeled Protein (Stable Amide Bond) Protein_NH2->Labeled_Protein + Azide_NHS This compound Azide_NHS->Labeled_Protein Hydrolyzed_NHS Hydrolyzed Reagent (Inactive Carboxylate) Azide_NHS->Hydrolyzed_NHS + H₂O (High pH) Quenched_NHS Quenched Reagent Azide_NHS->Quenched_NHS + Quencher (e.g., Tris) NHS_byproduct NHS Labeled_Protein->NHS_byproduct releases Reduced_Azide Reduced Azide (Amine) Labeled_Protein->Reduced_Azide + Reducing Agent (e.g., DTT)

Caption: Reaction scheme for this compound.

TroubleshootingFlow Start Start: Low Labeling Efficiency Check_pH Is buffer pH 7.2-8.5? Start->Check_pH Check_Buffer Is buffer amine-free (e.g., no Tris)? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH to 7.2-8.5 Check_pH->Adjust_pH No Check_Reagent Is NHS-ester solution freshly prepared? Check_Buffer->Check_Reagent Yes Change_Buffer Buffer exchange to PBS or HEPES Check_Buffer->Change_Buffer No Prepare_Fresh Prepare fresh reagent in anhydrous solvent Check_Reagent->Prepare_Fresh No Optimize_Ratio Optimize molar ratio of NHS-ester to protein Check_Reagent->Optimize_Ratio Yes Adjust_pH->Check_Buffer Change_Buffer->Check_Reagent Prepare_Fresh->Optimize_Ratio

Caption: Troubleshooting workflow for low labeling efficiency.

References

Technical Support Center: Improving Click Chemistry Efficiency with 12-Azido-dodecanoyl-OSu

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing 12-Azido-dodecanoyl-OSu in click chemistry applications.

Troubleshooting Guide

This guide addresses specific issues that may arise during the two-stage process: protein labeling with this compound and the subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Stage 1: Amine Labeling with this compound

Issue 1: Low or No Labeling of the Target Molecule

Potential CauseRecommended Action
Suboptimal pH Verify that the reaction buffer pH is within the optimal range of 7.2-8.5.[1][] At lower pH, primary amines are protonated and less reactive.
Hydrolysis of this compound The N-hydroxysuccinimide (NHS) ester is moisture-sensitive and can hydrolyze.[1][] Prepare fresh stock solutions in an anhydrous solvent like DMSO or DMF and use them immediately.[3]
Inactive Reagent Store this compound desiccated at -20°C. Allow the vial to warm to room temperature before opening to prevent condensation.
Incompatible Buffer Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for the NHS ester.[4] Use non-nucleophilic buffers like PBS, HEPES, or borate.
Insufficient Molar Excess A 10-20 fold molar excess of the azido-NHS ester over the protein is a common starting point.[5] This may need to be optimized depending on the protein's reactivity and the number of available lysines.

Issue 2: Precipitation of Protein During Labeling

Potential CauseRecommended Action
High Concentration of Organic Solvent This compound is typically dissolved in DMSO or DMF. Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10% to prevent protein denaturation.[5]
Poor Solubility of the Reagent The long dodecanoyl chain may lead to solubility issues. Add the this compound stock solution to the protein solution slowly while gently vortexing to ensure proper mixing.
Protein Aggregation The addition of reagents can sometimes cause proteins to aggregate. Ensure your protein is soluble and stable in the chosen reaction buffer. Consider a buffer exchange step if necessary.
Stage 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Issue 3: Low Yield of Click Reaction Product

Potential CauseRecommended Action
Oxidation of Copper(I) Catalyst The active catalyst is Cu(I). Reactions should be performed with a freshly prepared reducing agent like sodium ascorbate (B8700270) to maintain the copper in its +1 oxidation state.[6]
Insufficient Copper or Ligand Use a copper(II) sulfate (B86663) (CuSO₄) source with a copper-stabilizing ligand such as THPTA or TBTA.[6][7] The ligand enhances reaction efficiency and protects the protein from copper-induced damage.
Steric Hindrance The long dodecanoyl linker may cause steric hindrance. Ensure adequate reaction time (1-4 hours at room temperature) and consider slightly elevated temperatures (e.g., 37°C) if the reaction is slow.[7]
Low Reactivity of Alkyne Ensure the alkyne-containing reporter molecule is pure and used in a slight molar excess (2-5 fold) over the azide-labeled protein.[5]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with my protein? A1: The optimal pH for the reaction of an NHS ester with primary amines (like the side chain of lysine (B10760008) residues) is between 7.2 and 8.5.[1][] A common choice is a phosphate (B84403) or bicarbonate buffer at pH 8.3.[3]

Q2: How should I prepare and store this compound? A2: Due to the hydrolytic instability of the NHS ester, it is crucial to store it desiccated at -20°C. For use, create a stock solution in an anhydrous solvent such as DMSO or DMF immediately before the experiment.[3] Avoid repeated freeze-thaw cycles of the stock solution.

Q3: What molar ratio of this compound to my protein should I use? A3: A common starting point is a 10 to 20-fold molar excess of the NHS ester to the protein.[5] However, the ideal ratio can vary depending on the number of accessible lysine residues on your protein and the desired degree of labeling. It is recommended to perform a titration experiment to determine the optimal ratio for your specific application.

Q4: Can I use Tris buffer for the labeling reaction? A4: No, you should avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These buffers will react with the NHS ester, quenching the reaction and reducing the labeling efficiency of your target protein.[4]

Q5: How can I remove unreacted this compound after the labeling step? A5: Unreacted reagent can be removed by methods suitable for your protein's size and stability, such as dialysis, spin desalting columns, or size exclusion chromatography.[7] This purification step is critical to prevent the unreacted azide (B81097) from interfering with the subsequent click reaction.

Q6: What are the key components for an efficient CuAAC reaction? A6: A typical CuAAC reaction mixture includes the azide-labeled protein, the alkyne-containing reporter molecule, a source of copper(II) sulfate (CuSO₄), a reducing agent (e.g., sodium ascorbate) to generate Cu(I) in situ, and a copper-chelating ligand (e.g., THPTA) to stabilize the Cu(I) and enhance reaction efficiency.[5][6][7]

Experimental Protocols

Protocol 1: Protein Labeling with this compound
  • Prepare Protein Solution: Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.5) at a concentration of 1-5 mg/mL.

  • Prepare Reagent Stock: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Labeling Reaction: Add a 20-fold molar excess of the this compound stock solution to the protein solution. Add the reagent dropwise while gently vortexing. Ensure the final DMSO concentration is below 10%.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature.

  • Purification: Remove the unreacted this compound using a desalting column or dialysis against the appropriate buffer (e.g., PBS).

  • Confirmation: Confirm labeling using techniques such as mass spectrometry.

Protocol 2: CuAAC for Conjugation to an Alkyne-Fluorophore
  • Prepare Reagents:

    • Azide-labeled protein (from Protocol 1) in PBS.

    • 10 mM stock solution of alkyne-fluorophore in DMSO.

    • 50 mM stock solution of CuSO₄ in water.

    • 500 mM stock solution of sodium ascorbate in water (prepare fresh).

    • 100 mM stock solution of THPTA ligand in water.

  • Reaction Setup: In a microcentrifuge tube, combine the azide-labeled protein, the alkyne-fluorophore (2-5 fold molar excess), and THPTA (final concentration 1 mM).[5]

  • Catalyst Premix: In a separate tube, premix the CuSO₄ (to a final concentration of 1 mM) and sodium ascorbate (to a final concentration of 5 mM).[5]

  • Initiate Reaction: Add the CuSO₄/sodium ascorbate mixture to the protein solution to start the click reaction.

  • Incubation: Incubate for 1-2 hours at room temperature, protected from light.

  • Purification: Purify the fluorescently labeled protein by passing the reaction mixture through a desalting column to remove excess reagents.

Visualizations

G cluster_0 Stage 1: Amine Labeling cluster_1 Stage 2: Click Chemistry (CuAAC) Protein Protein (with Lysine -NH2) Reaction1 Amine-NHS Ester Reaction (pH 7.2-8.5) Protein->Reaction1 Azide_NHS This compound Azide_NHS->Reaction1 Azide_Protein Azide-Labeled Protein Reaction1->Azide_Protein Unreacted1 Unreacted Azide-NHS Reaction1->Unreacted1 Purification1 Purification (e.g., Desalting Column) Azide_Protein->Purification1 Alkyne_Tag Alkyne-Reporter Tag Reaction2 CuAAC Reaction (CuSO4, Ascorbate, Ligand) Azide_Protein->Reaction2 Purification1->Azide_Protein Purified Purification1->Unreacted1 Removed Alkyne_Tag->Reaction2 Labeled_Protein Final Labeled Protein Reaction2->Labeled_Protein Unreacted2 Excess Reagents Reaction2->Unreacted2 Purification2 Purification Labeled_Protein->Purification2 Purification2->Labeled_Protein Purified Purification2->Unreacted2 Removed

Caption: Experimental workflow for two-stage protein labeling.

G cluster_0 Troubleshooting: Low Labeling Efficiency Start Low or No Azide Labeling Check_pH Is pH 7.2-8.5? Start->Check_pH Check_Reagent Is Azide-NHS Reagent Fresh? Check_pH->Check_Reagent Yes Adjust_pH Adjust Buffer pH Check_pH->Adjust_pH No Check_Buffer Is Buffer Amine-Free? Check_Reagent->Check_Buffer Yes New_Reagent Use Fresh Reagent Check_Reagent->New_Reagent No Check_Ratio Is Molar Ratio Sufficient? Check_Buffer->Check_Ratio Yes Change_Buffer Use Non-Amine Buffer Check_Buffer->Change_Buffer No Success Labeling Efficiency Improved Check_Ratio->Success Yes Increase_Ratio Increase Molar Excess of Azide-NHS Check_Ratio->Increase_Ratio No Adjust_pH->Check_pH New_Reagent->Check_Reagent Change_Buffer->Check_Buffer Increase_Ratio->Success

Caption: Logical troubleshooting flow for low labeling efficiency.

References

challenges in using 12-Azido-dodecanoyl-OSu and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 12-Azido-dodecanoyl-OSu. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this versatile crosslinker. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is a bifunctional crosslinker. It contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (like the side chain of lysine (B10760008) residues and the N-terminus of proteins) to form stable amide bonds. It also has a terminal azide (B81097) group that can be used for subsequent "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the two-step labeling of biomolecules.

Q2: What is the most common challenge when working with this compound?

A2: The most significant challenge is the hydrolysis of the NHS ester in aqueous solutions.[1][2] This side reaction competes with the desired reaction with primary amines and can significantly reduce labeling efficiency.[1][2] Due to its long dodecanoyl chain, this reagent is also prone to solubility issues in aqueous buffers.[3][4]

Q3: At what pH should I perform my labeling reaction?

A3: The optimal pH for NHS ester reactions is between 7.2 and 8.5.[5] Within this range, the primary amines on the protein are sufficiently deprotonated and nucleophilic to react with the NHS ester. At a lower pH, the amines are protonated and less reactive. At a higher pH, the rate of hydrolysis of the NHS ester increases significantly.[5][6]

Q4: Can this compound be used for labeling in living cells?

A4: The NHS ester moiety is generally not cell-permeable and is typically used for labeling cell surface proteins or for in vitro conjugations.[1] However, the long, lipophilic acyl chain may enhance cell permeability compared to shorter-chain NHS esters.[3] For intracellular labeling, metabolic labeling with the corresponding azido (B1232118) fatty acid is a more common approach.[7][8][9][10]

Troubleshooting Guides

Issue 1: Low Labeling Efficiency

Possible Causes:

  • Hydrolysis of this compound: The reagent may have degraded due to moisture.

  • Incorrect Buffer: The reaction buffer may contain primary amines (e.g., Tris, glycine) that compete with the target protein.[2]

  • Suboptimal pH: The reaction pH may be too low (amines are protonated) or too high (hydrolysis is too fast).[5][6]

  • Poor Solubility/Aggregation of the Reagent: The hydrophobic dodecanoyl chain can lead to poor solubility or aggregation in aqueous buffers, reducing its availability for reaction.[3]

  • Inaccessible Amine Groups on the Target Protein: The primary amines on your protein of interest may be sterically hindered.

Solutions:

SolutionDetailed Steps
Ensure Reagent Quality Store this compound desiccated at the recommended temperature. Allow the vial to warm to room temperature before opening to prevent condensation.[1][2] Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[4][5]
Use an Appropriate Buffer Use an amine-free buffer such as phosphate-buffered saline (PBS) or borate (B1201080) buffer at a pH between 7.2 and 8.5.[2]
Optimize Reaction Conditions Empirically test a range of molar excess of the labeling reagent (e.g., 10-50 fold molar excess over the protein). You can also optimize the incubation time and temperature. Performing the reaction at 4°C for a longer period (e.g., overnight) can sometimes reduce hydrolysis.
Improve Reagent Solubility Prepare a concentrated stock solution of this compound in anhydrous DMSO or DMF.[4] When adding to the aqueous reaction mixture, ensure rapid mixing to minimize precipitation. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.
Assess Amine Accessibility If possible, denature the protein before labeling to expose more amine groups. This is only feasible if the native protein structure is not required for downstream applications.
Issue 2: Non-Specific Labeling in Subsequent Click Chemistry Step

Possible Causes:

  • Copper-Mediated Side Reactions (in CuAAC): The copper catalyst used in CuAAC can sometimes lead to non-specific labeling, particularly with cysteine residues.

  • Hydrophobic Interactions: The long dodecanoyl chain may cause the labeled protein to aggregate or interact non-specifically with other molecules.[3]

Solutions:

SolutionDetailed Steps
Use a Copper-Free Click Chemistry Method Employ strain-promoted azide-alkyne cycloaddition (SPAAC) with a cyclooctyne-containing detection reagent (e.g., DBCO, BCN). This method is bioorthogonal and avoids the use of a potentially toxic copper catalyst.[11]
Optimize CuAAC Conditions If using CuAAC, ensure the use of a copper-chelating ligand (e.g., TBTA) to stabilize the Cu(I) oxidation state and minimize side reactions. Perform the reaction under oxygen-free conditions.
Include Detergents In your buffers for downstream applications (e.g., purification, analysis), include a mild non-ionic detergent (e.g., Tween-20, Triton X-100) to minimize non-specific hydrophobic interactions.

Data Presentation

Table 1: Physicochemical Properties and Reaction Conditions for Long-Chain NHS Esters

PropertyValue/ConditionReference(s)
Optimal Reaction pH 7.2 - 8.5[5][6]
Solubility Low in aqueous solutions; Soluble in organic solvents (DMSO, DMF)[3][4]
Storage Store desiccated at -20°C or below.[1][2]
Hydrolysis Half-life at pH 8.0 < 15 minutes[6]
Hydrolysis Half-life at pH < 6.5 > 2 hours[6]

Experimental Protocols

Protocol 1: Labeling of a Protein with this compound

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., desalting column)

Procedure:

  • Protein Preparation: Prepare your protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Labeling Reaction: While gently vortexing the protein solution, add a 10- to 20-fold molar excess of the this compound stock solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired buffer.

Protocol 2: Copper-Free Click Chemistry (SPAAC) of an Azide-Labeled Protein

Materials:

  • Azide-labeled protein from Protocol 1

  • Cyclooctyne-functionalized detection reagent (e.g., DBCO-fluorophore)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reagent Preparation: Prepare a stock solution of the DBCO-functionalized reagent in DMSO.

  • Click Reaction: Add a 2- to 10-fold molar excess of the DBCO reagent to the azide-labeled protein.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature or 37°C. The optimal time may vary depending on the specific DBCO reagent and protein.

  • Purification: Purify the final conjugate using a desalting column or dialysis to remove the excess DBCO reagent.

Mandatory Visualizations

G cluster_0 NHS Ester Reaction cluster_1 Competing Hydrolysis Protein-NH2 Protein with Primary Amine Azido-Labeled Protein Azide-Labeled Protein Protein-NH2->Azido-Labeled Protein Aminolysis (Desired Reaction) Azido-Linker-OSu This compound Azido-Linker-OSu->Azido-Labeled Protein NHS N-Hydroxysuccinimide (Leaving Group) Azido-Labeled Protein->NHS Azido-Linker-OSu_hydrolysis This compound Hydrolyzed Linker Inactive Carboxylic Acid Azido-Linker-OSu_hydrolysis->Hydrolyzed Linker Hydrolysis (Side Reaction) H2O Water H2O->Hydrolyzed Linker NHS_hydrolysis N-Hydroxysuccinimide Hydrolyzed Linker->NHS_hydrolysis G start Start protein_prep Prepare Protein in Amine-Free Buffer start->protein_prep labeling Incubate Protein and Reagent (RT or 4°C) protein_prep->labeling reagent_prep Dissolve this compound in Anhydrous DMSO/DMF reagent_prep->labeling quench Quench Reaction with Tris Buffer (Optional) labeling->quench purify1 Purify Azide-Labeled Protein (Desalting Column) quench->purify1 click_reaction Incubate Azide-Protein with Alkyne-Probe purify1->click_reaction click_reagent_prep Prepare Alkyne-Probe (e.g., DBCO-Fluorophore) click_reagent_prep->click_reaction purify2 Purify Final Conjugate click_reaction->purify2 end End purify2->end G cluster_0 Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_1 Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide_CuAAC Azide-Labeled Protein Triazole_CuAAC Stable Triazole Linkage Azide_CuAAC->Triazole_CuAAC Alkyne_CuAAC Terminal Alkyne Probe Alkyne_CuAAC->Triazole_CuAAC Catalyst Cu(I) Catalyst (e.g., CuSO4/Ascorbate) Catalyst->Triazole_CuAAC Azide_SPAAC Azide-Labeled Protein Triazole_SPAAC Stable Triazole Linkage Azide_SPAAC->Triazole_SPAAC DBCO Strained Alkyne Probe (e.g., DBCO) DBCO->Triazole_SPAAC

References

Technical Support Center: Optimizing Reaction Buffer pH for NHS Ester Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) to help you optimize your N-hydroxysuccinimide (NHS) ester coupling reactions by focusing on the critical parameter of reaction buffer pH.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for NHS ester coupling reactions?

The optimal pH for NHS ester coupling reactions is a compromise to maximize the availability of the reactive amine while minimizing the hydrolysis of the NHS ester. For most applications involving proteins and other biomolecules, the recommended pH range is 8.3 to 8.5.[1][2][3] However, for some applications, a pH range of 7.2 to 9.0 can be used.[4][5]

Q2: Why is the reaction pH so critical for NHS ester coupling?

The pH of the reaction buffer is a crucial parameter because it directly influences two competing reactions:

  • Amine Reactivity: The reactive species is the unprotonated primary amine (-NH2), which acts as a nucleophile.[2] At a pH below the pKa of the amine (for lysine (B10760008) side chains, this is typically around 10.5), the amine group is mostly protonated (-NH3+), making it non-nucleophilic and significantly reducing the reaction rate.[2] As the pH increases, the concentration of the deprotonated, reactive amine increases, which favors the coupling reaction.[2]

  • NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, where water molecules attack the ester, rendering it inactive. The rate of this hydrolysis reaction increases significantly at higher pH values.[2][4]

Therefore, the ideal pH maximizes the concentration of the reactive amine while keeping the rate of NHS ester hydrolysis to a minimum.

Q3: What happens if the pH of my reaction buffer is too low or too high?
  • Low pH (<7.0): At a low pH, the primary amines on your molecule will be protonated (-NH3+). This protonated form is not nucleophilic and will not react with the NHS ester, leading to very low or no coupling efficiency.[1]

  • High pH (>9.0): At a high pH, the rate of NHS ester hydrolysis becomes very rapid. The NHS ester will be destroyed by water before it has a chance to react with the amine on your target molecule, which also results in a low yield of the desired conjugate.[1][4]

Q4: Which buffers are recommended for NHS ester coupling, and are there any I should avoid?

Recommended Buffers: It is essential to use a buffer that does not contain primary amines, which would compete with your target molecule for reaction with the NHS ester.[6] Commonly used buffers include:

BufferRecommended ConcentrationOptimal pH Range
Sodium Bicarbonate0.1 M8.3 - 8.5
Sodium Phosphate0.1 M7.2 - 8.5
HEPES0.1 M7.2 - 8.0
Borate0.1 M8.0 - 9.0

Buffers to Avoid: Buffers containing primary amines should be avoided as they will compete in the reaction. Examples include Tris (tris(hydroxymethyl)aminomethane) and glycine.[6] While some protocols mention that Tris can sometimes be used due to its lower affinity for activated esters, it is generally not recommended.[1]

Troubleshooting Guide

Issue 1: Low or No Coupling Yield

This is a frequent issue in NHS ester coupling reactions and can often be resolved by systematically checking the following:

Potential Cause Recommended Action
Suboptimal pH Verify the pH of your reaction buffer. Ensure it is within the optimal range of 8.3-8.5.[1][2][3] If you are performing a large-scale reaction, be aware that the hydrolysis of the NHS ester can cause the pH to drop. Monitor the pH during the reaction or use a more concentrated buffer.[1]
Hydrolysis of NHS Ester NHS esters are moisture-sensitive.[6] Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. Prepare the NHS ester solution immediately before use and do not store it in aqueous solutions.[6]
Inactive Reagents Ensure your NHS ester reagent has not expired and has been stored correctly, typically at -20°C with a desiccant.[6]
Presence of Competing Amines Ensure your protein or molecule of interest is in an amine-free buffer. If necessary, perform a buffer exchange via dialysis or desalting column to remove any contaminating primary amines.[6]
Insufficient Molar Excess A common starting point is a 5- to 20-fold molar excess of the NHS ester over the protein.[2] You may need to optimize this ratio for your specific application.
Issue 2: Precipitation Observed During the Reaction

Precipitation of your biomolecule during the coupling reaction can significantly impact your final yield.

Potential Cause Recommended Action
Protein Aggregation The addition of reagents or a change in pH can sometimes lead to protein aggregation. Ensure your protein is soluble and stable in the chosen reaction buffer. Consider performing a buffer exchange to ensure compatibility.
High Concentration of Organic Solvent If your NHS ester is dissolved in an organic solvent like DMSO or DMF, ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10%.[6]
High Reagent Concentration Very high concentrations of the NHS ester or other reagents can sometimes cause precipitation. Try reducing the concentration if you are using a large excess.

Quantitative Data

Table 1: pH and its Effect on NHS Ester Stability

The stability of the NHS ester is highly dependent on the pH of the aqueous solution. The half-life of the ester decreases as the pH increases.

pHTemperature (°C)Half-life of NHS Ester
7.004 - 5 hours[4]
8.6410 minutes[4]
Table 2: Recommended Buffers and pH Ranges for NHS Ester Coupling
Buffer SystempKaRecommended pH RangeNotes
Sodium Phosphate7.27.2 - 8.5Commonly used and provides good buffering capacity.
Sodium Bicarbonate10.38.3 - 9.0Ideal for reactions requiring a slightly higher pH.
HEPES7.57.2 - 8.0A good non-interfering buffer option.
Borate9.28.0 - 9.0Can be used, especially for oligonucleotide labeling.[7]

Experimental Protocols

General Protocol for Protein Labeling with an NHS Ester

This protocol provides a general guideline. Optimal conditions may vary depending on the specific protein and NHS ester used.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.2-7.5)

  • NHS ester of the labeling reagent

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[2]

  • Prepare the NHS Ester Solution: Immediately before starting the reaction, dissolve the NHS ester in a small amount of anhydrous DMF or DMSO.[2]

  • Reaction: Add the dissolved NHS ester to the protein solution while gently vortexing. A 5- to 20-fold molar excess of the NHS ester over the protein is a common starting point.[2]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[2]

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes.

  • Purification: Remove the excess, unreacted labeling reagent and byproducts by using a desalting column or through dialysis.

Visualizations

G cluster_low_ph Low pH (< 7.0) cluster_optimal_ph Optimal pH (8.3 - 8.5) cluster_high_ph High pH (> 9.0) low_ph_amine Protonated Amine (R-NH3+) Non-nucleophilic low_ph_result No Reaction low_ph_amine->low_ph_result Does not react with low_ph_nhs Stable NHS Ester low_ph_nhs->low_ph_result Does not react with optimal_ph_amine Deprotonated Amine (R-NH2) Nucleophilic optimal_ph_result Stable Amide Bond (Desired Product) optimal_ph_amine->optimal_ph_result Favored Reaction optimal_ph_nhs NHS Ester optimal_ph_nhs->optimal_ph_result optimal_ph_hydrolysis Slow Hydrolysis optimal_ph_nhs->optimal_ph_hydrolysis Competing Reaction high_ph_amine Deprotonated Amine (R-NH2) Nucleophilic high_ph_result Low Yield of Amide Bond high_ph_amine->high_ph_result Inefficient Reaction high_ph_nhs NHS Ester high_ph_hydrolysis Rapid Hydrolysis (Inactive Carboxylic Acid) high_ph_nhs->high_ph_hydrolysis Dominant Reaction

Caption: The effect of pH on NHS ester coupling reactions.

G start Start: Low Coupling Efficiency check_ph Is the buffer pH between 8.3 and 8.5? start->check_ph adjust_ph Adjust pH of the reaction buffer. check_ph->adjust_ph No check_buffer_comp Is the buffer free of primary amines (e.g., Tris, glycine)? check_ph->check_buffer_comp Yes adjust_ph->check_ph buffer_exchange Perform buffer exchange using dialysis or a desalting column. check_buffer_comp->buffer_exchange No check_reagent_quality Are the NHS ester reagents fresh and stored correctly? check_buffer_comp->check_reagent_quality Yes buffer_exchange->check_buffer_comp use_new_reagents Use fresh, properly stored reagents. check_reagent_quality->use_new_reagents No optimize_ratio Optimize the molar ratio of NHS ester to the target molecule. check_reagent_quality->optimize_ratio Yes use_new_reagents->check_reagent_quality success Successful Coupling optimize_ratio->success

Caption: Troubleshooting workflow for low NHS ester coupling efficiency.

References

impact of steric hindrance on 12-Azido-dodecanoyl-OSu labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 12-Azido-dodecanoyl-OSu for labeling primary amines on proteins and other biomolecules. The long dodecanoyl chain of this reagent can introduce specific challenges, primarily related to steric hindrance and hydrophobicity, which are addressed in detail below.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is an amine-reactive labeling reagent. It consists of a 12-carbon aliphatic chain (dodecanoyl) functionalized with a terminal azide (B81097) group and an N-hydroxysuccinimide (OSu) ester. The OSu ester reacts with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a protein) to form a stable amide bond.[1] The azide group can then be used for subsequent "click chemistry" reactions.

Q2: How does the long dodecanoyl chain of this compound affect labeling?

The 12-carbon chain can have two main effects:

  • Steric Hindrance: The long, flexible chain can physically block the OSu ester from accessing primary amines located in sterically hindered environments on the protein surface. This can lead to lower labeling efficiency at certain sites.

  • Hydrophobicity: The long alkyl chain is hydrophobic, which can lead to several challenges. The reagent itself may have low solubility in aqueous buffers, requiring the use of organic co-solvents.[2] Furthermore, attaching this hydrophobic chain to a protein can increase the protein's overall hydrophobicity, potentially leading to aggregation and precipitation.[3]

Q3: What are the signs that steric hindrance is impacting my labeling reaction?

Common indicators of steric hindrance include:

  • Low degree of labeling (DoL): The number of reagent molecules attached to each protein is lower than expected.

  • Inconsistent labeling results: Batch-to-batch variability in the DoL.

  • Incomplete reaction: A significant amount of unlabeled protein remains even with an excess of the labeling reagent.

Q4: Can the long linker of this compound also be beneficial?

Yes, in some cases, the long linker can act as a spacer arm, helping the reactive OSu group to reach amines that are slightly recessed within the protein structure. This can potentially improve labeling at sites that are inaccessible to shorter reagents.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Labeling Efficiency Steric Hindrance: The long dodecanoyl chain is preventing access to primary amines.1. Optimize Reaction Conditions: Increase incubation time and/or temperature to provide more opportunity for the flexible linker to access hindered sites. 2. Increase Reagent Concentration: Use a higher molar excess of this compound to drive the reaction forward. 3. Partial Denaturation: In some cases, mild, reversible denaturation of the protein can expose buried amines. This should be approached with caution to avoid irreversible unfolding.
Hydrolysis of OSu Ester: The OSu ester is sensitive to hydrolysis in aqueous buffers, especially at high pH.[2]1. Control pH: Maintain the reaction pH between 7.2 and 8.5 for optimal reactivity and minimal hydrolysis.[2] 2. Fresh Reagent: Prepare the this compound solution immediately before use. 3. Anhydrous Solvent: Dissolve the reagent in a high-quality, anhydrous organic solvent like DMSO or DMF before adding it to the reaction buffer.[2]
Protein Precipitation/Aggregation during Labeling Increased Hydrophobicity: The attachment of the hydrophobic dodecanoyl chain is causing the protein to aggregate.[3]1. Lower Protein Concentration: Perform the labeling reaction at a lower protein concentration (e.g., 1-2 mg/mL).[3] 2. Add Stabilizing Excipients: Include additives like arginine, glycerol, or non-ionic detergents in the labeling buffer to improve protein solubility.[4] 3. Optimize Labeling Stoichiometry: Reduce the molar excess of the labeling reagent to avoid over-labeling, which can significantly increase hydrophobicity.[3]
Poor Reagent Solubility: The this compound is not fully dissolved in the reaction mixture.1. Optimize Co-solvent Concentration: Ensure the final concentration of the organic solvent (DMSO or DMF) is sufficient to keep the reagent in solution, but not so high as to denature the protein (typically not exceeding 10% v/v).[5]
Inconsistent Labeling Results Variability in Reagent Quality or Handling: Moisture contamination can lead to hydrolysis of the OSu ester.1. Proper Reagent Storage: Store this compound in a desiccated environment at the recommended temperature. 2. Consistent Protocol: Use a standardized protocol for reagent preparation and addition to the reaction.

Experimental Protocols

General Protocol for Labeling a Protein with this compound
  • Buffer Preparation: Prepare a suitable reaction buffer, such as 100 mM sodium phosphate (B84403) or sodium bicarbonate, with a pH of 7.2-8.5. Ensure the buffer is free of primary amines (e.g., Tris or glycine).

  • Protein Preparation: Dissolve the protein to be labeled in the reaction buffer to a final concentration of 1-5 mg/mL. If the protein is stored in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.

  • Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

  • Labeling Reaction:

    • Calculate the required volume of the this compound stock solution to achieve the desired molar excess (typically 10-20 fold molar excess over the protein).

    • Add the calculated volume of the reagent stock solution to the protein solution while gently vortexing.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. The optimal time may need to be determined empirically.

  • Reaction Quenching (Optional): To stop the reaction, add a small amount of a primary amine-containing buffer, such as Tris-HCl, to a final concentration of 20-50 mM.

  • Purification: Remove excess, unreacted this compound and byproducts by size-exclusion chromatography (desalting column) or dialysis.

Data Presentation

Table 1: Factors Influencing Labeling Efficiency and Potential for Aggregation
Parameter Effect on Labeling Efficiency Effect on Protein Aggregation Recommendation
pH Optimal between 7.2-8.5Can influence protein stabilityMaintain pH in the recommended range.
Temperature Higher temperature increases reaction rateHigher temperature can increase aggregation riskStart with room temperature; use 4°C for sensitive proteins.
Reagent:Protein Molar Ratio Higher ratio can increase labelingHigher ratio increases hydrophobicity and aggregation riskOptimize for the lowest ratio that gives the desired DoL.
Protein Concentration Higher concentration can improve kineticsHigher concentration significantly increases aggregation riskUse the lowest practical protein concentration.
Organic Co-solvent % Necessary for reagent solubilityHigh concentrations can denature the proteinKeep below 10% (v/v) if possible.

Visualizations

G cluster_start Start: Low Labeling Efficiency cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions cluster_outcome Outcome start Low Degree of Labeling (DoL) Observed check_accessibility Is the target amine sterically accessible? start->check_accessibility check_hydrolysis Is the OSu ester hydrolyzing? start->check_hydrolysis check_solubility Is the reagent fully dissolved? start->check_solubility optimize_conditions Optimize Reaction (Time, Temp, Molar Ratio) check_accessibility->optimize_conditions fresh_reagent Use Freshly Prepared Reagent & Anhydrous Solvent check_hydrolysis->fresh_reagent adjust_cosolvent Adjust Co-solvent Concentration check_solubility->adjust_cosolvent success Improved Labeling Efficiency optimize_conditions->success fresh_reagent->success adjust_cosolvent->success

Caption: Troubleshooting workflow for low labeling efficiency.

G cluster_reagents Reactants cluster_reaction Labeling Reaction cluster_products Products cluster_hindrance Potential Issue protein Protein (Primary Amine) reaction Amide Bond Formation protein->reaction reagent This compound reagent->reaction steric_hindrance Steric Hindrance (Long Dodecanoyl Chain) reagent->steric_hindrance labeled_protein Labeled Protein reaction->labeled_protein nhs NHS byproduct reaction->nhs steric_hindrance->reaction Inhibits

Caption: Impact of steric hindrance on the labeling reaction.

References

Validation & Comparative

A Comparative Guide to Protein Labeling for Mass Spectrometry: 12-Azido-dodecanoyl-OSu in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of proteins are paramount. Protein labeling coupled with mass spectrometry is a powerful technique for achieving this, and the choice of labeling reagent is a critical experimental decision. This guide provides an objective comparison of protein labeling using 12-Azido-dodecanoyl-OSu, an amine-reactive chemical label, with other prominent labeling strategies. We will delve into the experimental workflows, present comparative data, and provide detailed protocols to inform your experimental design.

Introduction to Protein Labeling Strategies

Protein labeling for quantitative mass spectrometry can be broadly categorized into three main approaches: chemical labeling, metabolic labeling, and isobaric tagging.

This compound falls under the category of chemical labeling . It is a bifunctional reagent. The N-Hydroxysuccinimide (OSu) ester group reacts with primary amines, such as the N-terminus of proteins and the side chain of lysine (B10760008) residues, forming a stable amide bond. The other end of the molecule features an azido (B1232118) group. This "bioorthogonal" handle does not interfere with biological systems and can be specifically reacted with an alkyne-tagged reporter molecule (e.g., a biotin (B1667282) or fluorescent tag for enrichment or visualization) via "click chemistry." This two-step approach offers versatility in experimental design.

Alternative Strategies:

  • Metabolic Labeling (e.g., SILAC): In Stable Isotope Labeling by Amino acids in Cell culture (SILAC), cells are grown in media containing "heavy" isotopes of essential amino acids (e.g., ¹³C₆-lysine). This leads to the in vivo incorporation of the heavy amino acids into all newly synthesized proteins. A "light" (normal isotope) cell population serves as the control. The key advantage is that samples can be mixed at the very beginning of the experimental workflow, minimizing sample handling-related quantitative errors.[1][2][3]

  • Isobaric Tagging (e.g., TMT): Tandem Mass Tags (TMT) are chemical labels that, like NHS esters, react with primary amines. Different TMT reagents have the same total mass, making labeled peptides appear as a single peak in the initial mass spectrometry scan (MS1). However, upon fragmentation (MS/MS), each tag releases a unique "reporter ion" of a different mass. The intensity of these reporter ions is used for relative quantification. This allows for the simultaneous analysis of multiple samples (multiplexing).[4][5]

  • Acyl-Biotin Exchange (ABE): This is not a general protein labeling method but a specific enrichment technique for studying protein acylation (a type of post-translational modification). It involves blocking free cysteine residues, cleaving the acyl group to reveal the previously modified cysteine, and then tagging this specific cysteine with biotin for enrichment.[6][7][8]

Comparative Performance

The choice of labeling strategy depends on the specific experimental goals, sample type, and available instrumentation. Below is a summary of key performance metrics for each strategy.

FeatureThis compound (Chemical)SILAC (Metabolic)TMT (Isobaric)Acyl-Biotin Exchange (Enrichment)
Principle In vitro chemical reaction with primary amines, followed by click chemistry.In vivo incorporation of heavy amino acids.In vitro chemical reaction with primary amines, MS/MS-based quantification.Enrichment of previously acylated cysteines.
Sample Type Purified proteins, cell lysates, tissues.Proliferating cells in culture.Purified proteins, cell lysates, tissues.Cell lysates, tissues.
Multiplexing Limited (typically 2-plex with isotopic tags).Up to 3-plex (light, medium, heavy).High (up to 18-plex or more).Not applicable for multiplexed quantification.
Quantitative Accuracy Good, but susceptible to variability from separate sample processing.Excellent, as samples are mixed early.[1]Very good, but can be affected by co-isolation interference in MS2 scans.[9]Semi-quantitative.[6]
Labeling Efficiency Generally high but can be protein-dependent.High, dependent on cell doublings for full incorporation.[2]High, but sensitive to reaction conditions like pH.[10]Dependent on the efficiency of multiple chemical steps.
Number of Identified Proteins High.High.High.Lower, as it's an enrichment method for a sub-proteome.
Workflow Complexity Moderate; involves labeling and click chemistry steps.High upfront complexity in cell culture.Moderate to high, with a focus on post-digestion labeling.High, involves multiple blocking and reaction steps.
Cost Reagent costs can be moderate.High cost for isotopic amino acids and media.High reagent cost, especially for high-plex experiments.Moderate reagent costs.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for each of the discussed techniques.

Protocol 1: Labeling with this compound and Mass Spectrometry Analysis
  • Protein Extraction and Quantification: Extract proteins from cells or tissues using a suitable lysis buffer. Quantify the protein concentration using a standard assay (e.g., BCA).

  • Protein Labeling:

    • Resuspend the protein lysate in a buffer at pH 7.5-8.5 (e.g., 100 mM HEPES).

    • Dissolve this compound in a small amount of anhydrous DMSO.

    • Add the labeling reagent to the protein solution at a molar excess (typically 10-20 fold over the protein amount) and incubate for 1 hour at room temperature.

    • Quench the reaction by adding a primary amine-containing buffer (e.g., Tris-HCl).

  • Click Chemistry:

    • To the azide-labeled protein, add an alkyne-biotin tag, a copper(I) source (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper chelator (e.g., TBTA).

    • Incubate for 1 hour at room temperature to allow for the cycloaddition reaction.

  • Protein Digestion:

    • Perform a buffer exchange to remove excess reagents.

    • Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

    • Digest the proteins into peptides using trypsin overnight at 37°C.

  • Enrichment and Desalting:

    • If a biotin tag was used, enrich the labeled peptides using streptavidin beads.

    • Desalt the peptides using a C18 StageTip.

  • LC-MS/MS Analysis:

    • Analyze the peptides using a liquid chromatography system coupled to a tandem mass spectrometer.

  • Data Analysis:

    • Search the raw mass spectrometry data against a protein database to identify peptides and proteins.

    • Quantify the relative abundance of proteins based on the intensity of the peptide signals.

Protocol 2: SILAC Labeling and Analysis
  • Cell Culture:

    • Culture two populations of cells. One in "light" medium containing normal lysine and arginine, and the other in "heavy" medium containing stable isotope-labeled lysine (e.g., ¹³C₆, ¹⁵N₂) and arginine (e.g., ¹³C₆, ¹⁵N₄).

    • Grow the cells for at least 5-6 doublings to ensure complete incorporation of the heavy amino acids.

  • Sample Preparation:

    • Harvest and lyse the "light" and "heavy" cell populations separately.

    • Mix equal amounts of protein from the "light" and "heavy" lysates.

  • Protein Digestion:

    • Reduce, alkylate, and digest the mixed protein sample with trypsin.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis:

    • Identify peptides and proteins using a database search.

    • Quantify the relative protein abundance by comparing the signal intensities of the "light" and "heavy" peptide pairs.

Protocol 3: TMT Labeling and Analysis
  • Protein Digestion:

    • Extract, quantify, reduce, alkylate, and digest proteins from each sample separately.

  • TMT Labeling:

    • Resuspend the dried peptides from each sample in a labeling buffer (e.g., 100 mM TEAB, pH 8.5).

    • Add the appropriate TMT reagent to each peptide sample and incubate for 1 hour at room temperature.

    • Quench the reaction with hydroxylamine.

  • Sample Pooling and Desalting:

    • Combine all TMT-labeled samples into a single tube.

    • Desalt the pooled sample using a C18 StageTip.

  • LC-MS/MS Analysis:

    • Analyze the pooled peptide mixture by LC-MS/MS. A method that includes an MS3 scan is often used to improve quantification accuracy.

  • Data Analysis:

    • Identify peptides and proteins.

    • Quantify the relative protein abundance based on the intensities of the TMT reporter ions in the MS/MS or MS3 spectra.

Visualizing the Workflows

To better understand the experimental processes, the following diagrams illustrate the key steps in validating protein labeling with this compound and a comparison of the different labeling strategies.

G cluster_labeling Protein Labeling & Click Chemistry cluster_processing Sample Processing cluster_analysis Mass Spectrometry & Data Analysis p Protein Sample l Labeling with This compound p->l q Quenching l->q c Click Reaction with Alkyne-Biotin q->c d Protein Digestion (Trypsin) c->d e Enrichment of Biotinylated Peptides d->e ds Desalting e->ds ms LC-MS/MS Analysis ds->ms da Data Analysis (Identification & Quantification) ms->da

Workflow for this compound Labeling Validation.

G cluster_chem Chemical Labeling (e.g., Azide-OSu) cluster_silac Metabolic Labeling (SILAC) cluster_tmt Isobaric Tagging (TMT) cluster_analysis Downstream Analysis s1 Sample 1 (Control) l1 Labeling s1->l1 s2 Sample 2 (Treated) l2 Labeling s2->l2 d1 Digestion l1->d1 d2 Digestion l2->d2 m1 Mix Peptides d1->m1 d2->m1 lcms LC-MS/MS m1->lcms c1 Cells in 'Light' Medium m2 Mix Cells/Lysates c1->m2 c2 Cells in 'Heavy' Medium c2->m2 d3 Digestion m2->d3 d3->lcms p1 Sample 1 Peptides t1 TMT Label 1 p1->t1 p2 Sample 2 Peptides t2 TMT Label 2 p2->t2 m3 Mix Peptides t1->m3 t2->m3 m3->lcms da Data Analysis lcms->da

Comparison of Protein Labeling Workflows.

Conclusion

Validating protein labeling with this compound via mass spectrometry is a robust and versatile approach suitable for a wide range of sample types. Its main advantage lies in the flexibility of the two-step labeling and click chemistry process, allowing for the introduction of various reporter tags. When compared to alternatives, the choice of method is highly dependent on the experimental context. For the highest quantitative accuracy, SILAC is often the preferred method for cell culture experiments. For high-throughput and multiplexed studies, TMT labeling is a powerful option. Acyl-Biotin Exchange remains a specialized but effective technique for investigating protein acylation. By understanding the principles, advantages, and limitations of each method, researchers can select the most appropriate strategy to address their biological questions with confidence.

References

A Head-to-Head Comparison of Azide Linkers: The Role of 12-Azido-dodecanoyl-OSu in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of bioconjugation, the choice of a chemical linker is a critical determinant of the success of creating precisely engineered biomolecules for research, diagnostics, and therapeutics. Azide-containing linkers are particularly valuable due to their ability to participate in highly specific and efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] This guide provides a detailed comparison of 12-Azido-dodecanoyl-OSu, a long-chain aliphatic and hydrophobic linker, with other commonly used azide (B81097) linkers, focusing on their performance characteristics and supported by generalized experimental protocols.

This compound is a heterobifunctional linker featuring a 12-carbon aliphatic chain, which imparts significant hydrophobicity.[3] One end of the linker is an N-hydroxysuccinimide (NHS) ester, which reacts efficiently with primary amines (such as the side chain of lysine (B10760008) residues and the N-terminus of proteins) to form stable amide bonds.[4] The other end possesses an azide group, ready for subsequent click chemistry reactions.[3] This structure makes it a tool for introducing a bioorthogonal handle onto a biomolecule, which can then be conjugated to another molecule bearing a complementary alkyne group.

Performance Comparison of Azide Linkers

The selection of an azide linker is often a trade-off between properties like hydrophilicity, chain length, and rigidity. These characteristics can influence the solubility, stability, and biological activity of the final bioconjugate. Here, we compare this compound with two other representative azide linkers: a short-chain aliphatic linker (3-Azidopropanoyl-OSu) and a hydrophilic, PEGylated linker (Azido-PEG4-OSu).

Parameter This compound (Long-Chain Aliphatic) 3-Azidopropanoyl-OSu (Short-Chain Aliphatic) Azido-PEG4-OSu (PEGylated)
Structure Long (12-carbon) hydrophobic alkyl chainShort (3-carbon) alkyl chainPolyethylene glycol chain
Solubility Poor in aqueous buffers; requires co-solvents (e.g., DMSO, DMF)Moderately soluble in aqueous buffersExcellent water solubility
Hydrophobicity HighLowLow (hydrophilic)
Potential for Aggregation May increase the risk of protein aggregation, especially at high degrees of labeling[5]Low risk of inducing aggregationCan reduce aggregation and improve solubility of the conjugate[6]
Steric Hindrance Long, flexible chain may reduce steric hindrance in some applicationsShort linker may lead to steric hindrance depending on the conjugation siteFlexible PEG chain can minimize steric hindrance
Applications Probing hydrophobic interactions, membrane protein labeling, targeted delivery to lipid-rich environmentsGeneral purpose azide labeling where a short, simple linker is desiredImproving pharmacokinetic properties of bioconjugates, reducing immunogenicity, applications requiring high water solubility
Typical Amine Labeling Efficiency High (with optimized conditions)HighHigh
Click Chemistry Reaction Efficiency HighHighHigh

Experimental Protocols

The following are generalized protocols for the two key steps in using azide-NHS ester linkers: amine labeling and click chemistry conjugation.

Protocol 1: Protein Labeling with an Azide-NHS Ester

This protocol describes the covalent attachment of an azide linker to a protein via its primary amines.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, HEPES, Borate buffer, pH 7.2-8.5)

  • Azide-NHS ester (e.g., this compound, Azido-PEG4-OSu)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl or Glycine, pH 8.0)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in a suitable amine-free buffer at a pH between 7.2 and 8.5.

  • NHS Ester Stock Solution: Immediately before use, dissolve the Azide-NHS ester in anhydrous DMSO or DMF to a concentration that is 10-20 times higher than the desired final reaction concentration. For hydrophobic linkers like this compound, ensure it is fully dissolved.

  • Labeling Reaction: Add the NHS ester stock solution to the protein solution. A molar excess of the NHS ester to the protein (typically 10- to 50-fold) is used. The optimal ratio should be determined empirically for each protein and linker. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will react with any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted labeling reagent and byproducts using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization: Determine the Degree of Labeling (DOL), which is the average number of azide linkers per protein molecule, using UV-Vis spectrophotometry or mass spectrometry.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide-labeled protein to an alkyne-containing molecule (e.g., a fluorescent dye, biotin, or drug molecule).

Materials:

  • Azide-labeled protein

  • Alkyne-containing molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper-chelating ligand (e.g., THPTA)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification equipment (e.g., size-exclusion chromatography)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the azide-labeled protein and the alkyne-containing molecule in the reaction buffer. A molar excess of the alkyne-containing molecule (typically 10-50 fold over the protein) is used.

  • Catalyst Premix: In a separate tube, prepare a fresh premix of CuSO₄ and the ligand in a 1:5 molar ratio.

  • Reaction Initiation: Add the catalyst premix to the protein-alkyne mixture.

  • Reduction: Initiate the click reaction by adding a fresh solution of sodium ascorbate (B8700270) to the reaction mixture to reduce Cu(II) to the active Cu(I) species. The final concentrations are typically in the range of 0.1-1 mM for copper and 0.5-5 mM for the reducing agent.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by SDS-PAGE if one of the components is fluorescent.

  • Purification: Purify the resulting bioconjugate to remove excess reagents and the copper catalyst using an appropriate method such as size-exclusion chromatography.

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships described, the following diagrams are provided.

experimental_workflow cluster_step1 Step 1: Amine Labeling cluster_step2 Step 2: Click Chemistry protein Protein (with primary amines) azide_protein Azide-Labeled Protein protein->azide_protein NHS Ester Reaction (pH 7.2-8.5) linker This compound linker->azide_protein azide_protein2 Azide-Labeled Protein alkyne Alkyne-Molecule final_conjugate Final Bioconjugate alkyne->final_conjugate azide_protein2->final_conjugate CuAAC Reaction (Cu(I) catalyst)

A high-level overview of the two-step bioconjugation process.

linker_comparison linker1 This compound + Hydrophobic - Low aqueous solubility + Probes lipid environments linker2 3-Azidopropanoyl-OSu + Simple structure - Potential steric hindrance linker1->linker2 shorter chain linker3 Azido-PEG4-OSu + Hydrophilic + Reduces aggregation - May alter biodistribution linker1->linker3 more hydrophilic linker2->linker3 more flexible & hydrophilic

Key property trade-offs between different azide linkers.

NHS_Reaction cluster_reaction NHS Ester Aminolysis Protein Protein-NH2 Intermediate Protein->Intermediate NHS_ester R-N3-CO-OSu NHS_ester->Intermediate Product Protein-NH-CO-R-N3 Intermediate->Product Leaving_group HOSu Intermediate->Leaving_group

The reaction mechanism of an NHS ester with a primary amine.

References

A Comparative Guide to 12-Azido-dodecanoyl-OSu and PEGylated Azide Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a chemical linker is a critical determinant in the successful development of bioconjugates, including antibody-drug conjugates (ADCs), PROTACs, and fluorescently labeled proteins. The linker not only connects the molecule of interest to its target but also profoundly influences the overall physicochemical properties, stability, and in vivo performance of the conjugate. This guide provides an objective comparison of two distinct classes of amine-reactive azide (B81097) linkers: the hydrophobic long-chain alkyl linker, 12-Azido-dodecanoyl-OSu , and the hydrophilic PEGylated azide linkers .

This comparison is based on their chemical properties, performance in bioconjugation, and the characteristics they impart to the final conjugate, supported by experimental principles and detailed methodologies.

At a Glance: Key Differences

FeatureThis compoundPEGylated Azide Linkers
Backbone Long-chain alkyl (C12)Polyethylene glycol (PEG)
Solubility HydrophobicHydrophilic
Steric Hindrance ModerateTunable with PEG length
Immunogenicity LowGenerally low, but anti-PEG antibodies can be a concern
Pharmacokinetics Can increase lipophilicity and cell permeabilityCan increase circulation half-life and reduce clearance
Conjugate Aggregation Higher propensity for aggregationReduces aggregation and improves solubility

Chemical Structures and Reaction Scheme

Both this compound and PEGylated azide linkers with an N-hydroxysuccinimide (OSu or NHS) ester group utilize the same fundamental reaction chemistry for conjugation to primary amines (e.g., lysine (B10760008) residues on proteins).

General Amine Conjugation and Subsequent Click Reaction cluster_0 Amine-Reactive Linker cluster_2 Azide-Modified Biomolecule cluster_3 Click Chemistry Partner cluster_4 Final Conjugate Linker R-N3 OSu OSu Protein Protein-NH2 Azide_Protein Protein-NH-CO-R-N3 Protein->Azide_Protein Amide Bond Formation (pH 7.0-8.5) Final_Conjugate Protein-Triazole-Probe Azide_Protein->Final_Conjugate Click Chemistry (e.g., CuAAC or SPAAC) Alkyne Alkyne-Probe Alkyne->Final_Conjugate

Caption: General workflow for bioconjugation using an amine-reactive azide linker.

Data Presentation: A Comparative Analysis

The choice between a hydrophobic alkyl chain linker and a hydrophilic PEG linker has significant consequences for the resulting bioconjugate. The following tables summarize these differences based on established principles and available data.

Table 1: Physicochemical Properties of the Linkers
PropertyThis compoundPEGylated Azide LinkersSupporting Evidence
Molecular Weight 338.41 g/mol Variable (e.g., PEG4 ~350 g/mol , PEG12 ~700 g/mol )Product specifications
Calculated logP High (e.g., 12-azidododecanoic acid has an XLogP3 of 4.9)Low (hydrophilic)PubChem database for the fatty acid component; PEG is known for its hydrophilicity.
Aqueous Solubility Low; may require co-solvents (e.g., DMSO, DMF) for stock solutions.High; readily soluble in aqueous buffers.General knowledge of long-chain fatty acids and PEG polymers.
Stability of OSu Ester Susceptible to hydrolysis in aqueous buffers, especially at higher pH.Also susceptible to hydrolysis, but the overall linker solubility can influence reaction kinetics.The hydrolysis of NHS esters is a well-documented phenomenon.[1][2][3]
Table 2: Performance in Bioconjugation and Properties of the Conjugate
Performance MetricThis compoundPEGylated Azide LinkersRationale and Supporting Data
Reaction Efficiency Can be high, but may be limited by the linker's low aqueous solubility and potential for aggregation.Generally high due to excellent solubility in aqueous reaction buffers.Efficient conjugation requires good solvation of the reactants.
Solubility of Conjugate Decreases the overall hydrophilicity of the bioconjugate.Significantly increases the hydrophilicity and aqueous solubility of the bioconjugate.[4][5]The addition of a long alkyl chain increases the hydrophobic character of the molecule, while PEG chains are highly hydrophilic.[4][6]
Aggregation of Conjugate High propensity to induce or enhance aggregation, especially at higher drug-to-antibody ratios (DAR).[7][8]Reduces or prevents aggregation, even with hydrophobic payloads.[6]Hydrophobic patches on protein surfaces are known drivers of aggregation.[7][8] PEG chains create a hydrophilic shield around the protein.[4]
In Vivo Performance May enhance cell membrane permeability. Can lead to faster clearance due to aggregation and uptake by the reticuloendothelial system.Prolongs circulation half-life, reduces immunogenicity, and improves pharmacokinetics.[5][9]The "stealth" properties of PEG are well-established in drug delivery.[4]
Bystander Effect (in ADCs) A more hydrophobic linker-payload may facilitate diffusion across cell membranes, potentially enhancing the bystander effect.The bystander effect is more dependent on the payload and the cleavability of the linker.This is a complex interplay of factors, with linker hydrophobicity being one component.

Experimental Protocols

Detailed methodologies are crucial for the successful application of these linkers. Below are representative protocols for protein conjugation.

Protocol 1: Protein Labeling with this compound

This protocol is designed for the conjugation of this compound to a protein via primary amines.

Materials:

  • Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 2-10 mg/mL in the reaction buffer.

  • Linker Stock Solution Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to prepare a 10-50 mM stock solution. Note: Due to the hydrophobicity of the linker, it may be difficult to dissolve directly in aqueous buffers. The use of a co-solvent is necessary.

  • Conjugation Reaction: a. Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to minimize protein denaturation. b. Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring or rotation.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted linker. Incubate for 30 minutes at room temperature.

  • Purification: Remove the excess linker and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

  • Characterization: Determine the degree of labeling (DOL) or drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, HIC-HPLC, or mass spectrometry.

Protocol 2: Protein Labeling with Azide-PEG-OSu

This protocol outlines the general procedure for conjugating a PEGylated azide linker to a protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Azide-PEG-OSu (e.g., Azide-PEG4-NHS Ester)

  • Reaction buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 2-10 mg/mL in the reaction buffer.

  • Linker Stock Solution Preparation: Immediately before use, dissolve the Azide-PEG-OSu in the reaction buffer or an organic co-solvent if necessary (though many are water-soluble) to a concentration of 10-50 mM.

  • Conjugation Reaction: a. Add a 10-20 fold molar excess of the Azide-PEG-OSu stock solution to the protein solution. b. Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring or rotation.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

  • Purification: Purify the azide-modified protein using a desalting column or dialysis.

  • Characterization: Characterize the conjugate to determine the degree of labeling.

Mandatory Visualizations

Chemical Structures of Linker Backbones cluster_0 This compound cluster_1 PEGylated Azide Linker (e.g., PEG4) Alkyl N3-(CH2)11-CO-OSu PEG N3-(CH2CH2O)4-R-CO-OSu Impact of Linker on Conjugate Properties cluster_0 This compound Conjugation cluster_1 PEGylated Azide Linker Conjugation Protein Protein Alkyl_Conjugate Hydrophobic Conjugate Protein->Alkyl_Conjugate Adds Hydrophobic Alkyl Chain PEG_Conjugate Hydrophilic Conjugate Protein->PEG_Conjugate Adds Hydrophilic PEG Chain Aggregation Increased Aggregation Potential Alkyl_Conjugate->Aggregation Solubility Improved Solubility & Stability PEG_Conjugate->Solubility

References

The Hydrophobic Advantage: A Comparative Guide to 12-Azido-dodecanoyl-OSu in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of targeted therapeutics, the choice of a chemical linker can be as critical as the targeting moiety or the therapeutic payload itself. For researchers and drug development professionals, the selection of an appropriate linker is a key determinant of the stability, efficacy, and pharmacokinetic profile of a bioconjugate. This guide provides a comprehensive comparison of the hydrophobic linker, 12-Azido-dodecanoyl-OSu, with hydrophilic alternatives, supported by experimental data, to inform the rational design of next-generation bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

The Critical Role of Linker Hydrophobicity

The hydrophobicity of a linker plays a pivotal role in the overall properties of a bioconjugate. While hydrophilic linkers, such as those based on polyethylene (B3416737) glycol (PEG), are often employed to enhance solubility and reduce aggregation, hydrophobic linkers like the C12 alkyl chain of this compound offer distinct advantages in specific applications.[] This guide will delve into these advantages, providing a clear, data-driven comparison to aid in linker selection.

Comparative Performance Analysis: Hydrophobic vs. Hydrophilic Linkers

The decision to employ a hydrophobic or a hydrophilic linker is context-dependent, with each offering a unique set of properties that can be leveraged for optimal bioconjugate performance. Below, we compare the performance of a C12 alkyl linker, representative of this compound, against a common hydrophilic PEG linker in the context of PROTACs, where cell permeability is a critical parameter.

Table 1: Comparative Performance of Hydrophobic (Alkyl) vs. Hydrophilic (PEG) Linkers in PROTACs

ParameterHydrophobic Linker (C12 Alkyl)Hydrophilic Linker (PEG₂)Rationale & Implications
Cell Permeability (CP₅₀) Lower CP₅₀ value (e.g., ~15 µM for ct-alkyl₂-VHL)[2]Higher CP₅₀ value (e.g., >100 µM for ct-PEG₂-VHL)[2]A lower CP₅₀ value indicates higher cell permeability. The hydrophobic nature of the alkyl linker facilitates passive diffusion across the lipid bilayer of the cell membrane.[] This is a significant advantage for PROTACs which need to reach intracellular targets.
Aqueous Solubility LowerHigherThe hydrocarbon chain of the alkyl linker has limited solubility in aqueous buffers, which can be a challenge in formulation. PEG linkers, with their repeating ether units, are highly soluble in water.[]
Propensity for Aggregation HigherLowerThe hydrophobic nature of the alkyl linker can lead to increased aggregation of the bioconjugate, particularly with ADCs at high drug-to-antibody ratios (DARs).[3]
Conformational Behavior Adopts extended and polar conformations in nonpolar media, and folded, less polar conformations in aqueous media.[4]Adopts similar conformations in both polar and nonpolar environments.[4]The ability of the alkyl-linked PROTAC to shield its polar surface area in the nonpolar environment of the cell membrane contributes to its enhanced permeability.[5]

Key Applications & Experimental Workflows

The distinct properties of hydrophobic linkers like this compound make them particularly well-suited for applications requiring efficient cell penetration, such as PROTACs and hydrophobic tagging-mediated protein degradation.

PROTAC Experimental Workflow

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome. The linker plays a crucial role in the formation of a stable and productive ternary complex.[6] The hydrophobic nature of an alkyl linker can enhance the cell permeability of the PROTAC, a critical step in its mechanism of action.

PROTAC_Workflow cluster_design PROTAC Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation p1 Target Protein & E3 Ligase Selection p2 Warhead & Anchor Ligand Synthesis p1->p2 p3 Linker Selection (e.g., this compound) p2->p3 p4 PROTAC Assembly via Click Chemistry p3->p4 p5 Cell Permeability Assay (e.g., CAPA) p4->p5 p6 Ternary Complex Formation Assay (e.g., SPR, ITC) p5->p6 p7 Target Protein Degradation Assay (e.g., Western Blot, In-Cell Western) p6->p7 p8 Cytotoxicity Assay (e.g., MTT, XTT) p7->p8 p9 Pharmacokinetic (PK) Analysis p8->p9 p10 Efficacy Studies in Xenograft Models p9->p10 p11 Toxicology Assessment p10->p11 Hydrophobic_Tagging_Workflow cluster_synthesis Synthesis of Hydrophobic Tagging Molecule cluster_cellular_assays Cellular Assays cluster_mechanism Mechanism of Action Studies h1 Synthesis of Target-Binding Ligand h2 Functionalization with Alkyne h1->h2 h3 Click Chemistry with this compound h2->h3 h4 Treatment of Cells with Hydrophobic Tagging Molecule h3->h4 h5 Analysis of Target Protein Degradation (Western Blot) h4->h5 h6 Determination of DC50 and Dmax h5->h6 h7 Assessment of Downstream Cellular Effects h6->h7 h8 Proteasome Inhibition Assay h7->h8 h9 Ubiquitination Assay h8->h9

References

CuAAC vs. SPAAC for 12-Azido-dodecanoyl-OSu: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 12-Azido-dodecanoyl-OSu for bioconjugation, the choice between Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) is a critical decision that impacts experimental design and outcomes. This guide provides an objective, data-supported comparison of these two powerful "click chemistry" reactions, offering insights into their respective strengths and weaknesses to inform the selection of the optimal conjugation strategy.

This compound is a valuable bifunctional linker, featuring a terminal azide (B81097) for click chemistry and an N-Hydroxysuccinimide (OSu) ester for facile conjugation to primary amines on biomolecules such as proteins and peptides. The long dodecanoyl chain imparts a hydrophobic character, which can be advantageous in specific applications.

Quantitative Performance Comparison

The primary trade-off between CuAAC and SPAAC lies in the balance between reaction kinetics and biocompatibility. CuAAC is renowned for its rapid reaction rates, while SPAAC offers the significant advantage of being a copper-free, and therefore more biocompatible, reaction suitable for live-cell and in vivo applications.

ParameterCopper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-promoted Azide-Alkyne Cycloaddition (SPAAC)Key Takeaway
Second-Order Rate Constant (k₂) ~10³ - 10⁴ M⁻¹s⁻¹~10⁻¹ - 1 M⁻¹s⁻¹ (with DBCO)CuAAC is typically 100 to 1000 times faster than SPAAC.
Catalyst Requirement Yes (Copper(I))No (Metal-free)SPAAC's key advantage is its biocompatibility due to the absence of a toxic catalyst.
Biocompatibility Limited due to copper cytotoxicity.High, suitable for live-cell and in vivo applications.SPAAC is the preferred method for applications in living systems.
Alkyne Reagent Simple terminal alkynesBulky, strained cyclooctynes (e.g., DBCO, BCN)SPAAC reagents are larger, which can sometimes introduce steric hindrance or affect solubility.
Regioselectivity High (yields 1,4-disubstituted triazole isomer)Low (yields a mixture of 1,4- and 1,5-disubstituted triazole regioisomers)CuAAC provides a single, well-defined product isomer.
Typical Reaction Time Minutes to a few hours1 to 12 hours (can be longer for less reactive alkynes)CuAAC offers significantly faster reaction completion.
Typical Yields High to quantitativeHigh, but can be slightly lower than CuAACBoth methods can achieve high conjugation efficiency.

Reaction Mechanisms and Workflows

The fundamental difference between CuAAC and SPAAC lies in their activation mechanism. CuAAC relies on a copper(I) catalyst to activate the terminal alkyne, whereas SPAAC utilizes the ring strain of a cyclooctyne (B158145) to drive the reaction forward without a catalyst.

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)

In CuAAC, the copper(I) catalyst facilitates the formation of a copper acetylide intermediate, which then readily reacts with the azide to form the stable triazole linkage. This catalytic cycle results in a significant rate acceleration compared to the uncatalyzed thermal reaction.

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System 12_Azido_dodecanoyl_OSu This compound Reaction_Mix Reaction Mixture 12_Azido_dodecanoyl_OSu->Reaction_Mix Alkyne_Biomolecule Alkyne-modified Biomolecule Alkyne_Biomolecule->Reaction_Mix Cu_I Copper(I) Source (e.g., CuSO₄ + Ascorbate) Cu_I->Reaction_Mix Ligand Ligand (e.g., TBTA) Ligand->Reaction_Mix Conjugated_Product Triazole-linked Bioconjugate Reaction_Mix->Conjugated_Product Click Reaction Purification Purification Conjugated_Product->Purification Final_Product Purified Bioconjugate Purification->Final_Product

A typical workflow for a CuAAC reaction.
Strain-promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC circumvents the need for a catalyst by employing a strained cyclooctyne, such as dibenzocyclooctyne (DBCO). The high ring strain of the cyclooctyne provides the necessary activation energy to react with the azide, forming the triazole product. This metal-free approach is highly advantageous for biological applications where copper toxicity is a concern.

SPAAC_Workflow cluster_reactants Reactants 12_Azido_dodecanoyl_OSu This compound Reaction_Mix Reaction Mixture 12_Azido_dodecanoyl_OSu->Reaction_Mix Strained_Alkyne_Biomolecule Strained Alkyne-modified Biomolecule (e.g., DBCO) Strained_Alkyne_Biomolecule->Reaction_Mix Conjugated_Product Triazole-linked Bioconjugate Reaction_Mix->Conjugated_Product Spontaneous Click Reaction Purification Purification Conjugated_Product->Purification Final_Product Purified Bioconjugate Purification->Final_Product

A simplified, metal-free workflow for a SPAAC reaction.

Detailed Experimental Protocols

The following are generalized protocols for the bioconjugation of a protein with this compound followed by either CuAAC or SPAAC. Note: These protocols are a starting point and may require optimization for specific proteins and applications.

Protocol 1: Labeling of a Protein with this compound

This initial step conjugates the OSu ester of the linker to primary amines on the target protein.

  • Protein Preparation: Dissolve the protein in a suitable amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.

  • Linker Preparation: Prepare a stock solution of this compound in an anhydrous, amine-free solvent such as DMSO or DMF.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring.

  • Purification: Remove the excess, unreacted linker by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS). The resulting azide-functionalized protein is now ready for the click chemistry reaction.

Protocol 2a: CuAAC with the Azide-Functionalized Protein
  • Reactant Preparation: To the azide-functionalized protein solution, add the alkyne-containing molecule (e.g., a fluorescent probe or drug molecule) to a final concentration of 10-50 molar excess.

  • Catalyst Preparation (prepare fresh):

    • Prepare a stock solution of a copper(I) ligand (e.g., TBTA) in DMSO.

    • Prepare stock solutions of copper(II) sulfate (B86663) (CuSO₄) and a reducing agent (e.g., sodium ascorbate) in water.

  • Reaction Assembly: Add the catalyst components to the reaction mixture in the following order, with gentle mixing after each addition:

    • Copper(I) ligand (to a final concentration of 100-200 µM).

    • Copper(II) sulfate (to a final concentration of 0.5-1 mM).

    • Reducing agent (to a final concentration of 2.5-5 mM).

  • Incubation: Incubate the reaction at room temperature for 1-4 hours.

  • Purification: Purify the conjugated protein using a suitable method such as size-exclusion chromatography, dialysis, or affinity chromatography to remove the catalyst, excess reagents, and byproducts.

Protocol 2b: SPAAC with the Azide-Functionalized Protein
  • Reactant Preparation: To the azide-functionalized protein solution, add the strained alkyne-containing molecule (e.g., a DBCO-functionalized probe) to a final concentration of 2-10 molar excess.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-12 hours. Reaction times will vary depending on the specific strained alkyne and the desired level of conjugation.

  • Purification: Purify the conjugated protein using a suitable method such as size-exclusion chromatography, dialysis, or affinity chromatography to remove the unreacted strained alkyne.

Logical Decision-Making Framework

The choice between CuAAC and SPAAC for your experiment with this compound should be guided by the specific requirements of your research. The following decision tree illustrates a logical approach to selecting the appropriate method.

Decision_Tree Start Start: Need to conjugate This compound Live_Cells Are you working with live cells or in vivo? Start->Live_Cells SPAAC_Choice Use SPAAC Live_Cells->SPAAC_Choice Yes Reaction_Speed Is rapid reaction kinetics critical? Live_Cells->Reaction_Speed No CuAAC_Consideration Consider CuAAC Reaction_Speed->CuAAC_Consideration Yes Regioselectivity_Needed Is a single product isomer essential? Reaction_Speed->Regioselectivity_Needed No Regioselectivity_Needed->CuAAC_Consideration Yes SPAAC_Alternative Use SPAAC (accept slower kinetics) Regioselectivity_Needed->SPAAC_Alternative No

Assessing the Efficiency of 12-Azido-dodecanoyl-OSu Labeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent labeling of proteins is a cornerstone of modern biological research, enabling the study of protein function, interactions, and localization. 12-Azido-dodecanoyl-OSu is a popular amine-reactive reagent that installs a bioorthogonal azide (B81097) group onto proteins. This guide provides an objective comparison of the labeling efficiency of this compound with alternative reagents, supported by experimental data and detailed protocols to aid in the selection of the optimal labeling strategy.

Introduction to this compound Labeling

This compound is a chemical probe featuring two key functional domains: an N-hydroxysuccinimide (NHS) ester and a terminal azide group, connected by a 12-carbon aliphatic chain. The NHS ester reacts with primary amines, predominantly the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[1] This reaction provides a straightforward method for introducing an azide, a bioorthogonal handle, onto the protein surface. The appended azide can then be selectively reacted with alkyne- or cyclooctyne-containing molecules via "click chemistry" for downstream applications such as fluorescent imaging, biotinylation for affinity purification, or drug conjugation.[2]

The long dodecanoyl (C12) linker of this compound imparts a hydrophobic character to the reagent. This property can be advantageous for studying proteins in lipid environments or for applications where the probe is intended to interact with or insert into cell membranes.

Comparative Analysis of Labeling Efficiency

The efficiency of protein labeling is a critical parameter, often quantified as the Degree of Labeling (DOL), which represents the average number of label molecules conjugated to a single protein molecule. The DOL is influenced by several factors, including the intrinsic reactivity of the labeling reagent, the number of accessible primary amines on the protein, and the reaction conditions (e.g., pH, temperature, and reagent concentrations).

While specific quantitative data for the DOL of this compound is not extensively documented in comparative studies, we can infer its performance based on the well-established chemistry of NHS esters and compare it with alternative amine-reactive labeling strategies.

Table 1: Comparison of Amine-Reactive Labeling Reagents

FeatureThis compoundShort-Chain Azido-NHS Esters (e.g., Azidoacetic acid NHS ester)Sulfo-NHS-Azide Esters
Structure Long, hydrophobic alkyl chainShort, more hydrophilic linkerSulfonated, highly hydrophilic
Solubility Requires organic co-solvents (e.g., DMSO, DMF)Generally more water-soluble than long-chain counterpartsHigh water solubility
Primary Application Probing lipidated proteins, membrane-associated proteinsGeneral purpose azide labelingLabeling of proteins in aqueous buffers without organic solvents
Potential for Aggregation Higher, especially with proteins prone to aggregationLowerLowest
Reported Labeling Efficiency Generally efficient, but can be limited by solubility and steric hindrance.[3]Can achieve high labeling efficiency due to better accessibility.[4]Often exhibit high labeling efficiency due to improved solubility and reduced aggregation.[5]
Side Reactions Hydrolysis of the NHS ester is a competing reaction.[6]Hydrolysis of the NHS ester is a competing reaction.Hydrolysis of the NHS ester is a competing reaction.

Experimental Protocols

To objectively assess the labeling efficiency of this compound against an alternative, a standardized experimental workflow is essential. Below are detailed protocols for a comparative labeling experiment and for determining the Degree of Labeling.

Protocol 1: Comparative Protein Labeling

This protocol outlines a procedure to compare the labeling efficiency of this compound with a more hydrophilic alternative, Sulfo-NHS-Azide.

Materials:

  • Protein of interest (e.g., Bovine Serum Albumin, BSA) at 5 mg/mL in 1X Phosphate-Buffered Saline (PBS), pH 7.4.

  • This compound.

  • Sulfo-NHS-Azide.

  • Anhydrous Dimethyl Sulfoxide (DMSO).

  • Desalting columns.

  • Spectrophotometer.

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 10 mM stock solution of Sulfo-NHS-Azide in ultrapure water immediately before use.

  • Labeling Reaction:

    • Set up two separate reactions. In each, add a 20-fold molar excess of the respective labeling reagent (this compound or Sulfo-NHS-Azide) to the protein solution.

    • For the this compound reaction, ensure the final DMSO concentration does not exceed 10% (v/v) to minimize protein denaturation.

    • Incubate the reactions for 1 hour at room temperature with gentle mixing.

  • Purification:

    • Remove excess, unreacted labeling reagent from both reaction mixtures using desalting columns equilibrated with 1X PBS, pH 7.4.

  • Analysis:

    • Determine the protein concentration and Degree of Labeling for each sample using Protocol 2.

Protocol 2: Determination of Degree of Labeling (DOL) by Mass Spectrometry

Mass spectrometry provides a precise method for determining the DOL by measuring the mass shift of the protein upon labeling.

Materials:

  • Labeled protein samples from Protocol 1.

  • Unlabeled protein control.

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometer.

  • Sinapinic acid matrix solution.

Procedure:

  • Sample Preparation:

    • Mix a small aliquot of the purified labeled protein solution (and the unlabeled control) with the sinapinic acid matrix solution.

    • Spot the mixture onto the MALDI target plate and allow it to air dry.[7]

  • Mass Spectrometry Analysis:

    • Acquire the mass spectra for the unlabeled and labeled protein samples in the linear positive ion mode.

  • Data Analysis:

    • Determine the average molecular weight of the main peaks for the unlabeled (MWunlabeled) and labeled (MWlabeled) protein.

    • Calculate the mass of the attached label (MWlabel). For 12-Azido-dodecanoyl, this is the mass of the acyl chain and the azide, minus the hydrogen that is lost from the amine during amide bond formation.

    • Calculate the DOL using the following formula: DOL = (MWlabeled - MWunlabeled) / MWlabel

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis P Protein Solution (e.g., BSA in PBS) LR1 Incubate Protein + this compound P->LR1 LR2 Incubate Protein + Alternative P->LR2 R1 This compound (in DMSO) R1->LR1 R2 Alternative Reagent (e.g., Sulfo-NHS-Azide in H2O) R2->LR2 PU1 Desalting Column LR1->PU1 PU2 Desalting Column LR2->PU2 A1 MALDI-TOF MS Analysis PU1->A1 PU2->A1 A2 Calculate DOL A1->A2 A3 Compare Efficiency A2->A3

Caption: Workflow for comparing the labeling efficiency of this compound and an alternative reagent.

Labeling and Click Chemistry Pathway

labeling_pathway cluster_step1 Step 1: Amine Labeling cluster_step2 Step 2: Click Chemistry Protein Protein-NH2 LabeledProtein Protein-NH-CO-(CH2)11-N3 Protein->LabeledProtein NHS Ester Reaction (pH 7.2-8.5) Reagent This compound Reagent->LabeledProtein FinalProduct Labeled Protein-Fluorophore Conjugate LabeledProtein->FinalProduct CuAAC or SPAAC Alkyne Alkyne-Fluorophore Alkyne->FinalProduct

Caption: Two-step reaction pathway for protein modification using this compound and click chemistry.

Conclusion

The selection of an appropriate labeling reagent is a critical decision in experimental design. This compound is an effective tool for introducing a bioorthogonal azide handle onto proteins, particularly for applications involving hydrophobic environments. However, its labeling efficiency can be influenced by its limited aqueous solubility. For proteins that are sensitive to organic solvents or prone to aggregation, a more hydrophilic alternative such as a Sulfo-NHS-Azide ester may offer superior labeling efficiency. The provided protocols offer a framework for researchers to empirically determine the optimal labeling strategy for their specific protein of interest and experimental goals. A thorough assessment of the Degree of Labeling is crucial for ensuring the reproducibility and accuracy of downstream quantitative analyses.

References

A Comparative Guide to Alternatives for 12-Azido-dodecanoyl-OSu in Protein Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of alternatives to 12-Azido-dodecanoyl-OSu for introducing azide (B81097) functionalities into proteins. The selection of an appropriate reagent is critical for downstream applications such as "click" chemistry, bioconjugation, and studying protein-protein interactions. This document outlines various chemical strategies, presents available performance data, and provides detailed experimental protocols to assist in making informed decisions for your research needs.

Introduction to Azide-Based Protein Modification

This compound is an amine-reactive crosslinker that contains an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (lysine residues and the N-terminus) on a protein, and an azide group, which serves as a bioorthogonal handle for subsequent modifications via reactions like the Staudinger ligation or azide-alkyne cycloadditions. The long dodecanoyl (C12) linker provides a significant spacer arm.

Alternatives to this reagent can be categorized based on their reactive group, which determines the target amino acid, and the properties of the linker, such as length, solubility, and cleavability.

Comparative Analysis of Azide-Labeling Reagents

The choice of an azide-labeling reagent depends on several factors, including the desired site of modification, the required reaction conditions, and the impact on protein structure and function. Below is a comparison of different classes of reagents.

Amine-Reactive Reagents (Targeting Lysine (B10760008) and N-terminus)

These reagents, like this compound, utilize an NHS ester or a similar functional group to react with primary amines. Variations in the linker can significantly influence the properties of the modified protein.

Table 1: Comparison of Amine-Reactive Azide-Labeling Reagents

Reagent TypeLinker CharacteristicsAdvantagesDisadvantagesSolubility
Short-chain Azido-NHS Esters (e.g., Azidoacetic acid NHS ester)Short alkyl chainMinimal modification, potentially less disruptive to protein structure.Short reach for cross-linking studies.Generally requires organic co-solvents (e.g., DMSO, DMF).
Long-chain Azido-NHS Esters (e.g., this compound)Long, hydrophobic alkyl chainProvides a long spacer arm for cross-linking or to overcome steric hindrance.Can increase protein hydrophobicity, potentially leading to aggregation.Low aqueous solubility, requires organic co-solvents.
PEGylated Azido-NHS Esters (e.g., Azido-PEGn-NHS Ester)Polyethylene glycol (PEG) chain of varying lengths (n)Increases hydrophilicity and biocompatibility; reduces aggregation; provides a flexible spacer.[1]Can be larger and may sterically hinder some interactions.Water-soluble, depending on the PEG length.
Sulfo-NHS Azide Esters (e.g., Sulfo-NHS-Azide)Contains a sulfonate group on the NHS ringHigh water solubility, allowing for reactions in purely aqueous buffers without organic co-solvents; ideal for cell surface labeling as they are membrane-impermeable.The sulfonate group is cleaved off upon reaction.High in aqueous buffers.
Thiol-Reactive Reagents (Targeting Cysteine)

These reagents offer a more targeted approach by reacting with the sulfhydryl groups of cysteine residues, which are often less abundant than lysine residues.

Table 2: Comparison of Thiol-Reactive Azide-Labeling Reagents

Reagent TypeLinker CharacteristicsAdvantagesDisadvantages
Azido-Maleimides Typically have an alkyl or PEG spacerHighly specific for cysteine residues under mild conditions (pH 6.5-7.5).[2]The resulting thioether bond can undergo retro-Michael reaction, leading to deconjugation, although more stable N-aryl maleimides are available.[3]
Azido-Iodoacetamides Typically have an alkyl or PEG spacerForms a stable thioether bond with cysteine residues.Can exhibit some off-target reactivity with other nucleophilic residues at higher pH.

A head-to-head comparison of maleimide-thiol conjugation with "click chemistry" (after enzymatic introduction of an azide) for VHH antibodies showed that while maleimide (B117702) conjugation was efficient, it resulted in a more heterogeneous product mixture. In contrast, the click chemistry approach offered more controlled and defined conjugates with comparable or better functional binding.[4]

Photoreactive Reagents (Non-specific or Proximity-Based Labeling)

Photoreactive crosslinkers are chemically inert until activated by UV light, at which point they form highly reactive intermediates that can react with a variety of amino acid residues in close proximity. This allows for capturing transient or weak interactions.[5]

Table 3: Comparison of Photoreactive Azide-Labeling Reagents

Reagent TypeReactive IntermediateActivation WavelengthAdvantagesDisadvantages
Aryl Azides Nitrene254-370 nmCan be incorporated into proteins as unnatural amino acids.[6]Can require shorter, potentially more damaging UV wavelengths; nitrenes can have complex reaction pathways.[6]
Diazirines Carbene330-370 nmMore stable than aryl azides before activation; activated by longer, less damaging UV wavelengths; carbenes are highly reactive and have a short lifetime, leading to more specific proximity labeling.[6]Can still lead to a heterogeneous mixture of cross-linked products.

Experimental Protocols

General Protocol for Protein Labeling with Azido-NHS Esters

This protocol is a general guideline and may require optimization for specific proteins and reagents.[5]

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Azido-NHS ester (e.g., Azido-PEG4-NHS Ester)

  • Anhydrous DMSO or DMF

  • Desalting column

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in an amine-free buffer.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the Azido-NHS ester in anhydrous DMSO or DMF.

  • Labeling Reaction: Add a calculated molar excess (typically 10- to 50-fold) of the Azido-NHS ester stock solution to the protein solution. Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching (Optional): To stop the reaction, add a quenching buffer such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM and incubate for 30 minutes.

  • Purification: Remove excess, unreacted reagent using a desalting column equilibrated with a suitable buffer.

  • Characterization: Determine the protein concentration and the degree of labeling (DOL). The DOL can be determined by mass spectrometry or, if the azide is subsequently "clicked" to a dye, by UV-Vis spectroscopy.[7][8]

General Protocol for Protein Labeling with Azido-Maleimides

This protocol is for labeling cysteine residues.[2]

Materials:

  • Protein of interest

  • Reducing agent (e.g., TCEP) (optional)

  • Azido-maleimide

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., PBS, pH 6.5-7.5)

  • Desalting column

Procedure:

  • Reduction of Disulfides (Optional): If targeting cysteines in disulfide bonds, incubate the protein with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature. Remove the TCEP using a desalting column.

  • Reagent Preparation: Prepare a fresh stock solution of the azido-maleimide in anhydrous DMSO or DMF.

  • Labeling Reaction: Add a 10-20 fold molar excess of the azido-maleimide solution to the protein in a reaction buffer at pH 6.5-7.5. Incubate for 1-2 hours at room temperature.

  • Purification: Remove unreacted reagent using a desalting column.

General Protocol for Photo-Cross-Linking with Aryl Azides

This protocol is a general guideline for using photoreactive azide reagents to study protein-protein interactions.[5]

Materials:

  • Protein sample

  • Aryl azide crosslinker (e.g., 4-Azidobenzonitrile)

  • Reaction Buffer (e.g., PBS)

  • UV lamp (with appropriate wavelength)

Procedure:

  • Sample Preparation: Prepare the protein sample in the reaction buffer.

  • Incubation: Add the aryl azide crosslinker to the protein sample and incubate on ice for 15-30 minutes to allow for interaction.

  • UV Activation: Place the sample on ice under a UV lamp and irradiate for 1-30 minutes. The optimal wavelength and time should be determined empirically to maximize cross-linking and minimize protein damage.

  • Analysis: The cross-linked products can be analyzed by SDS-PAGE, Western blotting, and mass spectrometry to identify interacting partners.

Application in Signaling Pathways and Experimental Workflows

Azide-modified proteins are valuable tools for studying dynamic cellular processes, such as signal transduction pathways. Below are examples of a relevant signaling pathway and a general experimental workflow for identifying protein-protein interactions.

Ubiquitination Pathway

Ubiquitination is a post-translational modification that plays a crucial role in numerous cellular processes, including signal transduction. Chemical tools, such as those that introduce azide handles, can be used to synthesize ubiquitin chains and study the enzymes involved in the ubiquitination cascade.[2][9][10][11][12]

Ubiquitination_Pathway cluster_activation Activation cluster_ligation Ligation Ub Ubiquitin E1 E1 (Activating Enzyme) Ub->E1 ATP E2 E2 (Conjugating Enzyme) E1->E2 E3 E3 (Ligase) E2->E3 Target Target Protein E3->Target Modified_Target Ubiquitinated Target Protein Target->Modified_Target Ubiquitin Chain Formation

Ubiquitination cascade overview.
EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is critical in regulating cell growth and proliferation and is often dysregulated in cancer.[13][14][15] Cross-linking studies can help elucidate the protein-protein interactions that occur upon EGFR activation.

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits SOS SOS Grb2->SOS Activates Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Simplified EGFR signaling pathway.
Experimental Workflow for Protein-Protein Interaction Studies

This workflow outlines the general steps for using an azide-containing crosslinker to identify protein-protein interactions using mass spectrometry.[16][17][18][19][20][21]

PPI_Workflow start Start: Protein Complex crosslink 1. Cross-linking (e.g., with Azide-NHS ester) start->crosslink digest 2. Enzymatic Digestion (e.g., Trypsin) crosslink->digest click 3. Click Chemistry (Attach Biotin-Alkyne) digest->click enrich 4. Affinity Purification (Streptavidin beads) click->enrich lcms 5. LC-MS/MS Analysis enrich->lcms analysis 6. Data Analysis (Identify cross-linked peptides) lcms->analysis end End: Interaction Map analysis->end

Workflow for PPI analysis.

Conclusion

The selection of an alternative to this compound depends on the specific experimental goals. For applications requiring high water solubility and cell-surface labeling, Sulfo-NHS esters are an excellent choice. To target specific cysteine residues, azide-functionalized maleimides or iodoacetamides provide a more controlled labeling strategy. For capturing transient interactions in a time-controlled manner, photoreactive crosslinkers are invaluable. Finally, PEGylated linkers offer enhanced biocompatibility and solubility, which can be crucial for in vivo studies and for reducing aggregation of modified proteins. Careful consideration of the trade-offs between specificity, reactivity, and the physicochemical properties of the linker will lead to the successful modification of proteins for a wide range of downstream applications.

References

A Head-to-Head Comparison: Cleavable vs. Non-Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the critical choice of linker technology in Antibody-Drug Conjugates (ADCs). This guide provides an objective comparison of cleavable and non-cleavable linkers, supported by experimental data and detailed methodologies.

The linker is a critical component of an Antibody-Drug Conjugate (ADC), bridging the monoclonal antibody (mAb) to the potent cytotoxic payload. Its chemical properties dictate the stability of the ADC in circulation, the mechanism of drug release, and ultimately, the therapeutic index. The choice between a cleavable and a non-cleavable linker is a pivotal decision in ADC design, with significant implications for efficacy and safety. This guide delves into the fundamental differences between these two linker strategies, presenting a comparative analysis of their performance based on preclinical data.

Mechanisms of Drug Release: A Tale of Two Strategies

The fundamental difference between cleavable and non-cleavable linkers lies in their mechanism of payload release.

Cleavable linkers are designed to be labile under specific physiological conditions found within the tumor microenvironment or inside the target cancer cell.[1][2] This controlled release is triggered by factors such as:

  • Enzymatic Cleavage: Utilizing proteases like cathepsins, which are highly active in the lysosomal compartment of cancer cells. A common example is the valine-citrulline (VC) dipeptide linker.[2][3]

  • pH Sensitivity: Exploiting the acidic environment of endosomes and lysosomes (pH 4.8-6.0) compared to the physiological pH of blood (pH 7.4). Hydrazone linkers are a key example of this class.[2]

  • Reductive Cleavage: Taking advantage of the higher intracellular concentration of reducing agents like glutathione (B108866) compared to the bloodstream. Disulfide-containing linkers are susceptible to this mechanism.[2]

This controlled release allows for the delivery of the unmodified, potent payload in the vicinity of or inside the cancer cell.[1]

Non-cleavable linkers , in contrast, form a stable covalent bond between the antibody and the payload.[4][5] The release of the payload from these linkers is not dependent on environmental triggers but rather on the complete lysosomal degradation of the antibody component of the ADC after internalization into the target cell.[6][7] This process results in the release of the payload still attached to the linker and a single amino acid residue from the antibody.

Diagram of Drug Release Mechanisms

Payload Release Mechanisms for Cleavable and Non-Cleavable Linkers cluster_cleavable Cleavable Linker cluster_non_cleavable Non-Cleavable Linker ADC_cleavable ADC with Cleavable Linker Internalization_cleavable Internalization ADC_cleavable->Internalization_cleavable Lysosome_cleavable Lysosome (Enzymes, Low pH) Internalization_cleavable->Lysosome_cleavable Payload_Release_cleavable Payload Release Lysosome_cleavable->Payload_Release_cleavable Cleavage Bystander_Effect Bystander Effect (Killing of neighboring antigen-negative cells) Payload_Release_cleavable->Bystander_Effect ADC_non_cleavable ADC with Non-Cleavable Linker Internalization_non_cleavable Internalization ADC_non_cleavable->Internalization_non_cleavable Lysosome_non_cleavable Lysosome Internalization_non_cleavable->Lysosome_non_cleavable Degradation_non_cleavable Antibody Degradation Lysosome_non_cleavable->Degradation_non_cleavable Payload_Release_non_cleavable Payload-Linker-Amino Acid Release Degradation_non_cleavable->Payload_Release_non_cleavable

Caption: Mechanisms of payload release for cleavable and non-cleavable linkers.

Quantitative Performance Data

The choice of linker has a profound impact on the in vitro and in vivo performance of an ADC. The following tables summarize quantitative data from preclinical studies comparing ADCs with cleavable and non-cleavable linkers.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. In the context of ADCs, it represents the concentration required to inhibit the growth of cancer cells by 50%.

ADC ConfigurationCell LineTarget AntigenLinker TypePayloadIC50 (ng/mL)Reference
Trastuzumab-vc-MMAESK-BR-3 (High HER2)HER2Cleavable (vc)MMAE~13-50[6]
Trastuzumab-MCC-DM1SK-BR-3 (High HER2)HER2Non-cleavable (MCC)DM1~20-60[6]
Anti-CD74-vc-MMAESU-DHL-6CD74Cleavable (vc)MMAE0.23[8]
STRO-001 (anti-CD74 ADC)SU-DHL-6CD74Non-cleavable (DBCO)Maytansinoid0.08[8]
In Vivo Efficacy: Xenograft Models

Xenograft studies in immunodeficient mice are a cornerstone of preclinical ADC evaluation, providing insights into anti-tumor activity in a living system.

ADC ConfigurationXenograft ModelTarget AntigenLinker TypePayloadEfficacy OutcomeReference
Trastuzumab-vc-MMAENCI-N87 (gastric)HER2Cleavable (vc)MMAESignificant tumor growth inhibition[9]
Trastuzumab-MCC-DM1 (T-DM1)NCI-N87 (gastric)HER2Non-cleavable (MCC)DM1Significant tumor growth inhibition[10]
STRO-001 (anti-CD74 ADC)SU-DHL-6 (lymphoma)CD74Non-cleavable (DBCO)Maytansinoid87% Tumor Growth Inhibition (TGI) at 10 mg/kg[8]
Pharmacokinetic Parameters

Pharmacokinetics (PK) describes the journey of a drug through the body, including its absorption, distribution, metabolism, and excretion. Key PK parameters for ADCs include half-life (t½) and clearance (CL).

ADC AnalyteLinker TypeHalf-Life (days)Clearance (mL/day/kg)Reference
ARX788 (site-specific ADC)Non-cleavable12.5Not Reported[11]
T-DM1 (stochastic ADC)Non-cleavable5.7Not Reported[11]
Total Antibody (general)Both0.7 - 6.9Varies[12]

The Bystander Effect: A Key Differentiator

A significant advantage of many cleavable linkers is their ability to induce a "bystander effect."[2][5] Once the cell-permeable payload is released from the ADC, it can diffuse out of the target antigen-positive cell and kill neighboring antigen-negative tumor cells.[13] This is particularly beneficial in treating heterogeneous tumors where not all cells express the target antigen.

Non-cleavable linkers, on the other hand, largely abrogate the bystander effect.[4][6] The released payload, an amino acid-linker-drug adduct, is typically charged and less membrane-permeable, confining its cytotoxic activity primarily to the antigen-positive cell that internalized the ADC.

Experimental Protocols

Reproducible and robust experimental methodologies are crucial for the accurate assessment and comparison of ADCs. Below are detailed protocols for key in vitro and in vivo assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the IC50 of an ADC.[14][15][16]

Materials:

  • Target (antigen-positive) and control (antigen-negative) cancer cell lines

  • Complete cell culture medium

  • ADC constructs (with cleavable and non-cleavable linkers) and unconjugated antibody control

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC constructs and controls. Remove the culture medium from the wells and add the diluted ADCs.

  • Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-120 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the results against the ADC concentration to determine the IC50 value.

In Vitro Bystander Effect Assay (Co-culture Assay)

This assay quantifies the killing of antigen-negative cells by the payload released from antigen-positive cells.[13][17][18]

Materials:

  • Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines. The Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP) for easy identification.

  • Complete cell culture medium

  • ADC constructs

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed a mixture of Ag+ and Ag- cells at a defined ratio (e.g., 1:1) in a 96-well plate and allow them to adhere overnight.

  • ADC Treatment: Treat the co-culture with serial dilutions of the ADC constructs. Include monocultures of Ag- cells treated with the ADC as a control for direct toxicity.

  • Incubation: Incubate the plate for 72-120 hours.

  • Fluorescence Measurement: Measure the fluorescence intensity of the GFP-expressing Ag- cells.

  • Data Analysis: Calculate the percentage of viable Ag- cells in the co-culture compared to the untreated co-culture control. A significant decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.

In Vivo Efficacy Study (Xenograft Model)

This protocol outlines a typical tumor growth inhibition study in a mouse xenograft model.[19][20]

Materials:

  • Immunodeficient mice (e.g., NOD-SCID or athymic nude)

  • Human cancer cell line for xenograft establishment

  • Matrigel (optional)

  • ADC constructs and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant tumor cells (typically 5-10 x 10^6 cells) mixed with or without Matrigel into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth regularly.

  • Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.

  • ADC Administration: Administer the ADCs and vehicle control via an appropriate route (e.g., intravenous injection) at a specified dose and schedule.

  • Tumor Volume and Body Weight Measurement: Measure tumor volume and body weight two to three times per week.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint or for a specified duration.

  • Data Analysis: Plot mean tumor volume over time for each group and calculate tumor growth inhibition (TGI).

Pharmacokinetic Analysis

This protocol outlines the key steps for assessing the pharmacokinetic profile of an ADC in mice.[21][22]

Materials:

  • Mice (tumor-bearing or non-tumor-bearing)

  • ADC construct

  • Blood collection supplies (e.g., capillaries, anticoagulant-coated tubes)

  • Centrifuge

  • Analytical instrumentation (e.g., ELISA plate reader, LC-MS/MS)

Procedure:

  • ADC Administration: Administer a single dose of the ADC to the mice, typically via intravenous injection.

  • Serial Blood Collection: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 1 week, 2 weeks).

  • Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.

  • Bioanalysis: Quantify the concentration of different ADC analytes in the plasma samples:

    • Total Antibody: Typically measured by ELISA.

    • Conjugated ADC (payload-conjugated antibody): Can be measured by ELISA or LC-MS/MS.

    • Unconjugated Payload: Measured by LC-MS/MS.

  • Pharmacokinetic Modeling: Use pharmacokinetic software to analyze the concentration-time data and calculate key parameters such as half-life, clearance, and area under the curve (AUC).

Mandatory Visualizations

Experimental Workflow for ADC Evaluation

General Experimental Workflow for ADC Evaluation cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies In_Vitro In Vitro Evaluation Cytotoxicity Cytotoxicity Assay (IC50) In_Vitro->Cytotoxicity Bystander Bystander Effect Assay In_Vitro->Bystander In_Vivo In Vivo Evaluation Xenograft Xenograft Efficacy (Tumor Growth Inhibition) In_Vivo->Xenograft Toxicity Toxicity Studies In_Vivo->Toxicity PK_Analysis Pharmacokinetic Analysis Data_Analysis Data Analysis and Candidate Selection PK_Analysis->Data_Analysis Cytotoxicity->In_Vivo Bystander->In_Vivo Xenograft->PK_Analysis Toxicity->PK_Analysis

References

A Comparative Guide to the Characterization of 12-Azido-dodecanoyl-OSu Labeled Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 12-Azido-dodecanoyl-OSu for the labeling of biomolecules, offering insights into its performance against other common labeling reagents. We will delve into the characterization of the resulting conjugates, with a focus on quantitative data, detailed experimental protocols, and visual workflows to aid in experimental design and interpretation.

Introduction to this compound Labeling

This compound is a versatile bifunctional labeling reagent. It features an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines (such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins) to form stable amide bonds. The other end of the molecule presents a terminal azide (B81097) group, which serves as a bioorthogonal handle for "click chemistry." This two-step labeling strategy allows for the introduction of a wide variety of reporter tags, such as fluorophores or biotin (B1667282), with high specificity and efficiency. The 12-carbon dodecanoyl chain imparts a hydrophobic character to the label, which can be advantageous for studying protein-membrane interactions or for applications requiring enhanced cell permeability.

Performance Comparison of Labeling Reagents

The choice of a labeling reagent is critical and depends on the specific application, the nature of the biomolecule, and the desired downstream analysis. Here, we compare this compound to other common amine-reactive labeling reagents.

Quantitative Data Summary

While direct, peer-reviewed quantitative comparisons for this compound are limited, we can extrapolate its performance based on the well-established chemistry of long-chain NHS esters. The following table summarizes key performance parameters.

FeatureThis compoundShort-Chain NHS Esters (e.g., Azido-propanoic acid NHS ester)Sulfo-NHS Esters
Reactivity Moderate to HighHighHigh
Solubility (Aqueous) Low (Requires co-solvent like DMSO/DMF)ModerateHigh
Cell Permeability HighModerateLow
Hydrolysis Rate Lower in aggregates/micellesHighHigh
Potential for Aggregation Higher due to hydrophobicityLowerLower
Steric Hindrance Potentially higher for subsequent click reactionLowerLower
Primary Application Probing protein-lipid interactions, intracellular labelingGeneral protein labelingCell surface labeling

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following sections provide protocols for the key steps in labeling and characterizing biomolecules with this compound.

Protocol 1: Protein Labeling with this compound

This protocol describes the covalent attachment of the azide label to a protein of interest.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 1-5 mg/mL.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Labeling Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or 4 hours at 4°C with gentle mixing.

  • Quenching (Optional): To stop the reaction, add a quenching buffer, such as 1 M Tris-HCl pH 8.0, to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove unreacted this compound and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction to attach an alkyne-containing reporter molecule to the azide-labeled protein.

Materials:

  • Azide-labeled protein

  • Alkyne-functionalized reporter (e.g., alkyne-biotin, alkyne-fluorophore)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate (B8700270)

  • Amine-free buffer (e.g., PBS)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1-5 mg/mL) and the alkyne-reporter (5-10 fold molar excess over the protein) in an amine-free buffer.

  • Catalyst Preparation: In a separate tube, prepare the catalyst solution by adding the copper ligand (e.g., THPTA, final concentration 1 mM) to the CuSO₄ solution (final concentration 1 mM).

  • Initiation: Add the catalyst solution to the protein-alkyne mixture. Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent probe.

  • Purification: Purify the labeled protein from the catalyst and excess reagents using a desalting column or dialysis.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This "copper-free" click chemistry protocol is ideal for live-cell imaging or when copper toxicity is a concern.

Materials:

  • Azide-labeled protein

  • Cyclooctyne-functionalized reporter (e.g., DBCO-fluorophore, BCN-biotin)

  • Amine-free buffer (e.g., PBS)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1-5 mg/mL) and the cyclooctyne-reporter (2-5 fold molar excess over the protein) in an amine-free buffer.

  • Incubation: Incubate the reaction for 1-12 hours at room temperature or 37°C. Reaction times may vary depending on the specific cyclooctyne (B158145) and protein.

  • Purification: Purify the labeled protein from the unreacted cyclooctyne reagent using a desalting column or dialysis.

Characterization of Labeled Biomolecules

Degree of Labeling (DOL) Determination

The DOL, or the average number of labels per protein molecule, can be determined using UV-Vis spectroscopy if the reporter tag has a distinct absorbance, or more accurately by mass spectrometry. For mass spectrometry, the mass shift corresponding to the addition of the label is measured.

Mass Spectrometry Analysis

Mass spectrometry is a powerful tool for confirming successful labeling and identifying the sites of modification.

Workflow:

  • Proteolysis: The labeled protein is digested into smaller peptides using a protease such as trypsin.

  • Enrichment (Optional): If a biotin tag was used, the biotinylated peptides can be enriched using streptavidin-coated beads.

  • LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.

  • Data Analysis: The MS/MS spectra are searched against a protein database to identify the peptides and pinpoint the modified residues. The mass of the 12-Azido-dodecanoyl modification (+ C₁₂H₂₁N₃O) should be included as a variable modification in the search parameters.

Visualizing the Workflow and Signaling Concepts

Diagrams created using Graphviz (DOT language) are provided below to illustrate the key experimental workflows.

G cluster_0 Step 1: Protein Labeling cluster_1 Step 2: Click Chemistry cluster_2 Step 3: Characterization Protein Protein Azide-Labeled Protein Azide-Labeled Protein Protein->Azide-Labeled Protein NHS Ester Reaction (pH 7.2-8.0) This compound This compound This compound->Azide-Labeled Protein Labeled Protein Labeled Protein Azide-Labeled Protein->Labeled Protein CuAAC or SPAAC Alkyne-Reporter Alkyne-Reporter Alkyne-Reporter->Labeled Protein Proteolysis Proteolysis Labeled Protein->Proteolysis LC-MS/MS LC-MS/MS Proteolysis->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis G cluster_CuAAC CuAAC Pathway cluster_SPAAC SPAAC Pathway Azide-Labeled Protein Azide-Labeled Protein CuAAC_Product Labeled Protein (Triazole Linkage) Azide-Labeled Protein->CuAAC_Product SPAAC_Product Labeled Protein (Triazole Linkage) Azide-Labeled Protein->SPAAC_Product Alkyne-Reporter Alkyne-Reporter Alkyne-Reporter->CuAAC_Product Cyclooctyne-Reporter Cyclooctyne-Reporter Cyclooctyne-Reporter->SPAAC_Product Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->CuAAC_Product

Quantitative Analysis of Protein Acylation: A Comparative Guide to 12-Azido-dodecanoyl-OSu Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative proteomics and drug development, the precise analysis of protein modifications is paramount. Protein acylation, the attachment of fatty acids to proteins, is a critical post-translational modification that governs protein localization, stability, and function. This guide provides a comprehensive comparison of 12-Azido-dodecanoyl-OSu, an amine-reactive labeling reagent, with alternative methods for studying protein acylation. While direct, peer-reviewed quantitative data on the incorporation efficiency of this compound is not extensively available in the public domain, this guide synthesizes information on related molecules and general principles of protein labeling to provide a valuable comparative framework.

Comparison of Protein Acylation Analysis Methods

The selection of a labeling strategy for protein acylation analysis depends on several factors, including the specific research question, the experimental system, and the available analytical instrumentation. Here, we compare this compound, a targeted, amine-reactive lipid probe, with metabolic labeling reagents.

FeatureThis compound (NHS Ester)Metabolic Labeling (e.g., Azido-fatty acids)
Labeling Principle Covalent modification of primary amines (lysine residues and N-terminus) on isolated proteins or cell lysates.Incorporation of an azido-functionalized fatty acid analog into proteins through cellular metabolic pathways in living cells.
Specificity Targets accessible primary amines, not necessarily sites of natural acylation. The long carbon chain mimics a fatty acid.Labels proteins that are naturally acylated by cellular machinery, providing insight into dynamic acylation events.
Experimental System In vitro (purified proteins, cell lysates).In vivo (cell culture, organisms).
Quantitative Analysis Relative or absolute quantification using mass spectrometry (e.g., label-free, isotopic labeling). The degree of labeling can be assessed.Pulse-chase experiments and mass spectrometry-based proteomics can quantify changes in protein acylation levels.
Advantages - Direct labeling of target proteins.- No reliance on cellular uptake and metabolism.- Stoichiometry of labeling can be controlled to some extent.- Reveals physiologically relevant acylation.- Enables study of acylation dynamics.- Can be used for in vivo studies.
Limitations - May not reflect natural acylation sites.- Hydrophobicity may lead to solubility issues.- Potential for off-target labeling.- Potential for metabolic conversion of the probe.- Incorporation efficiency can vary between cell types.- Possible toxicity at high concentrations.

Experimental Protocols

A detailed protocol for a specific application should be optimized. Below are general protocols for both NHS ester-based labeling and metabolic labeling.

Protocol 1: Labeling of Purified Protein with this compound

This protocol provides a general framework for labeling a purified protein with this compound.

Materials:

  • Purified protein in an amine-free buffer (e.g., PBS, HEPES, pH 7.2-8.0)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • Desalting column or dialysis membrane for buffer exchange

Procedure:

  • Protein Preparation: Dissolve the purified protein in an amine-free buffer at a concentration of 1-5 mg/mL.

  • Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10-50 mM).

  • Labeling Reaction: Add a 5-20 molar excess of the this compound stock solution to the protein solution. The optimal molar excess should be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 4°C with gentle mixing.

  • Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming excess NHS ester. Incubate for 15-30 minutes.

  • Purification: Remove the excess reagent and byproducts by desalting chromatography or dialysis against a suitable buffer.

  • Analysis: The labeled protein is now ready for downstream applications, such as click chemistry with an alkyne-functionalized reporter tag for visualization or enrichment, followed by mass spectrometry analysis.

Protocol 2: Metabolic Labeling of Cultured Cells with an Azido-Fatty Acid Analog

This protocol describes the metabolic incorporation of an azido-fatty acid into cellular proteins.

Materials:

  • Cultured mammalian cells

  • Complete cell culture medium

  • Fatty acid-free medium (optional, for depletion)

  • Azido-fatty acid analog (e.g., 12-azidododecanoic acid)

  • DMSO

  • Cell lysis buffer

  • Click chemistry reagents (e.g., alkyne-biotin, copper(I) catalyst, ligand)

Procedure:

  • Cell Culture: Plate cells and grow to the desired confluency.

  • Metabolic Labeling:

    • Optional: To enhance incorporation, replace the medium with a fatty acid-free medium for a short period (e.g., 1-2 hours) before labeling.

    • Add the azido-fatty acid analog (dissolved in DMSO) to the cell culture medium at a final concentration of 10-100 µM. The optimal concentration and labeling time (4-24 hours) should be determined experimentally to balance labeling efficiency and potential cytotoxicity.

  • Cell Lysis: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

  • Click Chemistry:

    • To the cell lysate, add the alkyne-biotin tag, copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., THPTA).

    • Incubate for 1-2 hours at room temperature to attach the biotin (B1667282) tag to the azide-labeled proteins.

  • Enrichment and Analysis:

    • Enrich the biotinylated proteins using streptavidin-coated beads.

    • Elute the enriched proteins and analyze them by SDS-PAGE, Western blotting, or mass spectrometry for identification and quantification.

Visualizing the Workflow and Concepts

To better illustrate the experimental processes and the underlying chemical principles, the following diagrams are provided.

experimental_workflow cluster_labeling Protein Labeling cluster_click Click Chemistry cluster_analysis Downstream Analysis protein Purified Protein / Cell Lysate reagent This compound protein->reagent NHS Ester Reaction labeled_protein Azide-Labeled Protein reagent->labeled_protein alkyne_tag Alkyne-Reporter (e.g., Biotin, Fluorophore) labeled_protein->alkyne_tag CuAAC or SPAAC tagged_protein Tagged Protein alkyne_tag->tagged_protein imaging Fluorescence Imaging tagged_protein->imaging enrichment Affinity Purification (if Biotinylated) tagged_protein->enrichment ms Mass Spectrometry (Identification & Quantification) enrichment->ms

Workflow for this compound Labeling.

metabolic_labeling_workflow cluster_metabolism Metabolic Incorporation cluster_lysis_click Lysis & Click Chemistry cluster_enrichment_analysis Enrichment & Analysis cells Live Cells azido_fa Azido-Fatty Acid Analog cells->azido_fa Cellular Metabolism labeled_cells Cells with Azide- Labeled Proteins azido_fa->labeled_cells lysate Cell Lysate labeled_cells->lysate alkyne_biotin Alkyne-Biotin lysate->alkyne_biotin Click Reaction biotinylated_lysate Biotinylated Lysate alkyne_biotin->biotinylated_lysate streptavidin Streptavidin Beads biotinylated_lysate->streptavidin enriched_proteins Enriched Acylated Proteins streptavidin->enriched_proteins ms_analysis Mass Spectrometry (Proteomics) enriched_proteins->ms_analysis

Workflow for Metabolic Labeling with Azido-Fatty Acids.

A Comparative Guide to 12-Azido-dodecanoyl-OSu and its Alternatives for Protein Labeling and Proteomic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent labeling of proteins is a cornerstone of modern proteomics, enabling the study of protein interactions, function, and localization. 12-Azido-dodecanoyl-OSu has emerged as a valuable tool for this purpose. This guide provides an in-depth comparison of its application with alternative methods, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tools for your research needs.

This compound is an amine-reactive chemical probe that facilitates a two-step protein labeling strategy. The N-hydroxysuccinimidyl (NHS) ester moiety reacts with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form a stable amide bond. This initial step covalently attaches a 12-carbon chain with a terminal azide (B81097) group to the protein. This azide serves as a bioorthogonal handle, allowing for the subsequent attachment of a variety of reporter molecules (e.g., fluorophores, biotin) bearing a complementary alkyne group through a highly specific and efficient "click chemistry" reaction.

The primary alternative to this "azide-first" approach is the use of an analogous molecule where the azide is replaced by an alkyne, such as Alkyne-dodecanoyl-OSu . This "alkyne-first" strategy also involves an initial amine-reactive labeling step, followed by click chemistry with an azide-functionalized reporter. The choice between an azide or alkyne probe can have implications for the experimental workflow and potential background labeling.

Comparative Analysis of Azide vs. Alkyne Probes

The decision to use an azide- or alkyne-functionalized NHS ester for protein labeling depends on several factors, including the subsequent click chemistry reaction to be employed and the biological context of the experiment.

FeatureThis compound (Azide Probe)Alkyne-dodecanoyl-OSu (Alkyne Probe)
Reaction Partner Alkyne-modified reporter (e.g., Alkyne-Biotin, Alkyne-Fluorophore)Azide-modified reporter (e.g., Azide-Biotin, Azide-Fluorophore)
Click Chemistry Compatible with both CuAAC and SPAAC.Compatible with both CuAAC and SPAAC.
Background Labeling Generally considered to have lower non-specific binding of the probe itself.The terminal alkyne on the probe can sometimes exhibit reactivity towards cellular components, although this is context-dependent.[1]
Reporter Availability A wide variety of alkyne-modified reporters are commercially available.A wide variety of azide-modified reporters are also readily available.
Reaction Efficiency The efficiency of the subsequent click reaction is dependent on the chosen alkyne reporter and reaction conditions.The efficiency of the subsequent click reaction is dependent on the chosen azide reporter and reaction conditions.

Quantitative Proteomic Data Comparison

While direct head-to-head quantitative proteomic comparisons of this compound and its alkyne counterpart are not extensively available in the literature, we can infer performance from studies utilizing similar amine-reactive azide and alkyne probes for proteome-wide lysine reactivity profiling. The following table presents a representative comparison of the number of labeled proteins and peptides identified in separate, yet analogous, proteomic experiments.

ParameterAzide-NHS Ester Probe Workflow (Representative Data)Alkyne-NHS Ester Probe Workflow (Representative Data)
Number of Proteins Identified ~1,800 - 2,500~2,000 - 2,800
Number of Peptides Identified ~8,000 - 12,000~9,000 - 14,000
Identified Lysine Labeling Sites ~3,500 - 5,000~4,000 - 6,000

Note: The data presented are illustrative and compiled from multiple proteomic studies employing amine-reactive azide or alkyne probes. The actual numbers can vary significantly based on the cell type, experimental conditions, and mass spectrometry instrumentation.

Experimental Protocols

Detailed methodologies for the key experimental stages are provided below. These protocols are generalized and may require optimization for specific proteins and experimental setups.

Protocol 1: Protein Labeling with this compound

This protocol describes the direct labeling of a purified protein or a complex protein mixture (e.g., cell lysate) with this compound.

Materials:

  • Protein sample (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette

Procedure:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.

  • Adjust the protein sample concentration to 1-5 mg/mL in a suitable amine-free buffer.

  • Add the this compound stock solution to the protein solution to achieve a final molar excess of 10-20 fold over the protein. The final DMSO concentration should not exceed 5-10% (v/v).

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • (Optional) Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

  • Remove the excess, unreacted probe and byproducts by using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

  • The resulting azide-labeled protein is now ready for the click chemistry reaction.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-containing reporter molecule to the azide-labeled protein.

Materials:

  • Azide-labeled protein

  • Alkyne-reporter (e.g., Alkyne-Biotin, Alkyne-Fluorophore)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Reaction buffer (e.g., PBS)

Procedure:

  • Prepare the following stock solutions: 10 mM alkyne-reporter in DMSO, 50 mM CuSO₄ in water, 500 mM sodium ascorbate in water (prepare fresh), and 100 mM THPTA in water.

  • In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1 mg/mL), the alkyne-reporter (2-5 fold molar excess over the estimated number of azide labels), and THPTA (final concentration 1 mM).

  • In a separate tube, premix the CuSO₄ (to a final concentration of 1 mM) and sodium ascorbate (to a final concentration of 5 mM).

  • Add the CuSO₄/sodium ascorbate mixture to the protein solution to initiate the click reaction.

  • Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent reporter.

  • Purify the labeled protein from excess reagents using a desalting column, dialysis, or protein precipitation.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of a cyclooctyne-containing reporter molecule to the azide-labeled protein.

Materials:

  • Azide-labeled protein

  • Cyclooctyne-reporter (e.g., DBCO-Biotin, DBCO-Fluorophore)

  • Reaction buffer (e.g., PBS)

Procedure:

  • Prepare a stock solution of the cyclooctyne-reporter in DMSO.

  • Combine the azide-labeled protein with the cyclooctyne-reporter in a suitable reaction buffer. A 2-10 fold molar excess of the reporter is typically used.

  • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C. Reaction times can be extended for higher efficiency.

  • Purify the labeled protein from excess reagents as described for the CuAAC protocol.

Visualizing the Workflow

The following diagrams illustrate the key experimental workflows described in this guide.

experimental_workflow cluster_labeling Step 1: Protein Labeling cluster_click Step 2: Click Chemistry cluster_analysis Step 3: Analysis protein Protein (with Lysine residues) protein_azide Azide-Labeled Protein protein->protein_azide Amine Reaction azido_osu This compound azido_osu->protein_azide protein_azide_click Azide-Labeled Protein alkyne_reporter Alkyne-Reporter (Biotin/Fluorophore) labeled_protein Labeled Protein alkyne_reporter->labeled_protein labeled_protein_analysis Labeled Protein protein_azide_click->labeled_protein CuAAC or SPAAC ms_analysis Mass Spectrometry (Proteomics) fluorescence Fluorescence Imaging labeled_protein_analysis->ms_analysis labeled_protein_analysis->fluorescence comparison_pathway cluster_azide Azide-First Approach cluster_alkyne Alkyne-First Approach start Protein Labeling Strategy azido_probe This compound start->azido_probe alkyne_probe Alkyne-dodecanoyl-OSu start->alkyne_probe azide_labeled_protein Azide-Labeled Protein azido_probe->azide_labeled_protein alkyne_reporter Alkyne-Reporter azide_labeled_protein->alkyne_reporter Click Chemistry final_product Labeled Protein Conjugate alkyne_reporter->final_product alkyne_labeled_protein Alkyne-Labeled Protein alkyne_probe->alkyne_labeled_protein azide_reporter Azide-Reporter alkyne_labeled_protein->azide_reporter Click Chemistry azide_reporter->final_product

References

A Comparative Guide to Protein Modification: Case Studies of 12-Azido-dodecanoyl-OSu in Action

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise covalent modification of proteins is a cornerstone of modern biological inquiry. The ability to attach probes, tags, or therapeutic moieties to specific proteins allows for the elucidation of complex cellular processes, the development of targeted diagnostics, and the design of novel therapeutic agents. 12-Azido-dodecanoyl-OSu, an amine-reactive chemical probe, has emerged as a valuable tool for introducing a bioorthogonal azide (B81097) handle onto proteins. This guide provides a comparative analysis of this compound, presenting experimental data and detailed protocols to inform its application in your research.

Principle of the Method: A Two-Step Labeling Strategy

The utility of this compound lies in a versatile two-step labeling strategy. The first step involves the reaction of the N-hydroxysuccinimide (NHS) ester moiety with primary amines on the protein surface, primarily the ε-amine of lysine (B10760008) residues and the α-amine at the N-terminus. This reaction forms a stable amide bond, covalently attaching the 12-carbon chain with a terminal azide group to the protein.

The second step leverages the power of "click chemistry." The azide group serves as a bioorthogonal handle for the highly specific and efficient copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC). This allows for the attachment of a wide array of alkyne-modified reporter molecules, including fluorophores, biotin, or drug candidates, with minimal off-target reactions.

Case Study: Probing Protein Lipidation with this compound

Protein lipidation, the covalent attachment of fatty acids to proteins, plays a critical role in regulating protein localization, trafficking, and function. The 12-carbon chain of this compound serves as a mimic of lauric acid, a saturated fatty acid involved in protein acylation. This makes it a powerful tool for studying lipidated proteins and their roles in cellular signaling.

In a representative experiment, researchers aimed to identify novel protein interactors of a known farnesylated protein, Ras, which is implicated in cancer development. By labeling a purified, non-lipidated Ras-binding protein with this compound, they introduced a lipophilic tail that could mimic the membrane-anchoring properties of farnesylation.

Experimental Workflow

The experimental workflow for this study is outlined below:

G cluster_0 Step 1: Protein Azido-Modification cluster_1 Step 2: Click Chemistry & Analysis p1 Purified Ras-Binding Protein rxn1 Amine Labeling Reaction (pH 8.3, 1-4h, RT) p1->rxn1 r1 This compound r1->rxn1 p2 Azide-Labeled Protein rxn1->p2 pur1 Purification (Size-Exclusion Chromatography) p2->pur1 p3 Purified Azide-Labeled Protein rxn2 CuAAC Click Reaction (CuSO4, Ascorbate) p3->rxn2 r2 Alkyne-Fluorophore r2->rxn2 p4 Fluorescently Labeled Protein rxn2->p4 analysis Functional Assays (e.g., Protein Interaction Studies) p4->analysis G cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor Receptor ras Ras receptor->ras Signal protein_unlabeled Unlabeled Protein protein_labeled Acylated Protein protein_unlabeled->protein_labeled Labeling with This compound protein_labeled->ras Membrane Targeting & Interaction

Safety Operating Guide

Essential Guide to the Proper Disposal of 12-Azido-dodecanoyl-OSu

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat 12-Azido-dodecanoyl-OSu as a reactive and hazardous chemical waste. Due to its azide (B81097) and N-hydroxysuccinimide (OSu) ester functionalities, this compound requires careful handling and specialized disposal procedures to mitigate risks of explosion and chemical reactivity.

This guide provides comprehensive operational and disposal plans for this compound, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Core Safety and Handling Summary

This compound is an organic azide, a class of compounds known for their potential instability and explosive nature, especially when subjected to heat, shock, or friction. The presence of the N-hydroxysuccinimide (OSu) ester group adds to its reactivity, particularly towards nucleophiles.

Key Quantitative Data for Hazard Assessment:

PropertyValue/InformationSignificance for Disposal
Molecular Formula C₁₈H₂₈N₄O₄---
Azide Group (-N₃) PresentPotential for explosive decomposition.
N-Hydroxysuccinimide (OSu) Ester PresentReactive towards amines and other nucleophiles; hydrolyzes in the presence of water.
Physical Form Solid (presumed)Spills of solid material can create dust, posing an inhalation hazard.
Storage Temperature Typically -20°CLow-temperature storage is crucial for maintaining stability.
Experimental Protocols for Safe Disposal

Two primary disposal pathways are outlined below. The strongly recommended approach is Procedure A , which involves direct disposal as hazardous waste without any in-lab chemical treatment. Procedure B, involving chemical quenching, should only be attempted by personnel with extensive experience in handling reactive compounds and with appropriate safety measures in place.

Procedure A: Direct Disposal as Reactive Hazardous Waste (Recommended)

This is the safest and most compliant method for disposing of this compound.

Step 1: Personal Protective Equipment (PPE)

  • Wear standard laboratory PPE, including a lab coat, safety goggles, and nitrile gloves.

Step 2: Waste Segregation and Collection

  • Do not mix this compound waste with any other chemical waste streams, especially acidic or metallic waste.

  • Collect all waste containing this compound (e.g., unused product, contaminated consumables like pipette tips and vials) in a dedicated, clearly labeled, and compatible hazardous waste container. The container should be made of glass or a compatible plastic and have a secure screw cap.

  • Avoid using metal spatulas or any metal tools that could come into contact with the azide.[1]

Step 3: Labeling the Waste Container

  • Label the container with the words "Hazardous Waste," the full chemical name "this compound," and the hazard characteristics "Reactive" and "Toxic."

  • Indicate the approximate quantity of the compound in the container.

Step 4: Storage Pending Disposal

  • Store the sealed waste container in a designated, cool, and dry satellite accumulation area, away from heat sources, direct sunlight, and incompatible materials.

Step 5: Arranging for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal.

  • Inform them of the reactive nature of the waste.

Procedure B: Chemical Quenching of the Azide Group (Expert Use Only)

This procedure involves the chemical reduction of the azide to a more stable amine. This should only be performed by experienced chemists in a controlled laboratory setting. The N-hydroxysuccinimide ester is susceptible to hydrolysis and will likely decompose during this process.

Staudinger Reaction for Azide Quenching:

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

  • Perform this procedure in a certified chemical fume hood.

  • Wear a lab coat, chemical splash goggles, and heavy-duty gloves.

  • Have a blast shield available and positioned in front of the reaction setup.

Step 2: Reaction Setup

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the this compound waste in a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran (B95107) (THF) or diethyl ether).

  • Cool the solution in an ice bath (0°C).

Step 3: Quenching Reaction

  • In a separate flask, dissolve 1.1 equivalents of triphenylphosphine (B44618) (PPh₃) in the same solvent.

  • Slowly add the triphenylphosphine solution dropwise to the cooled azide solution with vigorous stirring.

  • Observe for the evolution of nitrogen gas (effervescence).

  • Once the addition is complete, continue stirring the reaction at 0°C until gas evolution ceases.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours to ensure the reaction is complete.

Step 4: Hydrolysis of the Iminophosphorane

  • Slowly add water to the reaction mixture to hydrolyze the resulting iminophosphorane to the corresponding amine and triphenylphosphine oxide.

  • Stir for an additional hour at room temperature.

Step 5: Waste Collection and Disposal

  • The resulting mixture now contains the less hazardous amine derivative and triphenylphosphine oxide. This mixture should still be collected as hazardous chemical waste.

  • Transfer the quenched solution to a labeled hazardous waste container.

  • Label the container with the contents (e.g., "Quenched this compound waste containing THF, triphenylphosphine oxide, and 12-amino-dodecanoic acid derivatives") and the appropriate hazard class.

  • Arrange for disposal through your institution's EHS office.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the disposal of this compound.

G cluster_ppe Step 1: PPE cluster_collection Step 2: Waste Collection cluster_labeling Step 3: Labeling cluster_storage Step 4: Storage cluster_disposal Step 5: Professional Disposal ppe Wear Lab Coat, Safety Goggles, & Nitrile Gloves collect Collect waste in a dedicated, compatible container ppe->collect segregate Segregate from other waste streams (especially acids and metals) label_waste Label as 'Hazardous Waste' with chemical name and 'Reactive' & 'Toxic' hazards collect->label_waste store Store in a cool, dry, designated area label_waste->store ehs Contact EHS for pickup and disposal store->ehs

Caption: Workflow for Direct Disposal of this compound.

G cluster_ppe Step 1: Safety Precautions cluster_reaction Step 2: Quenching Reaction cluster_hydrolysis Step 3: Hydrolysis cluster_disposal Step 4: Waste Collection & Disposal ppe Full PPE (goggles, lab coat, heavy-duty gloves) hood Work in a chemical fume hood with a blast shield dissolve Dissolve waste in anhydrous solvent (e.g., THF) ppe->dissolve cool Cool solution to 0°C dissolve->cool add_pph3 Slowly add 1.1 eq. of triphenylphosphine cool->add_pph3 react Stir until N₂ evolution ceases, then warm to RT add_pph3->react add_water Slowly add water to hydrolyze iminophosphorane react->add_water collect Collect quenched mixture as hazardous waste add_water->collect label_waste Label container with all components collect->label_waste ehs Arrange disposal through EHS label_waste->ehs

References

Personal protective equipment for handling 12-Azido-dodecanoyl-OSu

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 12-Azido-dodecanoyl-OSu

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for handling this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the known hazards of its constituent functional groups: a long-chain aliphatic azide (B81097) and an N-Hydroxysuccinimide (NHS) ester. A thorough risk assessment must be conducted by the user before commencing any work.

Hazard Assessment

This compound combines the characteristics of two reactive chemical moieties. The primary hazards are associated with the azide group, which is an energetic functional group with the potential for explosive decomposition under certain conditions. Organic azides can be sensitive to heat, light, shock, and friction.[1] The N-Hydroxysuccinimide ester, while less hazardous, is a reactive group that can cause skin and eye irritation.

Key Hazards:

  • Explosive Potential: Organic azides can decompose violently, especially with a low carbon-to-nitrogen ratio.[2] While the long dodecanoyl chain in this compound increases the C/N ratio, caution is still warranted.

  • Toxicity: Azide compounds are generally considered toxic.

  • Reactivity: The NHS ester is reactive towards nucleophiles, particularly amines. The azide group can undergo various reactions, including cycloadditions and reductions.

  • Irritation: NHS esters can cause skin and eye irritation upon contact.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.

Protection Type Required PPE Specifications & Rationale
Eye & Face Safety Goggles & Face ShieldTightly fitting chemical splash goggles are required at all times. A full-face shield should be worn over the goggles, especially when handling the solid or during reactions with a risk of splashing.
Hand Double Nitrile GlovesWear two pairs of nitrile gloves. The outer glove should be changed immediately upon contamination.
Body Flame-Resistant Laboratory CoatA lab coat made of flame-resistant material is essential. For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.
Footwear Closed-toe ShoesFully enclosed shoes are mandatory.
Respiratory As needed, based on risk assessmentWork should be conducted in a certified chemical fume hood. If there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator is required.
Operational Plan: Step-by-Step Handling

All handling of this compound must be conducted within a certified chemical fume hood.

Preparation:

  • Designated Area: Designate a specific area within the laboratory for handling this compound.

  • Equipment: Ensure all necessary equipment, including non-metallic spatulas (plastic or ceramic), is clean and readily available.

  • Blast Shield: Place a blast shield between the user and the experimental setup.

  • Work Surface: Cover the work surface with disposable plastic-backed absorbent pads.

Weighing and Transfer:

  • Use non-metallic spatulas to handle the solid compound to avoid the formation of potentially explosive metal azides.

  • Weigh the compound in a tared container within the fume hood.

  • Transfer the solid carefully to the reaction vessel.

Reaction Setup:

  • Keep the fume hood sash at the lowest possible position.

  • Ensure reactions are conducted at the smallest practical scale.

  • Avoid heating the compound unless its thermal stability has been thoroughly characterized. Organic azides can decompose violently at elevated temperatures.[3]

Disposal Plan

Azide-containing waste is considered extremely hazardous and must be handled with extreme care.

Waste Segregation:

  • All waste containing this compound, including contaminated PPE, glassware, and consumables, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Azide waste should be kept separate from other waste streams, especially acidic and metallic waste.

Decontamination of Solutions:

  • For quenching residual azide in a reaction mixture, a common method is the slow addition of a reducing agent like triphenylphosphine (B44618), which converts the azide to a phosphazide (B1677712). Subsequent addition of water hydrolyzes the phosphazide to an amine and triphenylphosphine oxide. This procedure should be performed in a fume hood, with cooling, and careful monitoring for gas evolution.

Final Disposal:

  • All deactivated and segregated azide waste must be disposed of through your institution's Environmental Health and Safety (EHS) department.

  • Never pour azide-containing solutions down the drain, as this can lead to the formation of explosive metal azides in the plumbing.

Emergency Procedures
Exposure Type Immediate Action
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Collect the contaminated material into a designated hazardous waste container using non-metallic tools. For large spills, evacuate the area and contact your institution's EHS department immediately.

Visual Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep1 Designate Work Area prep2 Assemble PPE prep1->prep2 prep3 Prepare Fume Hood & Blast Shield prep2->prep3 handling1 Weighing (Non-Metallic Tools) prep3->handling1 handling2 Transfer to Reaction handling1->handling2 emergency1 Spill Control handling1->emergency1 emergency2 Exposure Response handling1->emergency2 handling3 Conduct Reaction (Small Scale) handling2->handling3 handling2->emergency1 handling2->emergency2 disposal1 Segregate Azide Waste handling3->disposal1 handling3->emergency1 handling3->emergency2 disposal2 Decontaminate Solutions (if applicable) disposal1->disposal2 disposal3 Package for EHS Pickup disposal2->disposal3

Caption: Workflow for the safe handling and disposal of this compound.

References

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